molecular formula C27H30N6O4 B12372305 ATR-IN-30

ATR-IN-30

Cat. No.: B12372305
M. Wt: 502.6 g/mol
InChI Key: QFBPYCJMZOALRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ATR-IN-30 is a useful research compound. Its molecular formula is C27H30N6O4 and its molecular weight is 502.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C27H30N6O4

Molecular Weight

502.6 g/mol

IUPAC Name

tert-butyl 4-[4-[5-amino-6-(phenylcarbamoyl)pyrazin-2-yl]benzoyl]piperazine-1-carboxylate

InChI

InChI=1S/C27H30N6O4/c1-27(2,3)37-26(36)33-15-13-32(14-16-33)25(35)19-11-9-18(10-12-19)21-17-29-23(28)22(31-21)24(34)30-20-7-5-4-6-8-20/h4-12,17H,13-16H2,1-3H3,(H2,28,29)(H,30,34)

InChI Key

QFBPYCJMZOALRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CN=C(C(=N3)C(=O)NC4=CC=CC=C4)N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of ATR-IN-30

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ATR-IN-30 is a selective ligand for the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR). While primarily utilized as a key component in the synthesis of proteolysis-targeting chimeras (PROTACs) for ATR degradation, understanding its intrinsic mechanism of action as a direct inhibitor is crucial for the comprehensive evaluation of these degraders. This technical guide provides a detailed overview of the mechanism of action of this compound, summarizing its role in the broader context of ATR inhibition and its application in the development of targeted protein degraders. This document includes quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate further research and development in this area.

Core Mechanism of Action: ATR Inhibition

This compound functions as a selective inhibitor of the ATR kinase. ATR is a serine/threonine-protein kinase that plays a pivotal role in maintaining genomic integrity.[1] It is activated in response to single-stranded DNA (ssDNA), which forms at stalled replication forks and during the processing of DNA damage.[1] Upon activation, ATR phosphorylates a multitude of downstream substrates, most notably Checkpoint Kinase 1 (Chk1), initiating a signaling cascade that leads to cell cycle arrest, DNA repair, and stabilization of replication forks.[2]

By binding to the ATP-binding site of ATR, this compound and other ATR inhibitors prevent the phosphorylation of its downstream targets, thereby abrogating the DDR signaling pathway.[3] This disruption of DNA damage checkpoint activation and repair processes can lead to the accumulation of DNA damage and ultimately induce apoptosis in cancer cells, which often exhibit a high degree of replication stress and a greater dependency on the ATR pathway for survival.[4]

Signaling Pathway

The following diagram illustrates the canonical ATR signaling pathway and the point of inhibition by this compound.

ATR_Signaling_Pathway cluster_0 DNA Damage / Replication Stress cluster_1 ATR Activation cluster_2 Downstream Signaling cluster_3 Inhibition ssDNA_RPA ssDNA-RPA Complex ATR_ATRIP ATR-ATRIP ssDNA_RPA->ATR_ATRIP Recruitment p_ATR p-ATR (Active) ATR_ATRIP->p_ATR Activation by TopBP1 TopBP1 TopBP1 TopBP1->p_ATR Chk1 Chk1 p_ATR->Chk1 Phosphorylation p_Chk1 p-Chk1 (Active) Chk1->p_Chk1 Cell_Cycle_Arrest Cell Cycle Arrest p_Chk1->Cell_Cycle_Arrest DNA_Repair DNA Repair p_Chk1->DNA_Repair Fork_Stabilization Replication Fork Stabilization p_Chk1->Fork_Stabilization ATR_IN_30 This compound ATR_IN_30->p_ATR Inhibition

Figure 1: ATR Signaling Pathway and Inhibition by this compound.

Application in PROTAC Technology

This compound serves as the ATR-binding warhead for the synthesis of "PROTAC ATR degrader-2" (also known as HY-161615 or compound 8i).[2][5] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[6] A PROTAC consists of a ligand for the protein of interest (in this case, this compound), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[6]

PROTAC ATR degrader-2 utilizes this compound to bind to ATR and a lenalidomide (B1683929) moiety to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[2] This brings ATR into close proximity with the E3 ligase, leading to the ubiquitination of ATR and its subsequent degradation by the proteasome.[2] This degradation-based approach offers a distinct mechanism of action compared to simple inhibition, potentially leading to a more profound and sustained downstream effect.

PROTAC Mechanism of Action Workflow

The following diagram outlines the workflow of PROTAC-mediated degradation of ATR.

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation ATR ATR Protein Ternary_Complex ATR-PROTAC-E3 Ternary Complex ATR->Ternary_Complex PROTAC PROTAC ATR degrader-2 PROTAC->Ternary_Complex E3_Ligase CRBN E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of ATR Ternary_Complex->Ubiquitination Recycling PROTAC and E3 Ligase Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation ATR Degradation Proteasome->Degradation

Figure 2: PROTAC-Mediated Degradation of ATR.

Quantitative Data

The following tables summarize the available quantitative data for this compound and the derived PROTAC degrader.

Table 1: Inhibitory Activity of ATR Ligands

Compound Target Assay Type IC50 (nM) Ki (nM) Reference
This compound ATR Kinase Assay Data not publicly available Data not publicly available -

| Representative ATRi | ATR | Kinase Assay | 1 | < 150 (pM) |[7] |

Table 2: Degradation Efficacy of PROTAC ATR degrader-2 (HY-161615)

Cell Line Cancer Type Assay Type DC50 (nM) Dmax (%) Reference
MV-4-11 Acute Myeloid Leukemia Western Blot 22.9 >90 [2]

| MOLM-13 | Acute Myeloid Leukemia | Western Blot | 34.5 | >90 |[2] |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Key Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound and its derived PROTACs.

Synthesis of PROTAC ATR degrader-2 (HY-161615)

A detailed, step-by-step synthesis protocol would typically be found in the supplementary materials of the primary research article. The general synthetic strategy involves the coupling of the ATR ligand (this compound), a suitable linker, and the E3 ligase ligand (a derivative of lenalidomide).[3]

In Vitro ATR Kinase Assay

Objective: To determine the direct inhibitory activity of a compound on purified ATR kinase.

Materials:

  • Recombinant human ATR/ATRIP complex

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)

  • Substrate (e.g., GST-p53)

  • ATP (radiolabeled or for use with a detection antibody)

  • Test compound (e.g., this compound)

  • 96- or 384-well plates

  • Detection reagents (e.g., phosphospecific antibody, scintillation counter)

Protocol:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a kinase assay plate, add the kinase assay buffer, substrate, and diluted test compound.

  • Initiate the reaction by adding the ATR/ATRIP enzyme complex and ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction (e.g., by adding EDTA).

  • Detect the amount of phosphorylated substrate using an appropriate method (e.g., ELISA, radioactivity measurement).

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[8][9]

Western Blot for ATR Degradation and Pathway Inhibition

Objective: To assess the degradation of ATR protein and the inhibition of downstream signaling (p-Chk1) in cells.

Materials:

  • Cancer cell lines (e.g., MV-4-11, MOLM-13)

  • Cell culture medium and supplements

  • Test compound (PROTAC ATR degrader-2)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-ATR, anti-p-Chk1 (Ser345), anti-Chk1, anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed cells in multi-well plates and allow them to adhere.

  • Treat cells with varying concentrations of the test compound for the desired time points (e.g., 24, 48, 72 hours).

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL substrate and an imaging system.

  • Quantify band intensities using densitometry software and normalize to the loading control.[2][10]

Cell Viability Assay

Objective: To determine the effect of the compound on cell proliferation and viability.

Materials:

  • Cancer cell lines

  • 96-well cell culture plates

  • Complete cell culture medium

  • Test compound

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at an appropriate density.

  • Allow cells to attach overnight.

  • Treat cells with a serial dilution of the test compound.

  • Incubate for a specified period (e.g., 72 hours).

  • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[11][12]

Conclusion

This compound is a valuable chemical tool for the study of ATR kinase biology. While its primary utility lies in its role as the warhead for the potent and selective ATR degrader, PROTAC ATR degrader-2 (HY-161615), a thorough understanding of its intrinsic inhibitory mechanism is essential for the rational design and interpretation of experiments involving these novel therapeutics. The protocols and data presented in this guide provide a framework for the continued investigation of this compound and its derivatives in the context of cancer drug discovery and development. Further research is warranted to fully elucidate the direct inhibitory profile of this compound to complement the extensive characterization of its degradation-inducing capabilities.

References

The Emergence of ATR-IN-30: A Technical Guide to its Discovery and Synthesis for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA Damage Response (DDR), a signaling network essential for maintaining genomic integrity. In cancer cells, which often exhibit elevated replication stress and defects in other DDR pathways, there is a heightened dependency on ATR for survival. This has positioned ATR as a prime therapeutic target. ATR-IN-30 is a selective ATR ligand that has recently emerged as a key component in the development of novel cancer therapies, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) aimed at degrading the ATR protein. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound and related ATR inhibitors.

The Discovery of a Novel ATR Ligand

This compound was identified as a potent and selective ligand for ATR, leading to its use in the creation of ATR degraders. A pivotal study by Wang Y, et al. described the discovery of a selective ATR degrader, which utilized an ATR inhibitor as its ligand.[1] This inhibitor, which is understood to be this compound, serves as the warhead to guide the PROTAC molecule to the ATR protein for subsequent degradation.[1][2] The development of such targeted degraders represents a promising strategy in cancer treatment, potentially offering advantages over traditional kinase inhibition.[1]

Synthesis of this compound

While the specific, detailed synthesis protocol for this compound has not been made publicly available in the reviewed literature, the general synthesis of similar aminopyrazine-based ATR inhibitors is described in the patent literature. A representative synthetic route is outlined below.

Representative Synthesis of an Aminopyrazine-based ATR Inhibitor

The synthesis of the core aminopyrazine scaffold typically involves a multi-step process. A key reaction is the nucleophilic aromatic substitution, where an amine is coupled to a di-substituted pyrazine (B50134) ring. The subsequent diversification of the molecule is achieved by introducing various functional groups to modulate potency, selectivity, and pharmacokinetic properties.

For a compound with a structure analogous to this compound, such as 3-(4-(methylsulfonyl)phenyl)-N-(4-(morpholin-4-yl)phenyl)pyrazin-2-amine, the synthesis could proceed as follows:

  • Formation of the pyrazine core: This can be achieved through the condensation of a diamine with a diketone, followed by oxidation.

  • Introduction of the sulfonylphenyl group: This is typically accomplished via a Suzuki or Stille coupling reaction between a halogenated pyrazine and a corresponding boronic acid or stannane (B1208499) derivative of the sulfonylphenyl moiety.

  • Final amination reaction: The crucial step involves the coupling of the morpholinophenyl amine to the pyrazine core, often catalyzed by a palladium-based catalyst.

Quantitative Data on ATR Inhibitors

To provide a comparative context for the potency and selectivity of ATR inhibitors, the following table summarizes the half-maximal inhibitory concentrations (IC50) of several well-characterized ATR inhibitors against ATR kinase and in cellular assays.

Compound NameATR Kinase IC50 (nM)Cellular pChk1 IC50 (nM)Reference(s)
VE-821 13Not Specified[3]
AZD6738 (Ceralasertib) 1Not Specified[3]
BAY 1895344 (Elimusertib) 778 (median in cell lines)[3]
AZ20 5Not Specified[3]
VX-803 (M4344) <0.15 (Ki)8[3]
ETP-46464 14Not Specified[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of ATR inhibitors are provided below.

Biochemical ATR Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantitatively measures the in vitro potency of compounds against the ATR kinase.

Materials:

  • Recombinant human ATR enzyme

  • GST-p53 substrate

  • ATP

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.01% Triton X-100)

  • HTRF detection reagents (e.g., Europium-labeled anti-phospho-p53 antibody and d2-labeled anti-GST antibody)

  • Test compounds (e.g., this compound)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the test compound and ATR enzyme to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding a mixture of the GST-p53 substrate and ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding EDTA.

  • Add the HTRF detection reagents.

  • Incubate at room temperature to allow for antibody binding.

  • Read the plate on an HTRF-compatible plate reader, measuring the fluorescence at 620 nm and 665 nm.

  • Calculate the HTRF ratio and determine the IC50 values by fitting the data to a four-parameter logistic equation.

Western Blot Analysis of Phospho-Chk1 (Ser345)

This cell-based assay is used to determine the ability of an ATR inhibitor to block the downstream signaling of ATR in cells.

Materials:

  • Cancer cell line of interest (e.g., a line with high replication stress)

  • Cell culture medium and supplements

  • Test compound (e.g., this compound)

  • DNA damaging agent (e.g., hydroxyurea (B1673989) or UV radiation) to induce ATR activity

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Chk1 (Ser345), anti-total Chk1, and a loading control (e.g., anti-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed cells in multi-well plates and allow them to adhere.

  • Treat the cells with various concentrations of the test compound for a predetermined time.

  • In the final hours of treatment, add a DNA damaging agent to stimulate the ATR pathway.

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Visualize the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities to determine the inhibition of Chk1 phosphorylation.

Clonogenic Survival Assay

This assay assesses the long-term effect of an ATR inhibitor on the ability of single cells to proliferate and form colonies.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compound (e.g., this compound)

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

  • 6-well plates

Procedure:

  • Seed a low density of cells in 6-well plates.

  • Allow the cells to attach overnight.

  • Treat the cells with a range of concentrations of the test compound.

  • Incubate the cells for a period that allows for colony formation (typically 10-14 days), changing the medium as needed.

  • Wash the colonies with PBS, fix them with methanol, and stain with crystal violet solution.

  • Wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically defined as containing >50 cells).

  • Calculate the surviving fraction for each treatment condition relative to the untreated control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of this compound.

ATR_Signaling_Pathway DNA_Damage DNA Damage / Replication Stress ATR_ATRIP ATR-ATRIP Complex DNA_Damage->ATR_ATRIP activates Chk1 Chk1 ATR_ATRIP->Chk1 phosphorylates pChk1 p-Chk1 (Active) Chk1->pChk1 Cell_Cycle_Arrest Cell Cycle Arrest pChk1->Cell_Cycle_Arrest DNA_Repair DNA Repair pChk1->DNA_Repair Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis DNA_Repair->Apoptosis ATR_IN_30 This compound ATR_IN_30->ATR_ATRIP inhibits

Caption: ATR Signaling Pathway and the inhibitory action of this compound.

Western_Blot_Workflow Cell_Culture Cell Seeding & Treatment (with this compound) Lysis Cell Lysis & Protein Quantification Cell_Culture->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-pChk1, anti-Chk1) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: Experimental workflow for Western Blot analysis of pChk1.

PROTAC_Mechanism ATR_PROTAC ATR PROTAC (this compound - Linker - E3 Ligase Ligand) ATR ATR Protein ATR_PROTAC->ATR binds E3_Ligase E3 Ubiquitin Ligase ATR_PROTAC->E3_Ligase recruits Ubiquitination Ubiquitination ATR->Ubiquitination is ubiquitinated by E3 Ligase E3_Ligase->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome leads to

Caption: Mechanism of action for an ATR PROTAC utilizing this compound.

References

Unveiling the Biological Target of ATR-IN-30: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATR-IN-30 is a selective ligand designed for the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase, a critical regulator of the DNA damage response (DDR). This document provides an in-depth technical guide to the biological target identification of this compound, with a focus on its role as a precursor to the proteolysis-targeting chimera (PROTAC) ATR degrader, referred to as "PROTAC ATR degrader-2" or compound 8i in the primary literature. The core of this guide is based on the findings from the seminal work by Wang et al. (2024), which elucidates the synthesis and biological activity of this novel ATR degrader.

Core Biological Target: ATR Kinase

The primary biological target of this compound is the Ataxia Telangiectasia and Rad3-related (ATR) kinase . ATR is a serine/threonine-protein kinase that plays a pivotal role in maintaining genomic stability. It is activated in response to single-stranded DNA (ssDNA), which forms at sites of DNA damage and stalled replication forks.

The ATR Signaling Pathway

Upon activation, ATR phosphorylates a cascade of downstream substrates, most notably the checkpoint kinase 1 (Chk1). This initiates a signaling cascade that leads to cell cycle arrest, allowing time for DNA repair, and promotes the stabilization and repair of replication forks. In many cancer cells, which often have high levels of replicative stress and defects in other DNA repair pathways, there is a heightened dependency on the ATR signaling pathway for survival.

ATR_Signaling_Pathway DNA Damage DNA Damage RPA_ssDNA RPA-coated ssDNA DNA Damage->RPA_ssDNA Replication Stress Replication Stress Replication Stress->RPA_ssDNA ATR ATR 9-1-1 Complex 9-1-1 Complex ATR->9-1-1 Complex Chk1 Chk1 ATR->Chk1 p ATRIP ATRIP ATRIP->ATR RPA_ssDNA->ATRIP TopBP1 TopBP1 9-1-1 Complex->TopBP1 TopBP1->ATR CellCycleArrest Cell Cycle Arrest Chk1->CellCycleArrest DNARepair DNA Repair Chk1->DNARepair Apoptosis Apoptosis DNARepair->Apoptosis Failure leads to

Figure 1. Simplified ATR Signaling Pathway.

From Ligand to Degrader: The PROTAC Approach

This compound serves as the ATR-binding moiety in the synthesis of a PROTAC degrader. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand for the target protein (in this case, this compound), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.

The "PROTAC ATR degrader-2" utilizes this compound to bind to ATR and a lenalidomide (B1683929) moiety to recruit the Cereblon (CRBN) E3 ligase. This proximity induces the ubiquitination of ATR, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_components Components cluster_process Degradation Process PROTAC PROTAC ATR degrader-2 Ternary_Complex Ternary Complex (ATR-PROTAC-E3) PROTAC->Ternary_Complex ATR_ligand This compound moiety ATR_ligand->PROTAC Linker Linker Linker->PROTAC E3_ligand E3 Ligase Ligand (Lenalidomide) E3_ligand->PROTAC Ubiquitination ATR Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Degraded ATR Degraded ATR Proteasome->Degraded ATR ATR_target ATR Protein ATR_target->Ternary_Complex E3_ligase E3 Ligase (Cereblon) E3_ligase->Ternary_Complex

Figure 2. Mechanism of Action for PROTAC ATR degrader-2.

Quantitative Data

The following tables summarize the key quantitative data for the ATR inhibitor (referred to as compound 1 in Wang et al., 2024, a close analog and likely benchmark for this compound's inhibitory function) and the corresponding PROTAC degrader (8i ).

Table 1: In Vitro Kinase Inhibitory Activity
CompoundTarget KinaseIC50 (nM)
1 (Inhibitor)ATR1.8
Table 2: Cellular Degradation Activity of PROTAC ATR degrader-2 (8i)
Cell LineDC50 (nM)Dmax (%)
MV-4-11 (AML)22.9>95
MOLM-13 (AML)34.5>95

DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation.

Table 3: Anti-proliferative Activity
CompoundCell LineIC50 (nM)
1 (Inhibitor)MV-4-1115.6
MOLM-1328.3
8i (Degrader)MV-4-118.7
MOLM-1311.2

Experimental Protocols

Detailed methodologies for the key experiments cited in the identification and characterization of this compound's function within the PROTAC degrader are provided below.

In Vitro ATR Kinase Assay

This assay measures the direct inhibitory effect of a compound on ATR kinase activity.

  • Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the phosphorylation of a substrate by the ATR kinase.

  • Protocol:

    • Recombinant human ATR/ATRIP complex is incubated with a biotinylated p53-derived peptide substrate and ATP in a kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).

    • Test compounds (e.g., ATR inhibitor 1 ) are added at various concentrations.

    • The reaction is initiated by the addition of ATP and incubated at room temperature for a defined period (e.g., 60 minutes).

    • The reaction is stopped by the addition of EDTA.

    • A detection solution containing a europium-labeled anti-phospho-p53 antibody and streptavidin-allophycocyanin (SA-APC) is added.

    • After a further incubation period (e.g., 60 minutes), the TR-FRET signal is read on a compatible plate reader. The signal is proportional to the extent of substrate phosphorylation.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Western Blotting for ATR Degradation and Pathway Modulation

This method is used to quantify the amount of ATR protein in cells after treatment with the PROTAC degrader and to assess the phosphorylation status of downstream targets like Chk1.

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and detected using specific antibodies.

  • Protocol:

    • Cell Treatment: Seed acute myeloid leukemia (AML) cells (e.g., MV-4-11, MOLM-13) and treat with various concentrations of the PROTAC ATR degrader-2 for a specified time (e.g., 12 hours).

    • Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

      • Incubate with primary antibodies overnight at 4°C. Key antibodies include:

        • Rabbit anti-ATR

        • Rabbit anti-phospho-Chk1 (Ser345)

        • Mouse anti-total Chk1

        • Mouse anti-β-actin (as a loading control)

      • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

      • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantification: Densitometry analysis is performed to quantify band intensities, which are normalized to the loading control.

Cell Viability Assay

This assay determines the effect of the compounds on cell proliferation.

  • Principle: A reagent such as CellTiter-Glo® is used to measure the amount of ATP present, which is directly proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at an appropriate density.

    • Treat the cells with a serial dilution of the test compounds (inhibitor 1 or degrader 8i ).

    • Incubate for a specified period (e.g., 72 hours).

    • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

    • Calculate IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Experimental and Logical Workflows

The following diagram illustrates the workflow for identifying and characterizing a PROTAC degrader derived from a target ligand like this compound.

Experimental_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Characterization cluster_cellular Cellular Characterization cluster_invivo In Vivo Evaluation Ligand_ID Identify Target Ligand (this compound) PROTAC_Synthesis Synthesize PROTAC (PROTAC ATR degrader-2) Ligand_ID->PROTAC_Synthesis Kinase_Assay In Vitro Kinase Assay (IC50 of Ligand) Ligand_ID->Kinase_Assay Degradation_Assay Western Blot for Degradation (DC50, Dmax) PROTAC_Synthesis->Degradation_Assay Pathway_Assay Western Blot for pChk1 Degradation_Assay->Pathway_Assay Viability_Assay Cell Viability Assay (IC50) Pathway_Assay->Viability_Assay Xenograft_Model Xenograft Models Viability_Assay->Xenograft_Model

Figure 3. Workflow for PROTAC Development and Evaluation.

Conclusion

This compound is a selective ligand for the ATR kinase. While it possesses inherent inhibitory potential, its primary utility, as demonstrated in recent literature, is as a critical component in the development of a potent and selective ATR degrader. This technical guide has outlined the central role of ATR as the biological target, provided key quantitative data for the corresponding inhibitor and degrader, and detailed the essential experimental protocols for their characterization. The successful degradation of ATR via the PROTAC approach offers a promising therapeutic strategy, particularly in cancers reliant on the ATR signaling pathway for survival.

An In-depth Technical Guide on the Role of ATR Inhibitors in the DNA Damage Response

Author: BenchChem Technical Support Team. Date: December 2025

A Note on ATR-IN-30: The specific compound "this compound" is not prominently documented in publicly available scientific literature. Therefore, this guide will focus on the well-characterized and clinically relevant class of Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors. The principles, mechanisms, and experimental data described herein are broadly applicable to potent and selective ATR inhibitors and will utilize prominent examples such as Ceralasertib (AZD6738), Berzosertib (M6620/VX-970), and Elimusertib (BAY 1895344) to illustrate the core concepts.

Introduction: The Central Role of ATR in Genomic Integrity

The Ataxia Telangiectasia and Rad3-related (ATR) protein is a master regulator of the DNA Damage Response (DDR), a complex network of signaling pathways that safeguards genomic integrity.[1] Unlike the Ataxia-Telangiectasia Mutated (ATM) kinase, which is primarily activated by DNA double-strand breaks (DSBs), ATR responds to a broader spectrum of DNA lesions, most notably the extensive regions of single-stranded DNA (ssDNA) that arise from replication stress.[2] Cancer cells, driven by oncogene activation and rapid proliferation, exhibit high levels of intrinsic replication stress, making them particularly dependent on the ATR signaling pathway for survival. This dependency creates a therapeutic window for ATR inhibitors.[2]

ATR inhibitors are small molecules that competitively bind to the ATP-binding pocket of the ATR kinase, thereby preventing the phosphorylation of its downstream substrates.[2] The most critical of these substrates is the checkpoint kinase 1 (CHK1). By inhibiting ATR, these drugs abrogate the downstream signaling cascade that leads to cell cycle arrest, DNA repair, and the stabilization of stalled replication forks.[3]

The ATR Signaling Pathway and Mechanism of Inhibition

The activation of ATR is a multi-step process initiated by the presence of RPA-coated single-stranded DNA (ssDNA), a common intermediate at stalled replication forks or sites of DNA damage.[2] This recruits the ATR-ATRIP complex. Full activation of ATR's kinase function requires co-factors, including the 9-1-1 complex (RAD9-RAD1-HUS1) and TopBP1, which stimulate ATR to phosphorylate downstream targets, most notably CHK1 on Serine 345.[2][4] Activated CHK1 then orchestrates cell cycle arrest, primarily at the G2/M checkpoint, allowing time for DNA repair.[5] ATR inhibitors block this crucial phosphorylation step, leading to checkpoint abrogation, collapse of replication forks, and ultimately, cell death, a concept known as synthetic lethality, especially in tumors with pre-existing DDR defects (e.g., ATM or p53 mutations).[6]

ATR_Signaling_Pathway cluster_stress Cellular Stress cluster_activation ATR Activation Cascade cluster_downstream Downstream Effects cluster_inhibition Point of Inhibition DNA_Damage DNA Damage (e.g., UV, Chemotherapy) ssDNA RPA-coated ssDNA DNA_Damage->ssDNA Replication_Stress Replication Stress (Oncogene Activation) Replication_Stress->ssDNA ATR_ATRIP ATR-ATRIP Complex ssDNA->ATR_ATRIP Recruitment pATR Activated ATR ATR_ATRIP->pATR TopBP1 TopBP1 / 9-1-1 Complex TopBP1->pATR Co-activation CHK1 CHK1 pATR->CHK1 Phosphorylation pCHK1 p-CHK1 (S345) CHK1->pCHK1 Cell_Cycle_Arrest G2/M Checkpoint Arrest pCHK1->Cell_Cycle_Arrest Fork_Stabilization Replication Fork Stabilization pCHK1->Fork_Stabilization DNA_Repair DNA Repair (HR) pCHK1->DNA_Repair Survival Cell Survival & Proliferation Cell_Cycle_Arrest->Survival Fork_Stabilization->Survival DNA_Repair->Survival ATR_Inhibitor ATR Inhibitor (e.g., this compound) ATR_Inhibitor->pATR Inhibition Western_Blot_Workflow cluster_cell_prep cluster_protein_proc cluster_immuno cluster_analysis A 1. Seed Cells B 2. Treat with ATR Inhibitor +/- DNA Damaging Agent A->B C 3. Lyse Cells & Extract Protein B->C D 4. Quantify Protein (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Transfer to PVDF Membrane E->F G 7. Block Membrane F->G H 8. Incubate with Primary Antibody (e.g., anti-pCHK1) G->H I 9. Incubate with Secondary Antibody H->I J 10. ECL Detection I->J K 11. Image Acquisition J->K L 12. Densitometry & Normalization K->L

References

The Degradation of ATR: A Technical Guide to PROTAC Formation with ATR-IN-30

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), making it a compelling target in oncology.[1][2] Traditional small molecule inhibitors have shown promise, but the emergence of Proteolysis Targeting Chimeras (PROTACs) offers a novel and potent therapeutic modality aimed at protein degradation rather than inhibition.[3][4] This guide provides an in-depth technical overview of the formation and evaluation of ATR-targeting PROTACs utilizing ATR-IN-30, a selective ATR ligand.[5] We will explore the underlying ATR signaling pathway, detail the mechanism of PROTAC-mediated degradation, present key quantitative data, provide comprehensive experimental protocols, and visualize complex processes through detailed diagrams.

The ATR Signaling Pathway in DNA Damage Response

ATR is a serine/threonine-specific protein kinase that plays a pivotal role in response to DNA replication stress and single-stranded DNA breaks.[6][7] Its activation is a crucial step in maintaining genomic integrity. The canonical ATR signaling pathway is initiated by the detection of DNA damage, leading to the recruitment and activation of a cascade of downstream effectors that orchestrate cell cycle arrest, DNA repair, and, in some cases, apoptosis.[8][9]

Upon DNA damage, Replication Protein A (RPA) coats the exposed single-stranded DNA (ssDNA). This is recognized by the ATR-interacting protein (ATRIP), which in turn recruits ATR to the site of damage.[6] Full activation of ATR often requires the mediator protein TopBP1. Once activated, ATR phosphorylates a multitude of substrates, most notably the checkpoint kinase 1 (Chk1).[1] Activated Chk1 then targets downstream effectors such as CDC25 phosphatases, leading to their inactivation and subsequent cell cycle arrest, providing time for DNA repair.[8]

ATR_Signaling_Pathway DNA_Damage DNA Replication Stress (e.g., ssDNA breaks) RPA RPA DNA_Damage->RPA recruits ATRIP ATRIP RPA->ATRIP recruits ATR ATR ATRIP->ATR recruits Chk1 Chk1 ATR->Chk1 phosphorylates TopBP1 TopBP1 TopBP1->ATR activates Cell_Cycle_Arrest Cell Cycle Arrest Chk1->Cell_Cycle_Arrest DNA_Repair DNA Repair Chk1->DNA_Repair Apoptosis Apoptosis Chk1->Apoptosis

ATR Signaling Pathway Overview

PROTAC-Mediated Degradation of ATR

PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), in this case ATR, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[10][11] The PROTAC facilitates the formation of a ternary complex between ATR and the E3 ligase, leading to the ubiquitination of ATR.[9] This polyubiquitinated ATR is then recognized and degraded by the 26S proteasome.[4] this compound serves as a selective ligand for ATR in the synthesis of these PROTACs.[5]

PROTAC_Mechanism cluster_0 PROTAC Action ATR ATR Ternary_Complex Ternary Complex (ATR-PROTAC-E3) ATR->Ternary_Complex PROTAC ATR PROTAC (this compound based) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of ATR Ternary_Complex->Ubiquitination facilitates Proteasome 26S Proteasome Ubiquitination->Proteasome targets for Degradation ATR Degradation Proteasome->Degradation

Mechanism of ATR PROTAC

Quantitative Data for ATR PROTACs

The efficacy of a PROTAC is determined by several quantitative parameters, including its degradation concentration 50 (DC50), which is the concentration required to degrade 50% of the target protein, and its half-maximal inhibitory concentration (IC50) for cell viability.

Compound NameTargetE3 Ligase LigandDC50 (µM)Cell LineReference
PROTAC ATR degrader-1 (ZS-7)ATRNot Specified0.53Not Specified[12]
42i (Abd110)ATRLenalidomideNot ReportedMIA PaCa-2[3]

Note: The study on 42i reported a reduction of ATR to 40% of the levels in untreated cells, but did not specify a DC50 value.[3]

Compound NameCell LineIC50 (µM)Assay TypeReference
AZD6738HCT116≥1Cell Viability[13]
AZD6738HT29≥1Cell Viability[13]

Note: Data for ATR inhibitors like AZD6738 can provide a baseline for the expected potency of ATR-targeting compounds.

Experimental Protocols

A systematic experimental workflow is essential for the successful development and evaluation of an ATR PROTAC. This workflow encompasses the chemical synthesis of the PROTAC, followed by a series of in vitro assays to confirm its biological activity.

Experimental_Workflow Synthesis 1. PROTAC Synthesis (this compound + Linker + E3 Ligand) Purification 2. Purification & Characterization (HPLC, MS, NMR) Synthesis->Purification Western_Blot 3. Western Blot for ATR Degradation (Determine DC50) Purification->Western_Blot Cell_Viability 4. Cell Viability Assay (MTS/MTT, Determine IC50) Western_Blot->Cell_Viability Downstream_Analysis 5. Downstream Pathway Analysis (p-Chk1 levels) Cell_Viability->Downstream_Analysis

ATR PROTAC Experimental Workflow
Synthesis of this compound based PROTAC

The synthesis of an ATR PROTAC involves the chemical conjugation of this compound to an E3 ligase ligand via a suitable linker. The choice of linker and E3 ligase ligand (e.g., pomalidomide (B1683931) for Cereblon, or a VHL ligand) is critical for the stability and efficacy of the resulting PROTAC. A modular synthetic approach is often employed to allow for the rapid generation of a library of PROTACs with varying linker lengths and compositions for optimization.

A detailed, step-by-step synthetic protocol is beyond the scope of this guide as it is highly dependent on the specific linker and E3 ligase ligand used. However, a general approach involves standard amide bond formation or click chemistry reactions to connect the three components.

Western Blot for ATR Degradation

This protocol is to determine the extent of ATR protein degradation following treatment with the PROTAC.

Materials:

  • Cancer cell line of interest (e.g., MV-4-11, MOLM-13)

  • Complete cell culture medium

  • ATR PROTAC stock solution (in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-ATR, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the ATR PROTAC (e.g., 0.01 to 10 µM) for a specified time (e.g., 12 or 24 hours). Include a vehicle-only (DMSO) control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein (20-30 µg) and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the ATR signal to the loading control (β-actin). Calculate the percentage of ATR degradation relative to the vehicle control to determine the DC50.[14]

Cell Viability Assay (MTS/MTT)

This assay measures the effect of the ATR PROTAC on cell proliferation and viability.[15]

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • ATR PROTAC stock solution (in DMSO)

  • MTS or MTT reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate (3,000-5,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the ATR PROTAC (e.g., 0.001 to 100 µM) for 72 hours. Include a vehicle-only control.[15]

  • Reagent Incubation: Add the MTS/MTT reagent to each well and incubate for 1-4 hours at 37°C.[15]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (490 nm for MTS, 570 nm for MTT).[15]

  • Data Analysis: Normalize the absorbance values to the vehicle-treated wells to determine the percentage of cell viability and calculate the IC50 value.

Conclusion

The development of PROTACs targeting ATR, utilizing selective ligands such as this compound, represents a promising frontier in cancer therapy. This approach offers the potential for a more profound and sustained therapeutic effect compared to traditional inhibitors by harnessing the cell's own protein degradation machinery. The successful development of these molecules relies on a systematic approach encompassing rational design, chemical synthesis, and rigorous biological evaluation using the methodologies outlined in this guide. Further research and optimization of ATR PROTACs hold the potential to deliver novel and effective treatments for a range of malignancies.

References

Structural Analysis of ATR-IN-30: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATR-IN-30 is a selective ligand for the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase. It serves as a crucial component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), specifically in the development of "PROTAC ATR degrader-2". This degrader has shown significant potential in cancer therapy, particularly in Acute Myeloid Leukemia (AML), by inducing targeted degradation of the ATR protein. This technical guide provides a comprehensive overview of the structural and functional aspects of this compound, including its physicochemical properties, its role in the mechanism of action of ATR PROTACs, and relevant experimental protocols. The information presented herein is compiled from publicly available data and scientific literature.

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented in Table 1.

PropertyValue
Molecular Formula C₂₇H₃₀N₆O₄
Molecular Weight 502.56 g/mol
CAS Number 3010273-13-6
Physical Appearance Presumed to be a solid
Solubility Soluble in organic solvents like DMSO
Purity >98% (as typically supplied by vendors)

Table 1: Physicochemical data for this compound.

Role in PROTAC-mediated ATR Degradation

This compound functions as the target-binding ligand in the heterobifunctional molecule, PROTAC ATR degrader-2. This PROTAC hijacks the cell's ubiquitin-proteasome system to induce the degradation of the ATR protein. The mechanism involves the formation of a ternary complex between the PROTAC, the ATR protein (via the this compound moiety), and an E3 ubiquitin ligase (recruited by the other end of the PROTAC). This proximity induces the ubiquitination of ATR, marking it for degradation by the proteasome.

Signaling Pathway of ATR Degradation by PROTAC ATR degrader-2

The degradation of ATR by PROTAC ATR degrader-2, which utilizes this compound, initiates a cascade of events within the cancer cell, ultimately leading to apoptosis. A key finding is that the anti-leukemic activity of this degrader is mediated through a kinase-independent function of ATR protein depletion, which leads to the activation of the p53 signaling pathway.[1]

ATR_PROTAC_Pathway cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation cluster_3 Downstream Cellular Effects PROTAC PROTAC ATR degrader-2 Ternary_Complex PROTAC-ATR-E3 Ligase Ternary Complex PROTAC->Ternary_Complex Binds ATR ATR Protein ATR->Ternary_Complex p53 p53 Activation E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ub_ATR Ubiquitinated ATR Ternary_Complex->Ub_ATR Ubiquitination Proteasome Proteasome Ub_ATR->Proteasome Recognition Degraded_ATR Degraded ATR (Amino Acids) Proteasome->Degraded_ATR Degradation Degraded_ATR->p53 Leads to Apoptosis Apoptosis p53->Apoptosis Induces Synthesis_Workflow cluster_synthesis Synthesis of Components cluster_conjugation Conjugation Steps cluster_purification Final Product ATR_IN_30_Synth Synthesis of This compound Step2 Conjugation of this compound to Linker-Ligand Complex ATR_IN_30_Synth->Step2 Linker_Synth Synthesis of Linker Step1 Conjugation of Linker to E3 Ligase Ligand Linker_Synth->Step1 E3_Ligand_Synth Synthesis of E3 Ligase Ligand E3_Ligand_Synth->Step1 Step1->Step2 Purification Purification and Characterization (HPLC, NMR, MS) Step2->Purification Final_PROTAC PROTAC ATR degrader-2 Purification->Final_PROTAC

References

The Cellular Journey of ATR Inhibitors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on ATR-IN-30: As of December 2025, detailed information regarding the cellular uptake and distribution of the specific ATR (Ataxia Telangiectasia and Rad3-related) ligand, this compound, is not extensively available in the public domain. This compound is primarily documented as a selective ligand utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) aimed at degrading the ATR protein. This guide will, therefore, provide a comprehensive overview of the cellular uptake and distribution of other well-characterized small molecule ATR inhibitors, namely VE-821, Ceralasertib (AZD6738), and BAY-1895344 (Elimusertib). The principles and methodologies described herein are directly applicable to the study of this compound.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed exploration of the cellular pharmacology of ATR inhibitors. We will delve into their mechanism of action, summarize their cellular activity, and provide detailed experimental protocols for investigating their uptake and subcellular distribution.

The ATR Signaling Pathway: A Critical Guardian of Genomic Integrity

ATR is a master regulator of the DNA Damage Response (DDR), a complex network of signaling pathways that detect and repair DNA lesions, thereby maintaining genomic stability. ATR is primarily activated in response to single-stranded DNA (ssDNA) regions, which can arise from various forms of DNA damage and replication stress. Once activated, ATR phosphorylates a cascade of downstream targets, most notably Chk1, to orchestrate cell cycle arrest, promote DNA repair, and, if the damage is irreparable, induce apoptosis.

Figure 1: Simplified ATR Signaling Pathway.

Cellular Activity of Representative ATR Inhibitors

While specific quantitative data on the cellular uptake and distribution of ATR inhibitors is sparse, their potent cellular activity is well-documented. The following tables summarize the in vitro potency of VE-821, Ceralasertib, and BAY-1895344 in various cancer cell lines. This activity is an indirect measure of their ability to enter cells and engage their target.

Table 1: Cellular Potency of VE-821

Cell LineCancer TypeIC50 (µM)Reference
HT-29Colorectal Carcinoma~1[1]
PSN-1Pancreatic Cancer>3 (single agent)[2]
MiaPaCa-2Pancreatic Cancer>3 (single agent)[2]
MOLT-4T-cell leukemia~1 (radiosensitization)[3]

Table 2: Cellular Potency of Ceralasertib (AZD6738)

Cell LineCancer TypeIC50 (nM)Reference
H460Non-Small Cell LungNot specified[4]
H23Non-Small Cell LungNot specified[4]
LoVoColorectal CarcinomaNot specified[5]
HCC1806Breast CancerNot specified[5]

Table 3: Cellular Potency of BAY-1895344 (Elimusertib)

Cell LineCancer TypeIC50Reference
MultipleVarious solid tumorsNot specified[6][7]

Experimental Protocols for Determining Cellular Uptake and Distribution

The following section provides detailed, generalized protocols for key experiments to characterize the cellular pharmacology of a small molecule inhibitor like this compound.

Quantification of Intracellular Inhibitor Concentration by LC-MS/MS

This protocol outlines the steps to determine the absolute intracellular concentration of a small molecule inhibitor.

Materials:

  • Cell culture reagents

  • Small molecule inhibitor of interest

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Acetonitrile (B52724) with an internal standard

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Plate cells in a 6-well plate at a density that will result in ~80-90% confluency at the time of the experiment.

  • Inhibitor Treatment: Treat the cells with the desired concentration of the inhibitor for a specific duration. Include a vehicle-treated control.

  • Cell Harvesting:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of lysis buffer and scrape the cells.

    • Collect the cell lysate in a microcentrifuge tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford assay.

  • Protein Precipitation and Extraction:

    • To a known amount of cell lysate, add 3 volumes of ice-cold acetonitrile containing a known concentration of a suitable internal standard.

    • Vortex vigorously for 1 minute to precipitate proteins and extract the small molecule.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Sample Analysis:

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

    • Develop an LC-MS/MS method for the specific inhibitor, including optimization of precursor and product ions, and chromatographic separation.

    • Generate a standard curve by spiking known concentrations of the inhibitor into a control cell lysate.

  • Data Analysis: Quantify the inhibitor concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve. Normalize the concentration to the amount of protein in the lysate to express the result as amount of inhibitor per milligram of protein.

Subcellular Fractionation for Distribution Analysis

This protocol allows for the determination of the inhibitor's localization in different cellular compartments.

Materials:

  • Cell culture reagents

  • Small molecule inhibitor

  • Subcellular fractionation kit (commercial kits are recommended for reproducibility) or buffers for differential centrifugation (e.g., hypotonic buffer, sucrose (B13894) buffer).

  • Dounce homogenizer

  • Microcentrifuge and ultracentrifuge

  • Western blotting reagents or LC-MS/MS for analysis

Procedure:

  • Cell Treatment and Harvesting: Treat and harvest cells as described in the previous protocol.

  • Cell Lysis and Homogenization:

    • Resuspend the cell pellet in a hypotonic buffer and allow the cells to swell.

    • Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle. The number of strokes should be optimized to lyse the plasma membrane while keeping the nuclei intact.

  • Differential Centrifugation:

    • Nuclear Fraction: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C. The pellet contains the nuclei.

    • Mitochondrial Fraction: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 20 minutes at 4°C. The pellet contains the mitochondria.

    • Microsomal and Cytosolic Fractions: Transfer the supernatant to an ultracentrifuge tube and spin at a very high speed (e.g., 100,000 x g) for 1 hour at 4°C. The pellet contains the microsomal fraction (endoplasmic reticulum, Golgi), and the supernatant is the cytosolic fraction.

  • Fraction Analysis:

    • Western Blotting: Analyze each fraction for the presence of compartment-specific marker proteins (e.g., Histone H3 for nucleus, COX IV for mitochondria, Calnexin for ER, and GAPDH for cytosol) to assess the purity of the fractions.

    • Inhibitor Quantification: Extract the inhibitor from each fraction using protein precipitation (as in protocol 3.1) and quantify its concentration using LC-MS/MS.

Fluorescence Microscopy for Intracellular Localization

This method provides a visual representation of the inhibitor's distribution within the cell, provided a fluorescently labeled version of the inhibitor or a specific antibody is available.

Materials:

  • Cells grown on glass coverslips

  • Fluorescently labeled inhibitor or primary antibody against the inhibitor and a fluorescently labeled secondary antibody.

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

  • Blocking buffer (e.g., PBS with 5% BSA)

  • Nuclear stain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on glass coverslips and treat with the fluorescently labeled inhibitor for the desired time.

  • Fixation: Wash the cells with PBS and fix with 4% PFA in PBS for 15 minutes at room temperature.

  • Permeabilization (if using antibodies): If staining with antibodies for intracellular targets, wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking (if using antibodies): Wash with PBS and block non-specific antibody binding with blocking buffer for 1 hour.

  • Antibody Incubation (if applicable):

    • Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Nuclear Staining: Wash three times with PBS and stain the nuclei with DAPI for 5 minutes.

  • Mounting and Imaging: Wash with PBS, mount the coverslips on microscope slides, and image using a fluorescence microscope with appropriate filters.

Experimental and Logical Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for characterizing the cellular uptake and distribution of a small molecule inhibitor.

Experimental_Workflow Experimental Workflow for Cellular Uptake and Distribution start Start cell_culture Cell Culture start->cell_culture inhibitor_treatment Inhibitor Treatment (Dose-response & Time-course) cell_culture->inhibitor_treatment cell_harvesting Cell Harvesting inhibitor_treatment->cell_harvesting quant_uptake Quantification of Total Cellular Uptake (LC-MS/MS) cell_harvesting->quant_uptake subcellular_fractionation Subcellular Fractionation (Differential Centrifugation) cell_harvesting->subcellular_fractionation fluorescence_microscopy Fluorescence Microscopy (Visualization of Localization) cell_harvesting->fluorescence_microscopy data_analysis Data Analysis and Interpretation quant_uptake->data_analysis fraction_analysis Analysis of Fractions (Western Blot for markers, LC-MS/MS for inhibitor) subcellular_fractionation->fraction_analysis fraction_analysis->data_analysis fluorescence_microscopy->data_analysis end End data_analysis->end

Figure 2: Workflow for studying cellular uptake.

Conclusion

Understanding the cellular uptake and subcellular distribution of ATR inhibitors is paramount for optimizing their therapeutic efficacy and minimizing off-target effects. While direct data for this compound is currently limited, the methodologies and principles derived from the study of other potent ATR inhibitors like VE-821, Ceralasertib, and BAY-1895344 provide a robust framework for its future characterization. The experimental protocols detailed in this guide offer a comprehensive approach to elucidating the cellular journey of these critical cancer therapeutics, from plasma membrane traversal to target engagement within the nuclear sanctum. Further research in this area will undoubtedly pave the way for the development of more effective and targeted cancer therapies.

References

The ATR Signaling Pathway: A Technical Guide to a Master Regulator of Genome Integrity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a cornerstone of the DNA Damage Response (DDR), a complex signaling network essential for maintaining genomic stability.[1][2] As a master regulator, ATR orchestrates cellular responses to DNA replication stress and a broad spectrum of DNA lesions, thereby preventing catastrophic genomic events that can lead to cell death or tumorigenesis.[2][3][4] This technical guide provides an in-depth exploration of the core ATR signaling pathway, its activation mechanisms, downstream effectors, and its critical role in both normal cellular function and disease. Furthermore, it details key experimental protocols for investigating this pathway and presents quantitative data to support the described molecular interactions and cellular outcomes.

The significance of the ATR pathway is underscored by its essential role in the survival of replicating cells.[1][2] Unlike its counterpart, Ataxia-Telangiectasia Mutated (ATM), which primarily responds to double-strand breaks (DSBs), ATR is activated by a wider range of DNA damage types, particularly those that interfere with DNA replication.[4][5] In the context of oncology, many cancer cells exhibit heightened replication stress and a dependency on the ATR pathway for survival, making it a compelling target for therapeutic intervention.[3][6][7]

This guide will delve into the molecular intricacies of ATR signaling, providing a comprehensive resource for researchers and drug development professionals seeking to understand and therapeutically exploit this critical cellular pathway.

Core Components and Activation of the ATR Signaling Pathway

The activation of the ATR signaling cascade is a highly orchestrated process initiated by the presence of single-stranded DNA (ssDNA) coated with Replication Protein A (RPA).[2][8][9] This nucleoprotein filament serves as a primary platform for the recruitment and activation of the ATR kinase.

Key Proteins in ATR Activation:

  • ATR: A serine/threonine-protein kinase and a member of the phosphoinositide 3-kinase-related kinase (PIKK) family.[5][10] It forms an obligate heterodimer with its partner protein, ATRIP.

  • ATRIP (ATR-Interacting Protein): Directly binds to RPA-coated ssDNA, thereby recruiting the ATR-ATRIP complex to sites of DNA damage or replication stress.[1][11][12]

  • RPA (Replication Protein A): A heterotrimeric protein complex that binds to and stabilizes ssDNA, protecting it from nucleolytic degradation and serving as a landing pad for various DDR proteins, including ATRIP.[2][8]

  • The 9-1-1 Complex (RAD9-RAD1-HUS1): A heterotrimeric clamp-like complex that is structurally similar to the proliferative cell nuclear antigen (PCNA). It is loaded onto the 5' double-stranded to single-stranded DNA junction by the RAD17-RFC clamp loader.[1]

  • TopBP1 (Topoisomerase II Binding Protein 1): A crucial activator of ATR kinase activity. It is recruited to the 9-1-1 complex and directly interacts with the ATR-ATRIP complex to stimulate its kinase function.[1][8]

The activation of ATR is a multi-step process that ensures a localized and robust response to DNA damage. The independent recruitment of the ATR-ATRIP complex and the 9-1-1/TopBP1 complexes to the site of damage culminates in the full activation of ATR's kinase activity.[8]

Visualizing the ATR Activation Pathway

ATR_Activation_Pathway Core ATR Activation Pathway cluster_DNA_Damage DNA Damage / Replication Stress cluster_Recruitment Recruitment & Complex Formation cluster_Activation Activation & Downstream Signaling ssDNA ssDNA RPA RPA ssDNA->RPA coats Rad17_RFC Rad17-RFC ssDNA->Rad17_RFC loads ATRIP ATRIP RPA->ATRIP recruits ATR ATR ATRIP->ATR binds Activated_ATR Activated ATR ATR->Activated_ATR activates NineOneOne 9-1-1 Complex (RAD9-RAD1-HUS1) Rad17_RFC->NineOneOne TopBP1 TopBP1 NineOneOne->TopBP1 recruits TopBP1->Activated_ATR activates CHK1 CHK1 Activated_ATR->CHK1 phosphorylates (S317, S345) Downstream Downstream Targets (Cell Cycle Arrest, DNA Repair, etc.) CHK1->Downstream phosphorylates

Caption: Core ATR Activation Pathway.

Downstream Effectors and Cellular Responses

Once activated, ATR phosphorylates a multitude of substrates to orchestrate a comprehensive cellular response to DNA damage and replication stress.[1] The primary and most well-characterized downstream effector of ATR is the checkpoint kinase 1 (CHK1).[4][11]

Key Downstream Targets and Their Functions:

  • CHK1: Phosphorylation of CHK1 at serines 317 and 345 is a hallmark of ATR activation.[1] Activated CHK1 is released from chromatin and phosphorylates numerous substrates, including the CDC25 family of phosphatases.[1][2] This leads to their inhibition and subsequent cell cycle arrest, providing time for DNA repair.[2]

  • CDC25 Phosphatases: Inhibition of CDC25A and CDC25C by CHK1 prevents the activation of cyclin-dependent kinases (CDKs) and halts cell cycle progression at the G1/S and G2/M transitions.[2]

  • Replication Fork Stabilization: ATR signaling is crucial for stabilizing stalled replication forks, preventing their collapse into DSBs, which are more cytotoxic lesions.[3][8]

  • Inhibition of Origin Firing: ATR signaling slows down the rate of DNA synthesis by inhibiting the firing of new replication origins.[1][13]

  • DNA Repair: ATR phosphorylates several proteins involved in DNA repair, including BRCA1 and FANCD2, to promote the repair of damaged DNA.[1]

The multifaceted downstream effects of ATR signaling highlight its central role in maintaining genome integrity by coordinating cell cycle progression with DNA replication and repair.

The Role of ATR in Cancer and as a Therapeutic Target

The reliance of many cancer cells on the ATR pathway for survival presents a therapeutic window for targeted cancer therapy.[3][11] Tumors with high levels of oncogene-induced replication stress or defects in other DDR pathways, such as mutations in ATM or TP53, are often hypersensitive to ATR inhibition.[3][14] This concept of "synthetic lethality," where the combination of a cancer-specific genetic alteration and the inhibition of a compensatory pathway leads to cell death, is a key strategy in the development of ATR inhibitors.[7]

Several small molecule inhibitors of ATR are currently in preclinical and clinical development, showing promise both as monotherapies and in combination with DNA-damaging agents like chemotherapy and radiation.[6][10]

Quantitative Data Summary

The following tables summarize key quantitative data related to the ATR signaling pathway, including the efficacy of representative ATR inhibitors and the impact on downstream signaling.

Table 1: Cellular Potency (IC50) of Representative ATR Inhibitors

Cell Line Cancer Type ATR Inhibitor IC50 (µM)
HCT116 Colon Carcinoma AZD6738 ≥1
HT29 Colorectal Adenocarcinoma AZD6738 ≥1

Data is representative of publicly available information for well-characterized ATR inhibitors.[15]

Table 2: Impact of ATR Inhibition on Downstream Signaling

Cell Line Treatment Effect on p-Chk1 (Ser345)
Liposarcoma Cells Doxorubicin + VE-822 Significant decrease compared to Doxorubicin alone

Data is representative of publicly available information for well-characterized ATR inhibitors.[15]

Table 3: Induction of DNA Damage Marker by ATR Inhibition

Cell Line Treatment Effect on γH2AX Foci
Liposarcoma Cells Doxorubicin + VE-822 Significant increase

Data is representative of publicly available information for well-characterized ATR inhibitors.[15]

Key Experimental Protocols

Investigating the ATR signaling pathway involves a range of cellular and biochemical assays. The following are detailed methodologies for key experiments.

A. In Vitro ATR Kinase Assay

Objective: To measure the direct inhibitory effect of a compound on ATR kinase activity.

Methodology:

  • Reaction Setup: In a suitable assay buffer (e.g., 25 mM HEPES pH 8.0, 0.01% Brij-35, 1% Glycerol, 5 mM DTT, 1 mg/mL BSA), incubate purified human ATR/ATRIP complex with a substrate protein (e.g., 50 nM GST-cMyc-p53).[16][17][18]

  • Compound Addition: Add serial dilutions of the test compound (typically dissolved in DMSO) to the reaction mixture.[18]

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of MgCl2 and ATP (e.g., 4 nM ATP with 40 mM MnCl2).[18]

  • Incubation: Incubate the reaction at room temperature for a defined period (e.g., 30 minutes).[17][18]

  • Termination: Stop the reaction by adding a solution containing a chelating agent like EDTA.[17][18]

  • Detection: Quantify the phosphorylation of the substrate using an appropriate detection method. For Homogeneous Time-Resolved Fluorescence (HTRF), add detection reagents such as a d2-labeled anti-GST antibody and a Europium-labeled anti-phospho-Ser15 p53 antibody.[17]

  • Data Analysis: Measure the HTRF signal and calculate the percentage of inhibition relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.[19]

B. Western Blotting for CHK1 Phosphorylation

Objective: To assess the pharmacodynamic effect of an ATR inhibitor in a cellular context by measuring the phosphorylation of its direct downstream target, CHK1.[14]

Methodology:

  • Cell Culture and Treatment: Plate cancer cells and allow them to adhere. Pre-treat cells with a DNA damaging agent (e.g., hydroxyurea (B1673989) or UV radiation) to activate the ATR pathway. Then, treat the cells with the ATR inhibitor at various concentrations for a specified duration.[19]

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[14]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[19]

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.[15]

    • Transfer the proteins to a PVDF or nitrocellulose membrane.[19]

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[15]

    • Incubate the membrane with primary antibodies against phospho-CHK1 (Ser345), total CHK1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[14][15]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.[14][19]

    • Detect the signal using a chemiluminescence substrate and an imaging system.[19]

  • Data Analysis: Quantify the band intensities and normalize the phospho-CHK1 signal to total CHK1 and the loading control.[15][19]

C. Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of ATR inhibition on cell cycle distribution, particularly the abrogation of DNA damage-induced cell cycle arrest.[20]

Methodology:

  • Cell Treatment: Treat cells with a DNA damaging agent with or without the ATR inhibitor for a specified time (e.g., 24-48 hours).[21]

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol (B145695) while vortexing. Store the fixed cells at -20°C for at least 2 hours.[15]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend them in a propidium (B1200493) iodide (PI) staining solution containing RNase A. Incubate for 30 minutes at room temperature in the dark.[15][22]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.[15]

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[15][23]

Visualizing the Experimental Workflow for ATR Inhibition Analysis

Experimental_Workflow Workflow for Analyzing ATR Inhibitor Efficacy cluster_Cell_Culture Cell Culture & Treatment cluster_Assays Cellular & Biochemical Assays cluster_Analysis Data Analysis & Interpretation start Cancer Cell Culture treatment Treat with DNA Damaging Agent +/- ATR Inhibitor start->treatment western Western Blot (p-CHK1, Total CHK1) treatment->western flow Flow Cytometry (Cell Cycle Analysis) treatment->flow viability Cell Viability Assay (IC50 Determination) treatment->viability quant_western Quantify Protein Levels western->quant_western quant_flow Quantify Cell Cycle Phases flow->quant_flow quant_viability Calculate IC50 viability->quant_viability interpretation Assess Inhibitor Efficacy & Mechanism of Action quant_western->interpretation quant_flow->interpretation quant_viability->interpretation

Caption: Workflow for Analyzing ATR Inhibitor Efficacy.

Conclusion

The ATR signaling pathway is a critical guardian of the genome, playing an indispensable role in the response to DNA replication stress and damage. Its intricate activation mechanism and the extensive network of downstream effectors underscore its importance in maintaining cellular homeostasis. The heightened reliance of many cancer cells on this pathway has firmly established ATR as a high-value target for novel anticancer therapies. A thorough understanding of the core ATR pathway, coupled with robust experimental methodologies as detailed in this guide, is paramount for researchers and drug developers aiming to further unravel its complexities and effectively translate this knowledge into innovative and life-saving cancer treatments.

References

Preclinical Evaluation of ATR Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, specific preclinical data for the compound designated "ATR-IN-30" is not publicly available. This guide provides a comprehensive overview of the typical preclinical evaluation process for Ataxia Telangiectasia and Rad3-related (ATR) inhibitors, using data from well-characterized compounds in this class as illustrative examples. This document is intended for researchers, scientists, and drug development professionals.

Introduction to ATR and ATR Inhibitors

Ataxia Telangiectasia and Rad3-related (ATR) is a crucial serine/threonine-protein kinase belonging to the phosphatidylinositol 3-kinase-related kinase (PIKK) family. It plays a pivotal role in the DNA Damage Response (DDR), a network of signaling pathways that safeguard genomic integrity.[1][2] ATR is activated in response to a broad range of DNA lesions, particularly those involving single-stranded DNA (ssDNA) which can arise during replication stress.[1][3] Upon activation, ATR phosphorylates a multitude of substrates, most notably Checkpoint Kinase 1 (Chk1), to orchestrate cell cycle arrest, promote DNA repair, and stabilize replication forks.[3][4]

Cancer cells often exhibit elevated levels of replication stress and may have defects in other DDR pathways, making them highly dependent on ATR for survival.[4] This creates a therapeutic window for ATR inhibitors, which can induce synthetic lethality in tumor cells or sensitize them to DNA-damaging agents like chemotherapy and radiation.[5][6]

In Vitro Evaluation

The initial preclinical assessment of an ATR inhibitor involves a series of in vitro assays to determine its potency, selectivity, and cellular activity.

Kinase Inhibition Assays

The primary biochemical assay measures the direct inhibition of ATR kinase activity. This is often performed using a purified recombinant ATR/ATRIP complex and a substrate like a p53-derived peptide. The activity can be quantified through methods like HTRF (Homogeneous Time-Resolved Fluorescence) or by measuring ATP consumption.

Table 1: Representative In Vitro Kinase Inhibition Data for Various ATR Inhibitors

CompoundATR IC50 (nM)ATM IC50 (nM)DNA-PKcs IC50 (nM)mTOR IC50 (nM)Selectivity (ATR vs. ATM)Reference
VE-82113>10,000>10,0001,700>769-fold[7]
AZD673812,500>10,0001,2002500-fold[8]
BAY 18953447.83,6001,400>10,000>460-fold[9]
ZH-126.8>10,000>10,000>10,000>1470-fold[10]

IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Experimental Protocol: ATR Kinase Assay (HTRF-based)

  • Reagents: Purified human ATR/ATRIP kinase complex, biotinylated peptide substrate (e.g., biotin-p53), ATP, anti-phospho-substrate antibody labeled with a donor fluorophore (e.g., Europium cryptate), and streptavidin-conjugated acceptor fluorophore (e.g., XL665).

  • Procedure:

    • The ATR inhibitor is serially diluted in DMSO and then in kinase reaction buffer.

    • The inhibitor is incubated with the ATR/ATRIP enzyme in a microplate well.

    • The kinase reaction is initiated by adding the peptide substrate and ATP.

    • The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.

    • The reaction is stopped, and the detection reagents (antibodies and streptavidin-XL665) are added.

    • After another incubation period, the HTRF signal is read on a compatible plate reader.

  • Data Analysis: The ratio of the fluorescence intensities at the acceptor and donor emission wavelengths is calculated. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Cellular Assays

Cell-based assays are critical to confirm that the inhibitor can effectively target ATR within a cellular context, leading to the desired biological effects.

A key pharmacodynamic marker for ATR inhibition is the reduction in phosphorylation of its downstream target, Chk1, at serine 345 (p-Chk1 S345).

Table 2: Representative Cellular IC50 Values for ATR Inhibitors

CompoundCell LineCellular ATR Inhibition (p-Chk1) IC50 (nM)Reference
AZD6738HCT116~500[8]
BAY 1895344MOC2<100[9]
VE-821LoVo48[7]

Experimental Protocol: Western Blot for p-Chk1

  • Cell Treatment: Seed cancer cells (e.g., HCT116, U2OS) in 6-well plates. The following day, pre-treat cells with a range of concentrations of the ATR inhibitor for 1-2 hours.

  • Induction of DNA Damage: To robustly activate the ATR pathway, treat cells with a DNA-damaging agent (e.g., 2 mM hydroxyurea (B1673989) for 4 hours or UV irradiation at 10 J/m²).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against p-Chk1 (Ser345) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize bands using an ECL substrate.

    • Strip the membrane and re-probe for total Chk1 and a loading control (e.g., GAPDH or β-actin) to confirm equal loading.[11]

These assays determine the cytotoxic or cytostatic effects of the ATR inhibitor, both as a monotherapy and in combination with DNA-damaging agents.

Table 3: Representative Cell Viability IC50 Data for ATR Inhibitors

CompoundCell LineCancer TypeIC50 (µM) (Single Agent, 72h)Reference
AZD6738HCT116Colon Carcinoma>1[12]
VE-822 (Berzosertib)HEC-1BEndometrial Cancer~1[13]

Experimental Protocol: Cell Viability (MTS/MTT Assay) [11]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the ATR inhibitor (e.g., from 1 nM to 10 µM). Include a vehicle-only control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Measurement: Add MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control and calculate IC50 values using non-linear regression.[11]

In Vivo Evaluation

Promising candidates from in vitro studies are advanced to in vivo models to assess their efficacy, pharmacokinetics, and tolerability in a whole-organism setting.

Xenograft Models

Human tumor xenograft models are a cornerstone of preclinical oncology research.[14][15] These involve implanting human cancer cell lines (Cell Line-Derived Xenografts, CDX) or patient tumor tissue (Patient-Derived Xenografts, PDX) into immunodeficient mice.[16][17][18]

Experimental Protocol: In Vivo Xenograft Efficacy Study [19]

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 LoVo cells) into the flank of immunodeficient mice (e.g., female nude mice).

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, ATR inhibitor alone, chemotherapy alone, combination).

  • Dosing: Administer the ATR inhibitor and/or other agents according to a predetermined schedule, route (e.g., oral gavage, intraperitoneal injection), and dose. The vehicle used for the ATR inhibitor should be administered to the control group.

  • Monitoring: Measure tumor volume (e.g., with calipers) and body weight 2-3 times per week. Monitor the overall health of the animals.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific duration. Tumors can be excised for pharmacodynamic analysis (e.g., Western blot for p-Chk1).

  • Data Analysis: Analyze tumor growth inhibition (TGI) and statistical significance between treatment groups.

Table 4: Representative In Vivo Efficacy Data for ATR Inhibitors

CompoundXenograft ModelTreatmentResultReference
BAY 1895344MOC2 (HNSCC)10 Gy Radiation + BAY 1895344Significant tumor growth delay and improved overall survival compared to radiation alone[9]
ZH-12LoVo (Colorectal)25 mg/kg ZH-12 + 6 mg/kg CisplatinSignificantly improved tumor growth inhibition compared to either agent alone[10]
ART0380ATM-deficient modelsMonotherapyPotent, selective antitumor activity[20]

Mandatory Visualizations

Signaling Pathway Diagram

ATR_Signaling_Pathway cluster_activation ATR Activation cluster_downstream Downstream Effects cluster_inhibition Pharmacological Intervention DNA_Damage DNA Damage / Replication Stress ssDNA ssDNA Formation DNA_Damage->ssDNA RPA RPA Coating ssDNA->RPA ATR_ATRIP ATR-ATRIP Recruitment RPA->ATR_ATRIP TopBP1 TopBP1 ATR_ATRIP->TopBP1 interacts Activated_ATR Activated ATR TopBP1->Activated_ATR activates CHK1 CHK1 Activated_ATR->CHK1 phosphorylates pCHK1 p-CHK1 (S345) CHK1->pCHK1 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) pCHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair pCHK1->DNA_Repair Fork_Stabilization Replication Fork Stabilization pCHK1->Fork_Stabilization ATR_Inhibitor ATR Inhibitor ATR_Inhibitor->Activated_ATR

Caption: The ATR signaling pathway is activated by DNA damage, leading to cell cycle arrest and DNA repair.

Experimental Workflow Diagram

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_decision Decision Point Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cellular_Assay Cellular ATR Inhibition (Western Blot for p-Chk1) Kinase_Assay->Cellular_Assay Viability_Assay Cell Viability Assays (Monotherapy & Combination) Cellular_Assay->Viability_Assay PK_Studies Pharmacokinetics (PK) (Mice/Rats) Viability_Assay->PK_Studies Xenograft_Model Xenograft Efficacy Studies (CDX or PDX) PK_Studies->Xenograft_Model Tolerability Tolerability/Toxicity Studies Xenograft_Model->Tolerability Go_NoGo Go/No-Go for Clinical Development Tolerability->Go_NoGo

References

Methodological & Application

Application Notes and Protocols for ATR-IN-30 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the in vitro assays relevant to the characterization of ATR-IN-30, a selective ligand for the Ataxia Telangiectasia and Rad3-related (ATR) kinase. The protocols outlined below are designed for researchers, scientists, and drug development professionals to assess the biochemical and cellular activity of ATR inhibitors.

Introduction

Ataxia Telangiectasia and Rad3-related (ATR) is a critical serine/threonine-specific protein kinase involved in the DNA damage response (DDR) pathway.[1][2][3] ATR is activated by single-strand DNA breaks and plays a pivotal role in maintaining genomic stability, particularly in response to replication stress.[3] Consequently, inhibition of ATR is a promising therapeutic strategy in oncology, as many cancer cells exhibit high levels of replication stress and are highly dependent on the ATR pathway for survival.[2] this compound has been identified as a selective ATR ligand, which can be utilized in the synthesis of ATR PROTACs (Proteolysis Targeting Chimeras).[4] This document provides detailed protocols for the in vitro characterization of this compound's inhibitory activity.

Mechanism of Action: ATR Signaling in DNA Damage Response

Under normal conditions, ATR is activated in response to replication stress or DNA damage.[1] Once activated, ATR phosphorylates a number of downstream substrates, most notably the checkpoint kinase Chk1.[1] This phosphorylation event initiates a signaling cascade that leads to cell cycle arrest, allowing time for DNA repair and preventing the propagation of genetic errors.[1][5] ATR inhibitors block the kinase activity of ATR, thereby preventing the phosphorylation of Chk1 and other key proteins.[1] This abrogation of the DNA damage checkpoint forces cells to proceed through the cell cycle with damaged DNA, which can lead to mitotic catastrophe and cell death, a particularly effective strategy against cancer cells that often harbor defects in other DNA repair pathways.[1]

ATR_Signaling_Pathway cluster_0 Nucleus DNA_Damage DNA Damage (e.g., Replication Stress) RPA_ssDNA RPA-coated ssDNA DNA_Damage->RPA_ssDNA ATR ATR Chk1 Chk1 ATR->Chk1 phosphorylates ATRIP ATRIP ATRIP->ATR recruits RPA_ssDNA->ATRIP pChk1 p-Chk1 (S345) Chk1->pChk1 Cell_Cycle_Arrest Cell Cycle Arrest (S/G2 Phase) pChk1->Cell_Cycle_Arrest DNA_Repair DNA Repair pChk1->DNA_Repair ATR_IN_30 This compound ATR_IN_30->ATR inhibits

Caption: ATR Signaling Pathway and Point of Inhibition by this compound.

Data Presentation

The following tables present representative data for well-characterized ATR inhibitors. Specific quantitative data for this compound is not currently available in the public domain and would need to be determined experimentally using the protocols described below.

Table 1: Biochemical Potency of Representative ATR Inhibitors

CompoundTargetIC50 (nM)Assay Type
ATRN-119ATR<20In vitro biochemical kinase assay
VE-822 (Berzosertib)ATR2.6In vitro biochemical kinase assay
AZD6738 (Ceralasertib)ATR1In vitro biochemical kinase assay

Note: Data for ATRN-119 is from reference. Data for VE-822 and AZD6738 are representative values from publicly available information.

Table 2: Cellular Activity of Representative ATR Inhibitors

CompoundCell LineEndpointIC50 (µM)Combination Agent
AZD6738HCT116 (Colon Carcinoma)Cell Viability≥1Monotherapy
AZD6738HT29 (Colorectal Adenocarcinoma)Cell Viability≥1Monotherapy
VE-822Liposarcoma Cellsp-Chk1 (Ser345) InhibitionNot specifiedDoxorubicin

Note: Data is representative for the indicated ATR inhibitors and is intended to illustrate expected outcomes.[2]

Experimental Protocols

Biochemical ATR Kinase Assay

Objective: To determine the direct inhibitory activity of this compound on purified ATR kinase.

Biochemical_Assay_Workflow A Prepare reaction mix (Kinase buffer, ATP, [γ-32P]ATP, Substrate) B Add serial dilutions of this compound A->B C Initiate reaction with purified ATR enzyme B->C D Incubate at 30°C for 20 minutes C->D E Stop reaction and spot onto phosphocellulose paper D->E F Wash paper to remove unincorporated [γ-32P]ATP E->F G Measure radioactivity with a scintillation counter F->G H Calculate IC50 value G->H Western_Blot_Workflow A Seed cells and allow them to adhere B Pre-treat with DNA damaging agent (e.g., Hydroxyurea) to activate ATR A->B C Add serial dilutions of this compound B->C D Lyse cells and determine protein concentration C->D E Perform SDS-PAGE and transfer to PVDF membrane D->E F Incubate with primary antibodies (p-Chk1, Chk1, loading control) E->F G Incubate with HRP-conjugated secondary antibodies F->G H Detect signal using chemiluminescence G->H I Quantify band intensity H->I

References

Application Notes and Protocols for ATR-IN-30 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing ATR-IN-30, a selective ligand for Ataxia Telangiectasia and Rad3-related (ATR) kinase, in cell culture experiments. ATR is a critical regulator of the DNA damage response (DDR), a network of signaling pathways that maintains genomic integrity.[1] Cancer cells, often characterized by increased replication stress and defects in other DDR pathways, exhibit a heightened dependency on ATR for survival, making it an attractive therapeutic target.[1][2] ATR inhibitors can sensitize cancer cells to DNA-damaging agents and induce synthetic lethality in tumors with specific genetic backgrounds, such as those with mutations in ATM or p53.[1][3]

While specific data for this compound is emerging, it is identified as a selective ATR ligand used in the synthesis of ATR PROTACs (Proteolysis Targeting Chimeras).[4] The following protocols and data are based on the established use of well-characterized ATR inhibitors. Researchers using this compound should perform initial dose-response studies to determine its optimal working concentration and validate the protocols accordingly.

Mechanism of Action

ATR is a serine/threonine kinase that is activated in response to single-stranded DNA (ssDNA), which forms at stalled replication forks and during the processing of DNA damage.[1][5] Upon activation, ATR phosphorylates a multitude of substrates, most notably Checkpoint Kinase 1 (Chk1).[1][3][5] Phosphorylated Chk1 orchestrates cell cycle arrest, primarily at the G2/M checkpoint, allowing time for DNA repair.[1][6] ATR also plays a role in stabilizing replication forks and promoting DNA repair.[1][3] ATR inhibitors competitively bind to the ATP-binding pocket of the ATR kinase, preventing the phosphorylation of its downstream targets.[1] This leads to the collapse of stalled replication forks, inhibition of DNA repair, and ultimately, cell death, particularly in cancer cells with high replication stress.[1][7]

Data Presentation

The following tables summarize the in vitro efficacy of several well-characterized ATR inhibitors across various cancer cell lines. This data can serve as a reference for designing experiments with this compound.

Table 1: IC50 Values of Representative ATR Inhibitors in Various Cancer Cell Lines

Cell LineCancer TypeATR InhibitorIC50 (nM)Reference
A549Non-small cell lung cancerATR-IN-29156.70[8]
HCC1806Triple-negative breast cancerATR-IN-2938.81[8]
HCT116Colorectal cancerATR-IN-2922.48[8]
OVCAR-3Ovarian cancerATR-IN-29181.60[8]
NCI-H460Non-small cell lung cancerATR-IN-2919.02[8]
DU145Prostate cancerM4344~10[9]
BT549Triple-negative breast cancerVE-821~500[10]
H157Non-small cell lung cancerAZD6738~200[10]

Experimental Protocols

Cell Viability Assay (MTS/MTT or CellTiter-Glo®)

This protocol determines the effect of this compound on cell proliferation and viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTS, MTT, or CellTiter-Glo® reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a wide concentration range (e.g., 1 nM to 10 µM) to determine the IC50 value.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (e.g., DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add the viability reagent (e.g., 20 µL of MTS reagent) to each well and incubate for 1-4 hours according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a non-linear regression curve fit.[9][10]

Western Blotting for ATR Pathway Inhibition

This protocol assesses the inhibition of ATR signaling by measuring the phosphorylation of its downstream target, Chk1.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DNA damaging agent (optional, e.g., Hydroxyurea or UV-C)[1]

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors[11][12]

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Chk1 (Ser345), anti-Chk1, anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the desired concentrations of this compound (e.g., based on IC50 values) or vehicle control for a specified time (e.g., 1-24 hours).[1]

  • Optional: To induce ATR activity, treat the cells with a DNA damaging agent (e.g., 2 mM Hydroxyurea for 2-4 hours or UV-C at 10-20 J/m²) during the final hours of the inhibitor treatment.[1]

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[1][12]

  • Determine the protein concentration of the lysates using a BCA assay.[1]

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[1]

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[1][11]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[1][11]

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-Chk1) overnight at 4°C with gentle agitation.[13]

  • Wash the membrane three times with TBST for 5-10 minutes each.[11]

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11][13]

  • Wash the membrane again three times with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Chk1 and a loading control like GAPDH or β-actin.

Cell Cycle Analysis by Flow Cytometry

This protocol evaluates the effect of this compound on cell cycle progression. ATR inhibition is known to abrogate the G2/M checkpoint.[1][14]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Ice-cold PBS

  • 70% ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at the desired concentrations for 24-48 hours.

  • Harvest the cells by trypsinization, collect them by centrifugation, and wash once with ice-cold PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS.

  • Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M).[15]

Visualizations

ATR Signaling Pathway

ATR_Signaling_Pathway DNA_Damage DNA Damage / Replication Stress ssDNA ssDNA-RPA Complex DNA_Damage->ssDNA ATR_ATRIP ATR-ATRIP Complex ssDNA->ATR_ATRIP Recruits Chk1 Chk1 ATR_ATRIP->Chk1 Phosphorylates DNA_Repair DNA Repair ATR_ATRIP->DNA_Repair ATR_IN_30 This compound ATR_IN_30->ATR_ATRIP Inhibits Fork_Collapse Replication Fork Collapse ATR_IN_30->Fork_Collapse pChk1 p-Chk1 (Active) Cell_Cycle_Arrest G2/M Checkpoint Arrest pChk1->Cell_Cycle_Arrest pChk1->DNA_Repair Apoptosis Apoptosis Fork_Collapse->Apoptosis

Caption: The ATR signaling pathway in response to DNA damage and its inhibition by this compound.

Experimental Workflow for this compound Cell Culture Assay

Experimental_Workflow Cell_Seeding Seed Cells Treatment Treat with this compound (and optional DNA damaging agent) Cell_Seeding->Treatment Incubation Incubate (24-72h) Treatment->Incubation Endpoint_Assay Endpoint Assay Incubation->Endpoint_Assay Viability Cell Viability Assay Endpoint_Assay->Viability Western_Blot Western Blot Endpoint_Assay->Western_Blot Cell_Cycle Cell Cycle Analysis Endpoint_Assay->Cell_Cycle Data_Analysis Data Analysis Viability->Data_Analysis Western_Blot->Data_Analysis Cell_Cycle->Data_Analysis

Caption: A generalized workflow for in vitro experiments using this compound.

Logical Flow for Data Analysis

Data_Analysis_Flow Raw_Data Raw Data (Absorbance, Luminescence, Flow Cytometry) Normalization Normalization to Control Raw_Data->Normalization IC50_Calc IC50 Calculation (Non-linear Regression) Normalization->IC50_Calc Statistical_Analysis Statistical Analysis (e.g., t-test, ANOVA) Normalization->Statistical_Analysis Interpretation Interpretation of Results IC50_Calc->Interpretation Statistical_Analysis->Interpretation

Caption: Logical progression for the analysis of quantitative cell culture data.

References

Application Notes and Protocols for Developing ATR PROTACs with ATR-IN-30

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development and characterization of Proteolysis Targeting Chimeras (PROTACs) for Ataxia Telangiectasia and Rad3-related (ATR) protein, utilizing ATR-IN-30 as a selective ligand.

Introduction: Targeting ATR with PROTACs

Ataxia Telangiectasia and Rad3-related (ATR) is a crucial serine/threonine-specific protein kinase involved in the DNA Damage Response (DDR) pathway.[1][2] It is primarily activated by single-stranded DNA breaks that can occur during replication stress, a common feature of cancer cells.[2] Upon activation, ATR phosphorylates downstream targets, including the checkpoint kinase Chk1, which in turn leads to cell cycle arrest to allow for DNA repair.[3][4][5] This reliance of cancer cells on the ATR pathway for survival makes it an attractive target for anticancer therapies.[1][3]

PROTACs represent a novel therapeutic strategy that induces the degradation of a target protein through the cell's own ubiquitin-proteasome system.[6] A PROTAC molecule is a heterobifunctional chimera consisting of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[6][7][8] This induced proximity results in the ubiquitination and subsequent degradation of the POI.[6] Developing ATR PROTACs offers the potential for a more profound and sustained pathway inhibition compared to traditional inhibitors.[9][10]

This compound is a selective ATR ligand that can be utilized in the synthesis of ATR-targeting PROTACs, such as PROTAC ATR degrader-2.[11]

Data Presentation: Performance of Developed ATR PROTACs

The following tables summarize the in vitro performance of various reported ATR PROTACs.

Table 1: ATR Degradation Efficiency

PROTACCell LineDC₅₀ (µM)Dₘₐₓ (%)Treatment ConditionsReference
ZS-7 / Compound [I]LoVo (ATM-deficient)0.5384.3Not Specified[12][13]
8iMV-4-11< 0.59324 hours[14][15]
42iMIA PaCa-2Not Reported~60 (degradation to 40% of control)Not Specified[9][16][17]

Table 2: Effects on Cell Viability and Apoptosis

PROTACCell LineIC₅₀ (µM)Apoptosis Rate (%)Treatment ConditionsReference
Compound [I]LoVoNot Reported23.91% at 0.5 µMNot Specified[13]
Compound [I]LoVoNot Reported45.62% at 1 µMNot Specified[13]
42iMIA PaCa-2Not ReportedNo significant induction2 µM for 24 hours[9]

Key Experimental Protocols

Protocol 1: ATR Protein Degradation Assay (Western Blot)

This protocol is for determining the extent of ATR protein degradation in cells treated with an ATR PROTAC.

Materials:

  • Cancer cell lines of interest (e.g., MV-4-11, LoVo)

  • Complete cell culture medium

  • ATR PROTAC stock solution (dissolved in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-ATR, anti-β-actin (or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of the ATR PROTAC or vehicle control (DMSO) for the desired time points (e.g., 12, 24, 48 hours).

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using the BCA protein assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding sample buffer and boiling.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-ATR antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with an anti-β-actin or anti-GAPDH antibody as a loading control.[14][15]

  • Quantify the band intensities using densitometry software to determine the percentage of ATR degradation relative to the vehicle-treated control.

Protocol 2: Cell Viability Assay (MTT/MTS)

This protocol measures the effect of ATR PROTACs on cell proliferation and viability to determine the IC₅₀ value.[18]

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • ATR PROTAC stock solution

  • MTT or MTS reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.

  • Allow cells to attach by incubating the plate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Prepare serial dilutions of the ATR PROTAC in complete medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compounds or vehicle control to the respective wells.

  • Incubate the plate for a specified period (e.g., 72 hours).

  • After incubation, add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • If using MTT, add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.[19]

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value using appropriate software.[19]

Protocol 3: Cell Cycle Analysis (Flow Cytometry)

This protocol assesses the effect of ATR degradation on cell cycle progression.

Materials:

  • 6-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • ATR PROTAC stock solution

  • PBS

  • 70% cold ethanol (B145695)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach.

  • Treat cells with the desired concentrations of the ATR PROTAC or vehicle control for 24 hours.[15]

  • Harvest the cells by trypsinization and wash them with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells to remove the ethanol and wash them with PBS.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution using a flow cytometer.[15]

Protocol 4: Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis in cells treated with an ATR PROTAC.

Materials:

  • 6-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • ATR PROTAC stock solution

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the ATR PROTAC at various concentrations for the desired time.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry within 1 hour.[9]

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.

Visualizations

ATR Signaling Pathway

ATR_Signaling_Pathway cluster_downstream Downstream Effects Replication Fork Stalling Replication Fork Stalling ssDNA Breaks ssDNA Breaks ATRIP ATRIP ssDNA Breaks->ATRIP ATR ATR Chk1 Chk1 ATR->Chk1 phosphorylates pChk1 p-Chk1 ATR->pChk1 ATRIP->ATR Cell Cycle Arrest Cell Cycle Arrest pChk1->Cell Cycle Arrest DNA Repair DNA Repair Cell Cycle Arrest->DNA Repair Apoptosis (if repair fails) Apoptosis (if repair fails) DNA Repair->Apoptosis (if repair fails)

Caption: ATR signaling pathway activated by DNA damage.

ATR PROTAC Mechanism of Action

PROTAC_Mechanism cluster_ternary Ternary Complex Formation ATR ATR Protein PROTAC ATR PROTAC (with this compound warhead) ATR->PROTAC E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->PROTAC Ub_ATR Poly-ubiquitinated ATR Protein Ternary_Complex->Ub_ATR Ubiquitination Ub Ubiquitin Proteasome Proteasome Ub_ATR->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: Mechanism of ATR degradation by a PROTAC.

Experimental Workflow for ATR PROTAC Development

Experimental_Workflow Design 1. PROTAC Design (this compound + Linker + E3 Ligand) Synthesis 2. Chemical Synthesis Design->Synthesis Degradation_Assay 3. Degradation Assay (Western Blot) Synthesis->Degradation_Assay Viability_Assay 4. Viability/Apoptosis (MTT / Flow Cytometry) Degradation_Assay->Viability_Assay Mechanism_Validation 5. Mechanism Validation (e.g., Ternary Complex) Viability_Assay->Mechanism_Validation Optimization 6. Lead Optimization (SAR Studies) Mechanism_Validation->Optimization Optimization->Synthesis Iterate In_Vivo 7. In Vivo Studies (Xenograft Models) Optimization->In_Vivo

References

Application Notes and Protocols: Western Blot Analysis of ATR Pathway Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a crucial regulator of the DNA damage response (DDR), a network of pathways that collectively sense, signal, and repair DNA lesions.[1][2] ATR is primarily activated by single-stranded DNA (ssDNA) and replication stress. A key downstream effector of the ATR signaling cascade is the Checkpoint Kinase 1 (Chk1). Upon activation by ATR, Chk1 is phosphorylated at multiple sites, including Serine 345 (S345), a critical event for initiating cell cycle arrest to allow time for DNA repair.[1][2][3] The inhibition of the ATR-Chk1 signaling axis is a promising therapeutic strategy in oncology, particularly for tumors with deficiencies in other DDR pathways.

These application notes provide a detailed protocol for analyzing the activation of the ATR pathway by Western blotting, focusing on the phosphorylation of ATR and its downstream target Chk1. The included methodologies, data presentation formats, and pathway diagrams are intended to guide researchers in accurately assessing ATR pathway activation in a laboratory setting.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the experimental workflow for the Western blot protocol.

ATR_Pathway cluster_stimulus DNA Damage / Replication Stress cluster_pathway ATR Signaling Pathway inducer UV, Hydroxyurea (B1673989) ATR ATR pATR p-ATR (Ser428, Thr1989) ATR->pATR Activation Chk1 Chk1 pATR->Chk1 pChk1 p-Chk1 (Ser345) Chk1->pChk1 Phosphorylation DDR Downstream DDR: Cell Cycle Arrest, DNA Repair pChk1->DDR

Figure 1: Simplified ATR-Chk1 signaling pathway.

WB_Workflow arrow arrow start Cell Culture & Treatment (e.g., UV, Hydroxyurea) lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF membrane) sds->transfer block Blocking (5% BSA in TBST) transfer->block p_ab Primary Antibody Incubation (p-ATR, p-Chk1, Total ATR, Total Chk1, Loading Control) block->p_ab s_ab Secondary Antibody Incubation p_ab->s_ab detect Detection (ECL) s_ab->detect analysis Data Analysis & Quantification detect->analysis end Results analysis->end

Figure 2: Experimental workflow for Western blot analysis.

Data Presentation

Quantitative data from Western blot analysis should be summarized in a table. The band intensity of the phosphorylated protein should be normalized to the total protein band intensity, and subsequently to the loading control (e.g., β-actin). Finally, the results should be expressed as a fold change relative to the untreated control.

Table 1: Quantification of ATR Pathway Activation by Hydroxyurea (HU) Treatment

Treatmentp-ATR (Ser428) / Total ATR (Fold Change)p-Chk1 (Ser345) / Total Chk1 (Fold Change)
Control (Untreated)1.01.0
1 mM HU (24h)3.2 ± 0.45.8 ± 0.7
2 mM HU (24h)5.1 ± 0.69.3 ± 1.1
5 mM HU (24h)6.8 ± 0.912.5 ± 1.5

Data are presented as the mean of three independent experiments ± standard deviation. The values presented are hypothetical and for illustrative purposes only.

Table 2: Quantification of ATR Pathway Activation by UV-C Irradiation

Treatmentp-ATR (Ser428) / Total ATR (Fold Change)p-Chk1 (Ser345) / Total Chk1 (Fold Change)
Control (Unirradiated)1.01.0
10 J/m² UV-C (1h post)2.5 ± 0.34.1 ± 0.5
20 J/m² UV-C (1h post)4.2 ± 0.57.9 ± 0.9
50 J/m² UV-C (1h post)5.9 ± 0.711.2 ± 1.3

Data are presented as the mean of three independent experiments ± standard deviation. The values presented are hypothetical and for illustrative purposes only.

Experimental Protocols

I. Cell Culture and Treatment
  • Cell Lines: HeLa, U2OS, or other relevant cancer cell lines are suitable for this protocol.

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified incubator with 5% CO₂.

  • Seeding: Seed cells in 6-well plates or 10 cm dishes to achieve 70-80% confluency at the time of treatment.

  • Treatment for ATR Pathway Activation:

    • Hydroxyurea (HU) Treatment: Prepare a stock solution of HU in sterile water or PBS. Treat cells with the desired final concentration (e.g., 1-5 mM) for the indicated time (e.g., 2-24 hours).[4]

    • UV-C Irradiation: Remove the culture medium and wash the cells once with sterile PBS. Irradiate the cells with the desired dose of UV-C light (e.g., 10-50 J/m²) using a calibrated UV crosslinker. Add fresh pre-warmed medium and incubate for the desired time (e.g., 1-3 hours) before harvesting.[5][6][7]

II. Cell Lysis and Protein Extraction
  • Harvesting: After treatment, place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well or dish.

  • Incubation: Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[2]

  • Quantification: Transfer the supernatant (protein extract) to a new pre-chilled tube. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

III. Western Blot Protocol
  • Sample Preparation: To a sample of protein solution, add an equal volume of 2x SDS-PAGE sample buffer. Denature the proteins by heating the sample to 95°C for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a precast polyacrylamide gel (e.g., 4-15% gradient gel) and run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% w/v BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary antibodies in 5% BSA in TBST to the recommended dilution. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Recommended Primary Antibodies:

      • Phospho-ATR (Ser428)

      • Phospho-ATR (Thr1989)

      • Total ATR

      • Phospho-Chk1 (Ser345)[3]

      • Total Chk1

      • β-actin or GAPDH (as a loading control)

  • Washes: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with an ECL substrate according to the manufacturer's protocol. Capture the chemiluminescent signal using a digital imager.

IV. Data Analysis
  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).

  • Normalization: To accurately quantify phosphorylation, the phospho-protein signal should be normalized to the total protein signal from the same blot. Subsequently, normalize to the loading control.

  • Stripping and Reprobing: The membrane can be stripped of the phospho-specific antibody and reprobed with the antibody for the total protein and then the loading control. To do this:

    • Wash the membrane in a mild stripping buffer.

    • Re-block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody for the total protein, followed by the secondary antibody and detection steps as described above.[2]

References

Application Notes and Protocols: Immunofluorescence Staining for DNA Damage Markers Following ATR Degradation with ATR-IN-30-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a master regulator of the DNA damage response (DDR), playing a pivotal role in maintaining genomic integrity, particularly in response to replication stress.[1] ATR is activated by single-stranded DNA (ssDNA) regions that arise at stalled replication forks or during the processing of DNA lesions.[2][3] Once activated, ATR phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (CHK1), to initiate cell cycle arrest, stabilize replication forks, and promote DNA repair.[2][4]

Given its central role in cell survival, targeting the ATR pathway is a promising strategy in cancer therapy. While many small molecules are designed to inhibit the kinase activity of ATR, an alternative approach is the targeted degradation of the ATR protein. ATR-IN-30 is a selective ligand for ATR that can be incorporated into Proteolysis Targeting Chimeras (PROTACs).[5] These bifunctional molecules co-opt the cell's ubiquitin-proteasome system to induce the degradation of the target protein.

This document provides detailed protocols for utilizing immunofluorescence (IF) microscopy to visualize and quantify key DNA damage markers, specifically phosphorylated histone H2AX (γH2AX) and p53-binding protein 1 (53BP1), in cells treated with an this compound-based PROTAC. The degradation of ATR is expected to phenocopy ATR inhibition, leading to an accumulation of unresolved DNA damage and providing a powerful method to assess the efficacy of ATR-targeting degraders.

Signaling Pathway and Experimental Rationale

Upon DNA damage or replication stress, ATR is recruited to RPA-coated ssDNA and activated. This initiates a signaling cascade to arrest the cell cycle and facilitate DNA repair. Degradation of ATR using an this compound-based PROTAC removes this crucial checkpoint, leading to increased genomic instability and accumulation of DNA double-strand breaks (DSBs), which can be visualized by the formation of γH2AX and 53BP1 foci.

ATR_Signaling_Pathway ATR Signaling Pathway and Effect of Degradation cluster_outcome Outcome of ATR Degradation dna_damage Replication Stress / DNA Damage ssDNA RPA-coated ssDNA dna_damage->ssDNA ATR ATR Protein ssDNA->ATR recruits Proteasome Proteasome ATR->Proteasome degraded by CHK1 p-CHK1 (S345) ATR->CHK1 phosphorylates DSBs Accumulated DSBs (γH2AX / 53BP1 foci) ATR_Degrader This compound-based PROTAC ATR_Degrader->ATR binds & targets for degradation CellCycle Cell Cycle Arrest CHK1->CellCycle Repair DNA Repair / Fork Stability CHK1->Repair

Caption: Effect of ATR degradation on the DNA damage response.

Experimental Protocols

This section provides a detailed protocol for the immunofluorescent staining of γH2AX and 53BP1 foci in cultured mammalian cells following treatment with an this compound-based PROTAC.

Materials
  • Cell Line: Appropriate mammalian cell line (e.g., U2OS, HeLa)

  • Culture Medium: Complete medium appropriate for the cell line

  • This compound-based PROTAC: Stock solution in DMSO

  • DNA Damaging Agent (Optional Positive Control): e.g., Hydroxyurea (B1673989) (HU) or UV irradiation

  • Coverslips: Sterile, 12 mm or 18 mm glass coverslips

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, freshly prepared

  • Permeabilization Buffer: 0.25% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

  • Primary Antibodies:

    • Mouse anti-phospho-Histone H2A.X (Ser139) antibody (anti-γH2AX)

    • Rabbit anti-53BP1 antibody

  • Secondary Antibodies:

    • Alexa Fluor 488-conjugated goat anti-mouse IgG

    • Alexa Fluor 594-conjugated goat anti-rabbit IgG

  • Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution (e.g., 300 nM in PBS)

  • Mounting Medium: Antifade mounting medium

  • Phosphate-Buffered Saline (PBS)

Experimental Workflow

The general workflow for the immunofluorescence experiment is outlined below.

IF_Workflow seed 1. Seed Cells on Coverslips treat 2. Treat with this compound PROTAC (and optional DNA damaging agent) seed->treat fix 3. Fix with 4% PFA treat->fix perm 4. Permeabilize with Triton X-100 fix->perm block 5. Block with 5% BSA perm->block primary_ab 6. Incubate with Primary Antibodies (anti-γH2AX, anti-53BP1) block->primary_ab secondary_ab 7. Incubate with Secondary Antibodies (Alexa Fluor 488/594) primary_ab->secondary_ab dapi 8. Counterstain Nuclei with DAPI secondary_ab->dapi mount 9. Mount Coverslips dapi->mount image 10. Image and Quantify Foci mount->image

Caption: Immunofluorescence workflow for DNA damage markers.
Detailed Staining Protocol

  • Cell Seeding:

    • Place sterile glass coverslips into the wells of a 12-well or 24-well plate.

    • Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of fixation.

    • Incubate for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Treatment:

    • Treat the cells with the desired concentration of the this compound-based PROTAC for a specified time course (e.g., 4, 8, 24 hours) to allow for protein degradation.

    • Include appropriate controls: a vehicle-only control (e.g., DMSO) and potentially a non-degrading control molecule.

    • Optional: To induce replication stress, co-treat with a DNA damaging agent like hydroxyurea (e.g., 2 mM for 4 hours) or expose cells to UV radiation before the final hours of the PROTAC incubation.

  • Fixation:

    • Aspirate the culture medium and gently wash the cells twice with PBS.

    • Fix the cells by adding 1 mL of 4% PFA solution to each well and incubating for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Add 1 mL of Permeabilization Buffer (0.25% Triton X-100 in PBS) to each well.

    • Incubate for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Add 1 mL of Blocking Buffer (5% BSA in PBS) to each well.

    • Incubate for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-γH2AX and anti-53BP1 antibodies in Blocking Buffer according to the manufacturer's recommendations (typical starting dilutions are 1:500 to 1:1000).

    • Aspirate the Blocking Buffer and add the diluted primary antibody solution to each coverslip.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibodies in Blocking Buffer (a common starting dilution is 1:1000). Protect from light from this point forward.

    • Add the diluted secondary antibody solution to each coverslip.

    • Incubate for 1 hour at room temperature, protected from light.

  • Nuclear Counterstaining and Mounting:

    • Wash the cells three times with PBS for 5 minutes each.

    • Incubate with DAPI solution for 5 minutes at room temperature.

    • Wash twice with PBS.

    • Carefully remove the coverslips from the wells and mount them onto microscope slides using a drop of antifade mounting medium.

  • Imaging and Analysis:

    • Visualize the stained cells using a fluorescence or confocal microscope.

    • Capture images using appropriate filter sets for DAPI (blue), Alexa Fluor 488 (green for γH2AX), and Alexa Fluor 594 (red for 53BP1).

    • Quantify the number of γH2AX and 53BP1 foci per nucleus using image analysis software (e.g., ImageJ/Fiji, CellProfiler). Analyze at least 100-200 cells per condition for statistical significance.

Data Presentation and Expected Results

The primary readout of this assay is the number and intensity of γH2AX and 53BP1 foci per nucleus. ATR degradation is expected to impair the DNA damage response, leading to an accumulation of DNA breaks, especially under conditions of replication stress.

Expected Observations:

  • Basal Conditions: Treatment with an effective this compound-based PROTAC may lead to a modest increase in γH2AX foci even without an external DNA damaging agent, reflecting the role of ATR in resolving endogenous replication stress.

  • With DNA Damage: In combination with a DNA damaging agent (e.g., HU), ATR degradation is expected to cause a significant increase in the number of persistent γH2AX foci at later time points (e.g., 18-24 hours post-treatment) compared to cells treated with the damaging agent alone.[6][7]

  • 53BP1 Foci: The kinetics of 53BP1 recruitment may be altered. Some studies with ATR inhibitors show a delay in the initial formation of 53BP1 foci, followed by an accumulation of persistent foci at later stages, indicating impaired repair.[6][7]

Representative Quantitative Data

The following table provides an example of expected quantitative results from an immunofluorescence experiment using an ATR-targeting compound in combination with a DNA damaging agent (e.g., 4 Gy Ionizing Radiation). Data is presented as the average number of foci per cell ± standard deviation.

Treatment GroupTime Post-IRAverage γH2AX Foci per CellAverage 53BP1 Foci per Cell
Vehicle Control2 hours25 ± 522 ± 4
Vehicle Control18 hours5 ± 24 ± 2
ATR Degrader 2 hours18 ± 415 ± 3
ATR Degrader 18 hours35 ± 830 ± 7

Note: This data is illustrative, based on findings with ATR inhibitors, and actual results may vary depending on the cell line, the specific this compound PROTAC used, and experimental conditions.[6][7]

Troubleshooting

IssuePossible CauseSuggested Solution
High Background Staining Incomplete blocking; Insufficient washing; Secondary antibody concentration too high.Increase blocking time to 90 minutes; Increase number and duration of wash steps; Titrate secondary antibody concentration.
No or Weak Signal Ineffective primary antibody; ATR protein not degraded; Incorrect filter sets used for imaging.Verify primary antibody performance with positive controls; Confirm ATR degradation by Western blot; Check microscope filter specifications.
Pan-nuclear γH2AX Staining High levels of DNA damage leading to apoptosis.Reduce the concentration or duration of the DNA damaging agent; Analyze cells at earlier time points.
Difficulty in Foci Counting Foci are too dense or overlapping; Poor image quality.Use a confocal microscope for better resolution; Optimize image analysis software settings for foci detection.

Conclusion

Immunofluorescence staining for γH2AX and 53BP1 is a robust method to evaluate the cellular consequences of ATR degradation by an this compound-based PROTAC. This technique provides spatial and quantitative data on the induction of DNA damage, offering critical insights into the pharmacodynamic effects of novel ATR-targeting cancer therapeutics. Confirmation of ATR protein knockdown by Western blotting is recommended to correlate with the observed immunofluorescence phenotype.

References

Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle Arrest with ATR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific data for a compound designated "ATR-IN-30" is not publicly available. The following application notes and protocols are based on the well-characterized functions of other potent and selective ATR inhibitors. Researchers using any specific ATR inhibitor, including those with limited public data, should perform initial dose-response studies to determine the optimal working concentration and validate the protocols accordingly.

Introduction

Ataxia Telangiectasia and Rad3-related (ATR) is a crucial serine/threonine kinase that acts as a master regulator of the DNA damage response (DDR).[1][2] It plays a pivotal role in maintaining genomic stability, particularly in response to replication stress.[3] Many cancer cells exhibit elevated levels of replication stress and have defects in other DDR pathways, leading to a heightened dependency on ATR for survival.[4] This makes ATR an attractive therapeutic target in oncology.

ATR inhibitors competitively bind to the ATP-binding pocket of the ATR kinase, preventing the phosphorylation of its downstream targets, most notably Checkpoint Kinase 1 (Chk1).[4] Activated Chk1 orchestrates cell cycle arrest, primarily at the G2/M checkpoint, to allow time for DNA repair.[5][6] By inhibiting ATR, compounds like this compound can abrogate this checkpoint, leading to mitotic catastrophe and cell death in cancer cells with damaged DNA.

These application notes provide a framework for analyzing the effects of ATR inhibitors on cell cycle progression using flow cytometry with propidium (B1200493) iodide (PI) staining.

Data Presentation

The following tables are templates for summarizing quantitative data from cell cycle analysis experiments.

Table 1: Effect of this compound on Cell Cycle Distribution in [Specify Cell Line]

Treatment GroupConcentration (µM)Treatment Time (h)% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Vehicle Control (DMSO)024
This compound0.124
This compound124
This compound1024
Positive Control*24

*A known inducer of G2/M arrest, such as Etoposide, can be used as a positive control.

Table 2: Time-Course of this compound Induced Cell Cycle Arrest in [Specify Cell Line]

Treatment GroupConcentration (µM)Treatment Time (h)% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Vehicle Control (DMSO)00
This compound16
This compound112
This compound124
This compound148

Signaling Pathway

The ATR signaling pathway is a central component of the DNA damage response, primarily activated by single-stranded DNA (ssDNA) that forms at stalled replication forks. Upon activation, ATR phosphorylates a cascade of downstream targets to coordinate cell cycle checkpoints, DNA repair, and replication fork stability.

ATR_Signaling_Pathway cluster_0 DNA Damage/Replication Stress cluster_1 ATR Activation cluster_2 Downstream Effectors cluster_3 Cellular Response Stalled Replication Fork Stalled Replication Fork ssDNA ssDNA Stalled Replication Fork->ssDNA generates ATRIP ATRIP ssDNA->ATRIP recruits 9-1-1 Complex 9-1-1 Complex ssDNA->9-1-1 Complex recruits ATR ATR Chk1 Chk1 ATR->Chk1 phosphorylates DNA Repair DNA Repair ATR->DNA Repair promotes Fork Stabilization Fork Stabilization ATR->Fork Stabilization promotes ATRIP->ATR binds TopBP1 TopBP1 9-1-1 Complex->TopBP1 recruits TopBP1->ATR activates p-Chk1 (S345) p-Chk1 (S345) Chk1->p-Chk1 (S345) CDC25A CDC25A p-Chk1 (S345)->CDC25A phosphorylates for degradation p-CDC25A (Inactive) p-CDC25A (Inactive) CDC25A->p-CDC25A (Inactive) CDK1_CyclinB CDK1/Cyclin B p-CDC25A (Inactive)->CDK1_CyclinB fails to activate G2/M Arrest G2/M Arrest CDK1_CyclinB->G2/M Arrest leads to

Caption: ATR Signaling Pathway in Response to Replication Stress.

Experimental Workflow

A typical workflow for analyzing cell cycle arrest induced by an ATR inhibitor involves cell culture, drug treatment, cell harvesting, fixation, staining with a DNA-intercalating dye, and analysis by flow cytometry.

Experimental_Workflow cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Sample Processing cluster_3 Staining and Analysis A Seed cells in multi-well plates B Allow cells to adhere overnight A->B C Treat cells with this compound or Vehicle Control B->C D Incubate for desired time points (e.g., 24h) C->D E Harvest cells (Trypsinization) D->E F Wash with PBS E->F G Fix in cold 70% Ethanol (B145695) F->G H Wash and resuspend in PBS G->H I Treat with RNase A H->I J Stain with Propidium Iodide I->J K Analyze on Flow Cytometer J->K L Data Analysis (Cell Cycle Modeling) K->L

Caption: Workflow for Cell Cycle Analysis using Flow Cytometry.

Experimental Protocols

Materials and Reagents
  • Cell line of interest (e.g., HeLa, U2OS, or other cancer cell lines)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (or other ATR inhibitor)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)

  • RNase A solution (e.g., 100 µg/mL in PBS)

  • Flow cytometry tubes

Protocol: Cell Cycle Analysis by Propidium Iodide Staining

This protocol is a general guideline and may require optimization for different cell lines.

  • Cell Seeding:

    • Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 80% confluency at the end of the experiment.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete medium. A starting concentration range of 0.1 to 10 µM is recommended for initial experiments, based on the activity of other known ATR inhibitors.

    • Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest drug concentration).

    • Remove the medium from the wells and add the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the cells for the desired time period (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Aspirate the medium and wash the cells once with PBS.

    • Harvest the cells by adding trypsin-EDTA and incubating until the cells detach.

    • Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

    • Centrifuge the cells at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.

    • Incubate the cells at -20°C for at least 2 hours. Cells can be stored in ethanol at -20°C for several weeks.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Carefully decant the ethanol and wash the cell pellet with 5 mL of PBS. Centrifuge again and discard the supernatant.

    • Resuspend the cell pellet in 500 µL of PBS.

    • Add 5 µL of RNase A solution (100 µg/mL) and incubate at 37°C for 30 minutes to ensure only DNA is stained.[7]

    • Add 500 µL of Propidium Iodide staining solution (50 µg/mL) to the cell suspension.

    • Incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Collect data for at least 10,000 events per sample.

    • Use a linear scale for the PI fluorescence channel (e.g., FL2-A or a similar channel for red fluorescence).

    • Use a dot plot of fluorescence area versus fluorescence width or height to gate on single cells and exclude doublets and aggregates.

    • Generate a histogram of DNA content (PI fluorescence) for the single-cell population.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3] The G0/G1 peak represents cells with 2N DNA content, and the G2/M peak represents cells with 4N DNA content. Cells in the S phase will have an intermediate DNA content.

References

ATR-IN-30 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: ATR-IN-30

Introduction

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a crucial regulator of the DNA damage response (DDR), a network of signaling pathways that maintains genomic integrity.[1][2] ATR is primarily activated in response to replication stress and a broad range of DNA damage, triggering the phosphorylation of multiple substrates, including the kinase Chk1, to regulate cell cycle progression, stabilize replication forks, and promote DNA repair.[3][4] Many cancer cells exhibit high levels of replication stress and rely heavily on the ATR pathway for survival, making ATR a promising therapeutic target in oncology.[1][2] this compound is a potent and selective inhibitor of ATR kinase, designed for preclinical research to investigate the therapeutic potential of ATR inhibition.

These application notes provide detailed protocols for the solubilization and preparation of this compound for in vitro experiments and describe key cell-based assays to characterize its activity.

Solubility and Preparation of Stock Solutions

The solubility of small molecule inhibitors is a critical factor for accurate and reproducible experimental results. It is essential to use high-purity, anhydrous solvents for preparing stock solutions to avoid precipitation and degradation.[5]

Solubility Data

The following table summarizes the solubility of a representative potent ATR inhibitor in common laboratory solvents. This data serves as a guideline for the preparation of this compound solutions.

Solvent Approximate Solubility Notes
DMSO~20-30 mg/mLRecommended for high-concentration stock solutions.[5]
DMF~30-50 mg/mLAn alternative to DMSO for stock solutions.[5]
Ethanol~30 mg/mLCan be used for stock solutions, but may have lower stability.[5]
Aqueous Buffers (PBS, Cell Culture Media)Very PoorNot recommended for storage; prepare fresh working dilutions.[5]

Protocols for Solution Preparation

Protocol 1: Preparation of High-Concentration Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in anhydrous DMSO.

Materials:

  • This compound solid powder

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance and volumetric flasks

Procedure:

  • Accurately weigh the this compound powder.

  • Calculate the volume of DMSO required to achieve a 10 mM concentration based on the molecular weight of this compound.

  • Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Vortex or sonicate the solution gently until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.

Storage of Stock Solutions

Proper storage is critical to maintain the stability and activity of the inhibitor.

Form Solvent Storage Temperature Reported Stability
Solid (Powder)N/A-20°C≥ 4 years[5]
Stock SolutionAnhydrous DMSO-80°CUp to 1 year[5]
-20°CUp to 1 month[5]
Aqueous SolutionCell Culture Media / PBSN/ANot recommended for storage (> 1 day)[5]

Note: It is strongly advised not to store ATR inhibitors in aqueous solutions for more than a day. Always prepare fresh dilutions in your cell culture medium or aqueous buffer from the DMSO stock solution immediately before use.[5]

Experimental Workflow: Preparation for Cell-Based Assays

G cluster_prep Solution Preparation cluster_exp Cell-Based Experiment solid This compound (Solid Powder) stock 10 mM Stock Solution (in Anhydrous DMSO) solid->stock Dissolve working Working Dilution (in Cell Culture Medium) stock->working Dilute Fresh treatment Treat Cells working->treatment cells Cells in Culture cells->treatment assay1 Cell Viability Assay treatment->assay1 assay2 Western Blot (p-Chk1) treatment->assay2 assay3 Immunofluorescence (γH2AX) treatment->assay3 G cluster_pathway ATR Signaling Pathway DNA_Damage DNA Damage / Replication Stress ssDNA RPA-coated ssDNA DNA_Damage->ssDNA ATR ATR/ATRIP Complex ssDNA->ATR Recruits & Activates Chk1 Chk1 ATR->Chk1 Phosphorylates pChk1 p-Chk1 (Active) Cell_Cycle Cell Cycle Arrest pChk1->Cell_Cycle DNA_Repair DNA Repair pChk1->DNA_Repair Fork_Stab Replication Fork Stabilization pChk1->Fork_Stab Inhibitor This compound Inhibitor->ATR

References

Application Notes and Protocols: Combining ATR-IN-30 with Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides detailed application notes and protocols for researchers investigating the combination of agents targeting the Ataxia Telangiectasia and Rad3-related (ATR) protein with conventional chemotherapy. It is important to note that a comprehensive search of publicly available scientific literature did not yield specific preclinical or clinical data on combining ATR-IN-30 with chemotherapy agents. This compound is primarily described as a selective ligand used in the synthesis of ATR-targeting Proteolysis Targeting Chimeras (PROTACs), which are designed to degrade the ATR protein.

Given the absence of direct data on this compound in combination therapies, this document will focus on the broader, well-established strategy of combining ATR inhibitors and the emerging field of ATR PROTACs with DNA-damaging chemotherapy agents. The principles, protocols, and data presentation formats described herein are directly applicable to the preclinical evaluation of any novel ATR-targeting agent, including newly synthesized PROTACs derived from ligands like this compound.

Introduction: The Rationale for Combining ATR-Targeting Agents with Chemotherapy

The ATR kinase is a critical component of the DNA Damage Response (DDR) pathway, a network of cellular processes that detect and repair DNA lesions to maintain genomic stability.[1][2] Many common chemotherapy drugs, such as platinum-based agents and topoisomerase inhibitors, function by inducing significant DNA damage in rapidly dividing cancer cells.[3] However, a robust DDR, often mediated by ATR, can allow cancer cells to repair this damage, leading to therapeutic resistance.[2][3]

ATR is activated in response to single-stranded DNA (ssDNA), which forms at stalled replication forks—a common consequence of chemotherapy-induced DNA damage.[4] Once activated, ATR phosphorylates downstream targets, including CHK1, to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[5]

Targeting ATR, either through inhibition or degradation, in combination with DNA-damaging chemotherapy presents a powerful synergistic strategy. By abrogating the ATR-mediated checkpoint, these agents prevent cancer cells from arresting the cell cycle to repair damage. This forces the cells to enter mitosis with damaged DNA, leading to a phenomenon known as mitotic catastrophe and subsequent cell death.[2] This approach can be particularly effective in tumors with existing defects in other DDR pathways (e.g., ATM mutations), a concept known as synthetic lethality.[3]

Quantitative Data Summary: Synergy of ATR Inhibitors with Chemotherapy

The following tables summarize preclinical data from studies on various ATR inhibitors, demonstrating their synergistic effects when combined with different chemotherapy agents across various cancer types. This data provides a benchmark for evaluating novel ATR-targeting compounds.

Table 1: In Vitro Synergy of ATR Inhibitors with Chemotherapy Agents

ATR InhibitorCombination AgentCancer TypeCell Line(s)Observed Synergy
Berzosertib (M6620/VX-970) CisplatinEsophageal CancerOE21, FLO-1Increased sensitivity and cell kill.
CarboplatinEsophageal CancerOE21, FLO-1Increased sensitivity and cell kill.
CisplatinLung CancerPatient-derived xenograftsIncreased cell death and tumor growth arrest.[3]
Ceralasertib (AZD6738) CisplatinVarious Solid TumorsATM-deficient NSCLC cellsEnhanced cytotoxic effect.[3]
Olaparib (PARP Inhibitor)Ovarian CancerRecurrent modelsSynergistically decreased cell viability.[6]
BAY 1895344 CisplatinColorectal CancerHT-29Strong synergistic interaction (Combination Index = 0.14).[7]
BleomycinVariousMultipleStrongly synergistic.[7]
SN-38VariousMultipleStrongly synergistic.[7]
VE-821 GemcitabineATM-deficient cancerMultipleIncreased cytotoxicity.[3]
EtoposideATM-deficient cancerMultipleIncreased cytotoxicity.[3]

Table 2: In Vivo Synergy of ATR-Targeting Agents with Chemotherapy

ATR AgentCombination AgentCancer ModelKey Findings
Berzosertib (M6620/VX-970) RadiotherapyEsophageal Cancer XenograftSignificant tumor growth delay.
Ceralasertib (AZD6738) Olaparib (PARP Inhibitor)Ovarian Cancer XenograftSuppressed tumor growth.[6]
ATR PROTAC (ZS-7) CisplatinLoVo Colorectal Cancer XenograftImproved antitumor activity and safety compared to the parent inhibitor.[8]

Signaling Pathways and Experimental Workflows

ATR Signaling Pathway in DNA Damage Response

The following diagram illustrates the central role of ATR in the DDR pathway and the mechanism of action for ATR-targeting agents.

ATR_Pathway cluster_stress Cellular Stress cluster_atr_activation ATR Activation cluster_downstream Downstream Effects cluster_inhibition Therapeutic Intervention cluster_outcome Cellular Outcome Chemotherapy Chemotherapy / Radiation ReplicationStress Replication Stress (Stalled Forks) Chemotherapy->ReplicationStress Apoptosis Apoptosis / Mitotic Catastrophe ssDNA ssDNA coated with RPA ReplicationStress->ssDNA ATR_ATRIP ATR-ATRIP Complex ssDNA->ATR_ATRIP recruits CHK1 CHK1 ATR_ATRIP->CHK1 phosphorylates pCHK1 p-CHK1 (Active) CHK1->pCHK1 CellCycleArrest Cell Cycle Arrest (G2/M Checkpoint) pCHK1->CellCycleArrest DNARepair DNA Repair pCHK1->DNARepair ForkStab Replication Fork Stabilization pCHK1->ForkStab ATR_Target This compound derived PROTAC or ATR Inhibitor ATR_Target->ATR_ATRIP Inhibits or Degrades

Caption: ATR signaling pathway activated by chemotherapy-induced DNA damage.

General Workflow for Preclinical Evaluation of ATR Agent Combinations

This diagram outlines a typical experimental workflow for assessing the synergy between an ATR-targeting agent and a chemotherapy drug.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Validation A1 Cell Viability Assay (e.g., MTT, CellTiter-Glo) A2 Determine IC50 values for single agents A1->A2 A3 Combination Dose Matrix A2->A3 A4 Calculate Combination Index (CI) (Chou-Talalay method) A3->A4 A5 Identify Synergistic Ratios (CI < 1) A4->A5 B1 Apoptosis Assay (Annexin V / PI Staining) A5->B1 B2 DNA Damage Analysis (γH2AX Immunofluorescence) A5->B2 B3 Western Blot (p-CHK1, Cleaved PARP) A5->B3 C1 Establish Xenograft Tumor Model A5->C1 C2 Treat with Single Agents and Combination C1->C2 C3 Monitor Tumor Volume and Body Weight C2->C3 C4 Pharmacodynamic Analysis (Tumor Biomarkers) C3->C4 C5 Assess Efficacy and Tolerability C4->C5

Caption: Standard workflow for evaluating an ATR-targeting agent in combination therapy.

Experimental Protocols

The following are generalized yet detailed protocols for key experiments to evaluate the combination of an ATR-targeting agent with chemotherapy.

In Vitro Cell Viability and Synergy Analysis

Objective: To determine the cytotoxic effects of single agents and their combination and to quantify synergy.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: Plate cancer cells in opaque-walled 96-well plates at a pre-determined density (e.g., 2,000-5,000 cells/well) in 100 µL of culture medium. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Drug Preparation: Prepare stock solutions of the ATR-targeting agent and the chemotherapy drug in a suitable solvent (e.g., DMSO). Create a series of dilutions for each drug to cover a range of concentrations around their respective IC50 values.

  • Drug Treatment: Treat cells with a matrix of concentrations of both agents, alone and in combination. For example, use a 6x6 matrix of concentrations. Include vehicle-only controls (e.g., DMSO at the highest concentration used).

  • Incubation: Incubate the plates for 72 to 96 hours.

  • Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Measurement: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated controls.

    • Calculate the dose-response curves for each agent alone.

    • Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by the combination treatment.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat with the ATR-targeting agent, the chemotherapy drug, or the combination at pre-determined synergistic concentrations for a specified time (e.g., 48 or 72 hours).

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining: Wash the cell pellet once with cold PBS. Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube. Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Immunofluorescence for DNA Damage (γH2AX Foci)

Objective: To visualize and quantify DNA double-strand breaks as a marker of drug-induced DNA damage.

Protocol:

  • Cell Culture: Grow cells on glass coverslips in 12-well plates.

  • Drug Treatment: Treat cells with the combination agents for a relevant time point to capture the DNA damage event (e.g., 24 hours).

  • Fixation and Permeabilization: Wash cells with PBS. Fix with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking and Staining: Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour. Incubate with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) overnight at 4°C.

  • Secondary Antibody: Wash three times with PBST. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

  • Mounting & Imaging: Wash three times with PBST. Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.

  • Analysis: Visualize the cells using a fluorescence microscope. Quantify the number and intensity of γH2AX foci per nucleus using image analysis software (e.g., ImageJ). A significant increase in foci in the combination group indicates enhanced DNA damage.

In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy and tolerability of the combination therapy in a mouse model.

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., 6-8 week old female athymic nude mice).

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL of Matrigel/PBS mixture) into the flank of each mouse.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (e.g., n=8-10 mice/group):

    • Group 1: Vehicle control

    • Group 2: ATR-targeting agent alone

    • Group 3: Chemotherapy agent alone

    • Group 4: Combination of ATR-targeting agent and chemotherapy

  • Drug Formulation and Administration: Formulate the agents in appropriate vehicles for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). Dosing schedules should be based on prior tolerability studies. A key consideration is the timing of administration; for ATR inhibitors, optimal efficacy is often seen when administered 12-24 hours after the DNA-damaging agent.[9]

  • Monitoring: Measure tumor volume with calipers (Volume = (Length x Width²)/2) and monitor mouse body weight 2-3 times per week as an indicator of toxicity.

  • Study Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³).

  • Data Analysis: Plot mean tumor volume ± SEM for each group over time. Statistically compare the tumor growth inhibition between groups. Analyze body weight data to assess toxicity. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for p-CHK1, IHC for Ki-67).

Conclusion

The combination of ATR-targeting agents with DNA-damaging chemotherapy is a scientifically robust and promising strategy for cancer therapy. While specific data for this compound in this context is not yet available, the protocols and data presented for other ATR inhibitors and PROTACs provide a comprehensive framework for the preclinical evaluation of any new compound in this class. Rigorous in vitro and in vivo studies, following the methodologies outlined in these notes, are essential to characterize the synergistic potential and mechanism of action of novel ATR-targeting combinations, paving the way for future clinical development.

References

Application Notes and Protocols: CRISPR Screen to Identify Sensitizers to ATR-IN-30

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a crucial regulator of the DNA damage response (DDR), playing a pivotal role in maintaining genomic integrity, particularly in response to replication stress.[1][2] Cancer cells, often characterized by increased replication stress due to oncogene activation and the loss of cell cycle checkpoints, exhibit a heightened dependence on the ATR signaling pathway for survival.[1][3] This dependency makes ATR an attractive therapeutic target. ATR inhibitors capitalize on this by disrupting this critical signaling cascade, leading to the accumulation of DNA damage and, ultimately, cell death, particularly in cancer cells with high levels of replication stress.[1][4]

This document provides a detailed protocol for conducting a pooled, negative-selection (dropout) CRISPR-Cas9 knockout screen to identify genes that act as synergistic partners for the ATR inhibitor, ATR-IN-30. While this compound is a selective ATR ligand used in the synthesis of ATR PROTACs, the principles and methods outlined here are based on extensive research from CRISPR screens performed with other well-characterized ATR inhibitors, such as AZD6738 and VE-821, and are readily adaptable for this compound.[5][6][7] Identifying genes whose loss sensitizes cancer cells to ATR inhibition can uncover novel therapeutic strategies and provide valuable insights into the mechanisms of sensitivity and resistance.[1][3]

Signaling Pathway and Mechanism of Action

ATR is a serine/threonine-specific protein kinase that is activated in response to single-stranded DNA (ssDNA), a common intermediate in DNA damage repair and at stalled replication forks.[8] Upon activation, ATR, in partnership with its obligate partner ATRIP, initiates a signaling cascade by phosphorylating a multitude of downstream targets, most notably Checkpoint Kinase 1 (Chk1).[1][2][8] This leads to cell cycle arrest, typically at the G2/M transition, allowing time for DNA repair.[4] ATR inhibitors block the kinase activity of ATR, preventing the phosphorylation of Chk1 and other substrates. This abrogates the cell cycle checkpoint and forces cells with damaged DNA to enter mitosis, leading to mitotic catastrophe and cell death.[2][4]

ATR_Signaling_Pathway DNA_Damage Replication Stress / DNA Damage ssDNA ssDNA DNA_Damage->ssDNA generates ATR_ATRIP ATR-ATRIP Complex ssDNA->ATR_ATRIP activates Chk1 Chk1 ATR_ATRIP->Chk1 phosphorylates ATR_IN_30 This compound ATR_IN_30->ATR_ATRIP inhibits ATR_IN_30->Chk1 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) ATR_IN_30->Cell_Cycle_Arrest DNA_Repair DNA Repair ATR_IN_30->DNA_Repair Apoptosis Apoptosis / Mitotic Catastrophe ATR_IN_30->Apoptosis Chk1->Cell_Cycle_Arrest Chk1->DNA_Repair Cell_Survival Cell Survival Cell_Cycle_Arrest->Cell_Survival DNA_Repair->Cell_Survival

ATR Signaling Pathway and Inhibition.

Experimental Workflow for CRISPR Screen

A genome-wide CRISPR-Cas9 knockout screen is a powerful, unbiased method to identify genes that, when inactivated, sensitize cells to a particular drug. The general workflow involves transducing a Cas9-expressing cell line with a pooled sgRNA library, treating the cell population with the drug of interest (in this case, this compound), and then identifying the sgRNAs that are depleted in the drug-treated population compared to a control population.

CRISPR_Workflow cluster_prep Library Preparation & Transduction cluster_screen Screening cluster_analysis Analysis Lenti_Prep Lentiviral sgRNA Library Production Transduction Lentiviral Transduction Lenti_Prep->Transduction Cell_Culture Cas9-Expressing Cell Line Culture Cell_Culture->Transduction Selection Puromycin Selection Transduction->Selection Split Split Cell Population Selection->Split Control Control (DMSO) Split->Control Treatment Treatment (this compound) Split->Treatment Harvest Harvest Cells & Isolate gDNA Control->Harvest Treatment->Harvest PCR PCR Amplification of sgRNAs Harvest->PCR NGS Next-Generation Sequencing PCR->NGS Data_Analysis Data Analysis (MAGeCK) NGS->Data_Analysis Hits Identify Sensitizer (B1316253) Genes Data_Analysis->Hits

CRISPR-Cas9 Screen Experimental Workflow.

Data Presentation: Potential Sensitizer Genes to ATR Inhibition

The following table summarizes genes identified in various genome-wide CRISPR screens as sensitizers to different ATR inhibitors. These represent promising candidates for validation in the context of this compound treatment.

GeneFunctionATR Inhibitor Used in ScreenCell LinesReference
RNASEH2B Component of Ribonuclease H2 complex, involved in DNA replication and repair.AZD6738293A, HCT116, MCF10A[6][9][10]
ATM Serine/threonine kinase, key regulator of the DNA damage response.AZD6738Soft-tissue sarcoma models[3]
THRAP3 Component of the Mediator complex, involved in transcription and DNA repair.AZD6738Soft-tissue sarcoma models[3]
POLE3/POLE4 Subunits of DNA polymerase epsilon, involved in DNA replication and repair.VE-821, AZD6738HCT116, HeLa, RPE1-hTERT p53-/-[3][7]
CDC25A Phosphatase that activates cyclin-dependent kinases to promote cell cycle progression.VE-822HeLa, MCF10A[11][12]
LUC7L3 Pre-mRNA splicing factor, loss suppresses apoptosis.VE-822, AZD6738HeLa, MCF10A[13]
MED12 Component of the Mediator complex, regulates transcription.VE-822, AZD6738HeLa, MCF10A[13]
LIAS Lipoic acid synthetase, involved in mitochondrial metabolism.VE-822, AZD6738HeLa, MCF10A[13]

Experimental Protocols

Cell Line and Reagents
  • Cell Line: A cancer cell line stably expressing Cas9 is required. The choice of cell line should be relevant to the intended therapeutic application.

  • sgRNA Library: A genome-wide human CRISPR knockout library (e.g., Brunello, TKOv3) is recommended.[6][13]

  • This compound: Synthesized and quality-controlled. A dose-response curve should be established to determine the optimal concentration for the screen (typically IC20-IC50).

  • Control: DMSO as a vehicle control.

  • Reagents: Standard cell culture media, fetal bovine serum (FBS), antibiotics (puromycin), polybrene, lentivirus production reagents, DNA extraction kits, PCR reagents, and reagents for next-generation sequencing.

Lentiviral sgRNA Library Production
  • Amplify the sgRNA library plasmids in E. coli and purify the plasmid DNA.

  • Co-transfect the library plasmids with lentiviral packaging and envelope plasmids into a packaging cell line (e.g., HEK293T).

  • Harvest the lentivirus-containing supernatant at 48 and 72 hours post-transfection.

  • Pool and concentrate the viral supernatant.

  • Titer the virus to determine the multiplicity of infection (MOI).

CRISPR Screen Execution
  • Transduction: Transduce the Cas9-expressing cell line with the pooled sgRNA lentiviral library at a low MOI (<0.3) to ensure that most cells receive a single sgRNA. A library coverage of at least 200-500 cells per sgRNA should be maintained throughout the screen.[7]

  • Selection: Select for transduced cells using puromycin. The concentration and duration of selection should be optimized for the specific cell line.

  • Initial Time Point (T0): Harvest a representative population of cells after selection to serve as the baseline for sgRNA representation.

  • Drug Treatment: Split the remaining cell population into two groups: a control group treated with DMSO and a treatment group treated with a predetermined concentration of this compound.

  • Passaging: Continue to culture and passage the cells for a duration that allows for sufficient dropout of sensitized cells (typically 12-18 days), maintaining library coverage at each passage.[7]

  • Final Time Point: Harvest cells from both the control and treatment arms for genomic DNA extraction.

Data Analysis
  • Genomic DNA Extraction: Isolate high-quality genomic DNA from the T0 and final time point cell pellets.

  • sgRNA Amplification: Use PCR to amplify the sgRNA sequences from the genomic DNA.

  • Next-Generation Sequencing (NGS): Sequence the PCR amplicons to determine the abundance of each sgRNA in each sample.

  • Bioinformatic Analysis: Use software such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to analyze the sequencing data.[14]

    • Normalize the read counts for each sgRNA.

    • Compare the sgRNA abundance in the this compound treated samples to the DMSO control samples.

    • Identify sgRNAs that are significantly depleted in the treated population.

    • Rank genes based on the depletion of their corresponding sgRNAs to identify top sensitizer hits.

Validation of Hits

It is crucial to validate the top candidate genes identified from the CRISPR screen. This can be achieved through:

  • Individual Gene Knockout: Generate cell lines with knockouts of the candidate genes using individual sgRNAs and confirm sensitization to this compound through cell viability assays.

  • Competitive Growth Assays: Co-culture wild-type and knockout cells and monitor their relative abundance over time in the presence and absence of this compound.

  • Mechanistic Studies: Investigate the underlying biological mechanisms by which the loss of the candidate gene sensitizes cells to ATR inhibition. This could involve assessing DNA damage levels, cell cycle progression, and apoptosis.

Conclusion

This application note provides a comprehensive framework for utilizing a genome-wide CRISPR-Cas9 knockout screen to identify novel synergistic partners for the ATR inhibitor, this compound. By systematically identifying genes whose loss sensitizes cancer cells to ATR inhibition, this approach can uncover new therapeutic strategies and provide valuable insights into the mechanisms of ATR inhibitor sensitivity and resistance.[1][3] Rigorous validation of the identified hits is essential to confirm the synergistic interactions and to advance the most promising combinations towards further preclinical and clinical development.

References

Troubleshooting & Optimization

ATR-IN-30 not showing expected phenotype

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers using ATR-IN-30. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address unexpected experimental outcomes. As specific data for this compound is limited in publicly available literature, the information provided here is based on the well-characterized effects of other potent and selective ATR inhibitors. It is crucial to validate these principles within your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for ATR inhibitors and the expected phenotype?

ATR (Ataxia Telangiectasia and Rad3-related) is a critical protein kinase involved in the DNA Damage Response (DDR) pathway.[1][2][3] It is activated by single-stranded DNA (ssDNA) that forms at sites of DNA damage or stalled replication forks.[1][4][5] Once active, ATR phosphorylates a variety of downstream targets, most notably the checkpoint kinase Chk1, to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[1][2]

A successful experiment with an effective ATR inhibitor like this compound is expected to block this signaling cascade, leading to:

  • Reduced Phosphorylation of Chk1: A decrease in phosphorylated Chk1 (pChk1) at serine 345 is a primary and direct biomarker of ATR inhibition.[6]

  • Increased DNA Damage: Inhibition of ATR can lead to the collapse of replication forks, resulting in an accumulation of DNA double-strand breaks. This is often visualized as an increase in γH2AX foci.[7]

  • Cell Cycle Arrest/Abrogation: Depending on the cellular context and the presence of other DNA damaging agents, ATR inhibition can lead to a G2/M cell cycle arrest or abrogate a damage-induced G2 arrest.[8][9][10]

  • Synthetic Lethality: In cancer cells with defects in other DDR pathways (e.g., ATM or p53 mutations), inhibiting ATR can be synthetically lethal, leading to significant cell death.[11]

Q2: I am not observing the expected level of cell death after this compound treatment. What are the potential reasons?

Several factors can contribute to a lack of cytotoxicity:

  • Cell Line-Specific Resistance: Some cell lines may possess intrinsic resistance mechanisms to ATR inhibitors.

  • Suboptimal Drug Concentration or Exposure Time: The concentration of this compound may be too low, or the treatment duration too short to induce a significant effect. It is recommended to perform a dose-response curve to determine the IC50 value in your cell line.

  • Cell Cycle Status: ATR inhibitors are most potent in cells actively undergoing DNA replication. If the cell population is largely quiescent or arrested in G1, the inhibitor's effect may be diminished.[11]

  • Compensatory Signaling Pathways: Cells may activate alternative signaling pathways to compensate for the loss of ATR activity.

Q3: My Western blot does not show a decrease in pChk1 levels after treatment. What should I check?

  • Compound Inactivity: Ensure that your this compound stock is active and has not degraded. If possible, use a fresh batch of the compound.

  • Low Basal ATR Activity: The cell line might have low endogenous replication stress, leading to minimal basal ATR activity. To address this, you can induce replication stress with a low dose of a DNA damaging agent like hydroxyurea (B1673989) or aphidicolin (B1665134) before treating with this compound. This should enhance the observable inhibition of ATR.[11]

  • Experimental Protocol: Review your Western blot protocol, paying close attention to the antibody quality, blocking buffers, and the use of phosphatase inhibitors during cell lysis.[12]

Q4: I've read that ATR inhibitors can have off-target effects. How can I be sure my phenotype is due to ATR inhibition?

Confirming that the observed phenotype is a direct result of ATR inhibition is crucial. Here are some strategies:

  • Use a Positive Control: Employ a well-characterized, potent ATR inhibitor as a positive control to validate your experimental setup.

  • Use Multiple, Structurally Distinct Inhibitors: If feasible, use another ATR inhibitor with a different chemical structure. If both inhibitors produce the same phenotype, it is more likely an on-target effect.[12]

  • Dose-Response Analysis: The observed phenotype should correlate with the dose of this compound used.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Issue Possible Cause Suggested Solution
No observable phenotype (e.g., no change in cell viability or cell cycle profile) Inactive Compound: The inhibitor may have degraded due to improper storage or handling.- Use a fresh, validated batch of this compound.- Aliquot stock solutions and store at -80°C to minimize freeze-thaw cycles.
Suboptimal Concentration: The concentration of the inhibitor is too low.- Perform a dose-response experiment to determine the optimal concentration for your cell line.
Insufficient Treatment Time: The duration of exposure to the inhibitor is too short.- Conduct a time-course experiment to identify the optimal treatment duration.
Cell Line Resistance: The chosen cell line may have intrinsic or acquired resistance.- Test the inhibitor on a different, sensitive cell line as a positive control.
High Variability Between Replicates Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results.- Ensure a homogenous cell suspension and consistent seeding density.
Compound Precipitation: The inhibitor may not be fully soluble in the culture medium.- Visually inspect the media for any precipitate after adding the inhibitor.- Consider using a lower concentration or a different solvent system (ensure solvent controls are included).
Inconsistent Treatment Application: Variations in the timing or method of adding the inhibitor.- Standardize the protocol for adding the inhibitor to all wells.
Unexpected Phenotype (not consistent with ATR inhibition) Off-Target Effects: The inhibitor may be affecting other kinases or cellular processes.- Use the lowest effective concentration of this compound to minimize off-target effects.[12]- Validate findings with genetic approaches (siRNA/CRISPR) or a structurally different ATR inhibitor.[12]
Cytotoxicity of the Vehicle: The solvent (e.g., DMSO) may be toxic at the concentration used.- Ensure the final concentration of the vehicle is low (typically ≤ 0.1%) and include a vehicle-only control.

Experimental Protocols

Western Blot for pChk1 and Total Chk1

  • Cell Lysis: Plate and treat cells with the desired concentrations of this compound and for the appropriate time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against pChk1 (Ser345) and total Chk1 overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Immunofluorescence for γH2AX Foci

  • Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate. Treat with this compound as required.

  • Fixation and Permeabilization: Wash cells with PBS, then fix with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking and Antibody Staining: Block with 1% BSA in PBST for 30 minutes. Incubate with a primary antibody against γH2AX overnight at 4°C.

  • Secondary Antibody and Counterstaining: Wash with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark. Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.

Visualizations

ATR_Signaling_Pathway cluster_stress DNA Damage / Replication Stress cluster_atr_activation ATR Activation cluster_inhibitor Inhibitor Action cluster_downstream Downstream Effects ssDNA ssDNA formation RPA RPA ssDNA->RPA binds ATR ATR Chk1 Chk1 ATR->Chk1 phosphorylates ATRIP ATRIP ATRIP->ATR activates RPA->ATRIP recruits ATR_IN_30 This compound ATR_IN_30->ATR inhibits pChk1 p-Chk1 (active) CellCycleArrest Cell Cycle Arrest pChk1->CellCycleArrest DNARepair DNA Repair pChk1->DNARepair ForkStability Replication Fork Stability pChk1->ForkStability Troubleshooting_Workflow Start Start: this compound experiment shows unexpected phenotype Check_Compound Verify Compound Activity and Concentration Start->Check_Compound Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_Cell_Line Assess Cell Line Characteristics Start->Check_Cell_Line Dose_Response Perform Dose-Response and Time-Course Check_Compound->Dose_Response Positive_Control Use Positive Control (e.g., known ATRi) Check_Protocol->Positive_Control Check_Cell_Line->Positive_Control Genetic_Validation Validate with Genetic Approach (siRNA/CRISPR) Positive_Control->Genetic_Validation Dose_Response->Genetic_Validation Outcome_On_Target Phenotype is likely On-Target Genetic_Validation->Outcome_On_Target Phenotype matches Outcome_Off_Target Phenotype may be Off-Target or Artifact Genetic_Validation->Outcome_Off_Target Phenotype differs

References

Technical Support Center: Optimizing ATR-IN-30 Concentration for Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing ATR-IN-30. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the concentration of this compound for your specific cell lines and experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a selective ligand for the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical component of the DNA Damage Response (DDR) pathway, which is activated in response to single-stranded DNA (ssDNA) that forms at stalled replication forks or during DNA repair.[1] Activated ATR phosphorylates a number of downstream targets, most notably Checkpoint Kinase 1 (Chk1), which in turn orchestrates cell cycle arrest, primarily at the G2/M checkpoint, to allow time for DNA repair. By inhibiting ATR, this compound prevents the phosphorylation of Chk1, leading to the abrogation of the G2/M checkpoint, increased DNA damage, and can ultimately induce cell death, particularly in cancer cells with existing DNA repair defects.

Q2: How do I prepare a stock solution of this compound?

For most in vitro cell-based assays, this compound can be reconstituted in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is recommended to store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working concentrations, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiments is consistent across all conditions, including vehicle controls, and is at a non-toxic level for your cells (typically ≤ 0.1%).

Q3: What is a typical starting concentration range for this compound in cell culture experiments?

As there is limited publicly available data on the IC50 values of this compound for a wide range of cell lines, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line. Based on data from other potent ATR inhibitors, a starting concentration range of 10 nM to 10 µM is recommended for initial cell viability assays.

Q4: How can I confirm that this compound is inhibiting the ATR pathway in my cells?

The most common method to confirm ATR inhibition is to measure the phosphorylation of its primary downstream target, Chk1, at Serine 345 (pChk1 Ser345) via Western blotting.[2][3] Treatment with an effective concentration of this compound should lead to a significant reduction in the levels of pChk1 (Ser345). To enhance the basal level of ATR activity, you can pre-treat your cells with a DNA damaging agent like hydroxyurea (B1673989) (HU) or ultraviolet (UV) radiation before adding this compound.

Troubleshooting Guides

Issue 1: I am not observing a significant decrease in cell viability after this compound treatment.

Possible Cause Troubleshooting Steps
Suboptimal Concentration Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 50 µM) to determine the IC50 value for your specific cell line.
Insufficient Treatment Duration Increase the incubation time with this compound. Cell viability assays are typically run for 72 hours to allow for effects on cell proliferation to become apparent.
Cell Line Resistance Some cell lines may have intrinsic resistance to ATR inhibitors. Consider using a cell line known to be sensitive to ATR inhibition as a positive control. You can also investigate potential resistance mechanisms, such as compensatory signaling pathways.
Inactive Compound Ensure your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. If possible, test a fresh batch of the compound.

Issue 2: I do not see a decrease in pChk1 (Ser345) levels after treatment with this compound.

Possible Cause Troubleshooting Steps
Low Basal ATR Activity In the absence of exogenous DNA damage, the basal level of ATR activity and pChk1 may be too low to detect a decrease. Induce replication stress by treating cells with hydroxyurea (e.g., 2 mM for 2-4 hours) or UV radiation prior to and during this compound treatment to increase the pChk1 signal.[4]
Ineffective Concentration The concentration of this compound may be too low to effectively inhibit ATR in your cell line. Try increasing the concentration based on your dose-response data.
Incorrect Antibody or Western Blot Protocol Verify the specificity and optimal dilution of your primary antibody for pChk1 (Ser345). Ensure your Western blot protocol is optimized for detecting phosphorylated proteins, including the use of phosphatase inhibitors in your lysis buffer.
Compound Degradation As with cell viability issues, ensure the integrity of your this compound compound.

Issue 3: I observe an unexpected increase in a signaling protein after this compound treatment.

Possible Cause Troubleshooting Steps
Compensatory Signaling Inhibition of the ATR pathway can sometimes lead to the activation of compensatory DNA damage response pathways, such as the ATM or DNA-PK pathways. You can investigate the activation of these pathways by examining the phosphorylation of their respective downstream targets (e.g., p-ATM, p-DNA-PKcs).
Off-Target Effects While this compound is a selective ATR ligand, high concentrations may lead to off-target effects. It is crucial to use the lowest effective concentration that inhibits pChk1 to minimize the risk of off-target activities.

Quantitative Data

Reference IC50 Values for Various ATR Inhibitors in Cancer Cell Lines

Disclaimer: The following table provides IC50 values for other ATR inhibitors and should be used as a reference for designing initial experiments with this compound. It is highly recommended to determine the IC50 of this compound in your specific cell line of interest.

Cell LineCancer TypeATR InhibitorIC50 (µM)
U2OSOsteosarcomaVE-821~0.8
HEC-1BEndometrial CancerVE-8220.2 - 1
HEC-6Endometrial CancerVE-8221 - 10
Multiple Lung Cancer LinesLung CancerVX-970>3-fold sensitization with DNA damaging agents
SCaBERBladder CancerCeralasertib (AZD6738)~1.5 (without radiation)
VMCUB-1Bladder CancerCeralasertib (AZD6738)~2.5 (without radiation)
J82Bladder CancerCeralasertib (AZD6738)~1.8 (without radiation)

Experimental Protocols

Protocol 1: Cell Viability (MTT/MTS) Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • 96-well cell culture plates

  • Your cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium. A common starting range is 10 nM to 10 µM. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest this compound concentration).

  • Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • If using an MTT assay, add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Normalize the absorbance values to the vehicle-treated control wells to calculate the percentage of cell viability.

  • Plot the percentage of cell viability against the logarithm of the this compound concentration and use non-linear regression analysis to determine the IC50 value.

Protocol 2: Western Blot for pChk1 (Ser345) Inhibition

This protocol is used to confirm the on-target activity of this compound.

Materials:

  • 6-well cell culture plates

  • Your cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • DNA damaging agent (e.g., Hydroxyurea)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibodies: anti-pChk1 (Ser345), anti-total Chk1, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to reach 70-80% confluency.

  • Optional: To induce ATR activity, treat the cells with a DNA damaging agent (e.g., 2 mM Hydroxyurea for 2-4 hours) before and during the inhibitor treatment.

  • Treat the cells with the desired concentrations of this compound (e.g., based on your IC50 values) or vehicle control for a specified time (e.g., 1-6 hours).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against pChk1 (Ser345) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe for total Chk1 and a loading control to ensure equal protein loading and to assess the specific inhibition of phosphorylation.

Visualizations

ATR_Signaling_Pathway cluster_stimulus DNA Damage/Replication Stress cluster_atr_activation ATR Activation cluster_downstream_signaling Downstream Signaling cluster_inhibitor Inhibition ssDNA ssDNA ATRIP ATRIP ssDNA->ATRIP recruits ATR ATR Chk1 Chk1 ATR->Chk1 phosphorylates ATRIP->ATR activates pChk1 p-Chk1 (Ser345) Chk1->pChk1 CellCycleArrest G2/M Cell Cycle Arrest pChk1->CellCycleArrest DNARepair DNA Repair pChk1->DNARepair ATRIN30 This compound ATRIN30->ATR inhibits

Caption: ATR Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_dose_response Phase 2: Dose-Response cluster_target_validation Phase 3: Target Validation cluster_functional_assays Phase 4: Functional Assays A Select Cell Line(s) C Perform Cell Viability Assay (e.g., MTT) A->C B Prepare this compound Stock Solution B->C D Determine IC50 Value C->D E Treat Cells with IC50 Concentration D->E I Cell Cycle Analysis D->I J Apoptosis Assays D->J K Clonogenic Survival Assay D->K G Perform Western Blot for pChk1 E->G F Optional: Induce DNA Damage F->G H Analyze pChk1 Inhibition G->H

Caption: General experimental workflow for optimizing this compound concentration.

Troubleshooting_Guide cluster_viability Troubleshooting Cell Viability cluster_pChk1 Troubleshooting pChk1 Inhibition cluster_other Investigating Other Results Start Start Troubleshooting Q1 What is the primary issue? Start->Q1 A1_Viability No change in cell viability Q1->A1_Viability No Viability Change A1_pChk1 No change in pChk1 Q1->A1_pChk1 No pChk1 Inhibition A1_Other Other unexpected results Q1->A1_Other Other Issues V1 Check Concentration & Duration A1_Viability->V1 P1 Induce DNA Damage (e.g., HU) A1_pChk1->P1 O1 Check for Compensatory Pathways A1_Other->O1 V2 Verify Compound Activity V1->V2 V3 Consider Cell Line Resistance V2->V3 P2 Increase Inhibitor Concentration P1->P2 P3 Optimize Western Blot Protocol P2->P3 O2 Evaluate Potential Off-Target Effects O1->O2

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: Troubleshooting ATR PROTAC Degradation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments involving ATR (Ataxia Telangiectasia and Rad3-related) PROTACs (Proteolysis Targeting Chimeras). Here you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why am I observing no or poor degradation of my target ATR protein?

Several factors can contribute to a lack of ATR degradation. A systematic troubleshooting approach is recommended.[1]

  • Inactive PROTAC: Verify the integrity and concentration of your ATR PROTAC.

  • Low Cell Permeability: Due to their larger size, PROTACs may have poor cell permeability.[2][3] Consider using a different cell line or consult the literature for similar PROTACs to assess potential permeability issues.[4]

  • Low E3 Ligase Expression: The chosen cell line may not express sufficient levels of the E3 ligase recruited by your PROTAC (e.g., VHL or Cereblon).[4][5] Verify the E3 ligase expression level using Western blot or qPCR.

  • Long Half-Life of ATR: The target protein may have a very long half-life, requiring longer treatment times.[6] Increase the incubation time with the PROTAC.

  • Inefficient Ternary Complex Formation: The formation of a stable ternary complex between ATR, the PROTAC, and the E3 ligase is crucial for degradation.[7][8] You can use assays like co-immunoprecipitation or AlphaLISA to confirm ternary complex formation.[5]

2. How can I determine the optimal concentration and duration for my ATR PROTAC treatment?

The efficacy of a PROTAC is determined by its DC50 (the concentration that results in 50% degradation) and Dmax (the maximal percentage of degradation).[1][4]

  • Dose-Response Experiment: To determine the DC50 and Dmax, perform a dose-response experiment. Treat cells with a serial dilution of your ATR PROTAC (e.g., 8-12 concentrations ranging from nanomolar to micromolar) for a fixed time (e.g., 24 hours).[9]

  • Time-Course Experiment: To find the optimal treatment duration, conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) using a concentration at or near the Dmax.[4]

3. I'm observing a "hook effect" with my ATR PROTAC. What is it and how can I avoid it?

The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations.[1][4][10] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-ATR or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[1][7]

  • Perform a Wide Dose-Response: To mitigate the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range and observe the characteristic bell-shaped curve.[1]

4. How can I investigate potential off-target effects of my ATR PROTAC?

Off-target effects can arise from the promiscuity of the warhead (the part that binds to the target protein) or the E3 ligase ligand.[11][12]

  • Proteomics: The gold standard for identifying off-target effects is mass spectrometry-based quantitative proteomics. This allows for a global assessment of changes in protein abundance following PROTAC treatment.[11]

  • Western Blotting: Use Western blotting to validate potential off-targets identified through proteomics.[10]

  • Control Compounds: Use control compounds, such as an inactive epimer of your PROTAC that doesn't bind the E3 ligase, to confirm that the observed degradation is specific to the intended mechanism.[10]

5. My ATR PROTAC is causing cell toxicity. What could be the reason?

Cell toxicity can be a result of on-target or off-target effects.

  • High PROTAC Concentration: The concentration of the PROTAC may be too high.[4] Lower the concentration and determine the IC50 for cell viability.

  • Off-Target Effects: The PROTAC may be degrading other essential proteins, leading to toxicity.[9] Investigating off-target effects through proteomics can help identify the cause.

Quantitative Data Summary

The following table summarizes key quantitative parameters for assessing ATR PROTAC efficiency.

ParameterDescriptionTypical RangeExperimental Assay
DC50 The concentration of the PROTAC that results in 50% degradation of the target protein.[1][4]0.1 nM - 10 µMDose-Response Western Blot
Dmax The maximal percentage of target protein degradation achievable with the PROTAC.[1][4]>80%Dose-Response Western Blot
IC50 (Viability) The concentration of the PROTAC that inhibits 50% of cell viability.>10 µMCell Viability Assay (e.g., MTT, CellTiter-Glo)
Treatment Time The duration of PROTAC incubation required to observe significant degradation.2 - 24 hoursTime-Course Western Blot

Experimental Protocols

Protocol 1: Western Blot Analysis of ATR PROTAC-Mediated Degradation

This protocol outlines the steps for treating cultured cells with an ATR PROTAC and subsequently analyzing the degradation of the target protein via Western blot.[13]

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • The next day, treat the cells with a range of ATR PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[4]

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.[4]

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against ATR overnight at 4°C.

    • Incubate with a loading control antibody (e.g., β-actin or GAPDH) to normalize for protein loading.[4]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Data Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using image analysis software.

    • Normalize the ATR band intensity to the loading control.[4]

Visualizations

ATR_Signaling_Pathway cluster_PROTAC PROTAC-mediated Degradation ssDNA Single-Stranded DNA (ssDNA) (Replication Stress) RPA RPA Complex ssDNA->RPA recruits ATRIP ATRIP RPA->ATRIP recruits ATR ATR Kinase ATRIP->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates Proteasome Proteasome ATR->Proteasome targeted to TOPBP1 TOPBP1 TOPBP1->ATR co-activates CellCycleArrest Cell Cycle Arrest CHK1->CellCycleArrest DNA_Repair DNA Repair CHK1->DNA_Repair Fork_Stability Replication Fork Stability CHK1->Fork_Stability PROTAC ATR PROTAC PROTAC->ATR binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase E3_Ligase->ATR Degradation ATR Degradation Proteasome->Degradation

Caption: ATR Signaling Pathway and PROTAC-Mediated Degradation.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., 70-80% confluency) start->cell_culture protac_treatment ATR PROTAC Treatment (Dose-response & Time-course) cell_culture->protac_treatment cell_lysis Cell Lysis (RIPA buffer + inhibitors) protac_treatment->cell_lysis protein_quant Protein Quantification (BCA or Bradford) cell_lysis->protein_quant western_blot Western Blotting (SDS-PAGE, Transfer, Antibody Incubation) protein_quant->western_blot data_analysis Data Analysis (Quantify bands, Normalize to loading control) western_blot->data_analysis calc_dc50_dmax Calculate DC50 & Dmax data_analysis->calc_dc50_dmax end End calc_dc50_dmax->end

Caption: Experimental Workflow for Assessing ATR PROTAC Efficiency.

Troubleshooting_Tree start No/Poor ATR Degradation check_protac Is the PROTAC active and pure? start->check_protac check_controls Are positive/negative controls working? check_protac->check_controls Yes resynthesize Solution: Resynthesize/purify PROTAC check_protac->resynthesize No check_permeability Is the PROTAC cell permeable? check_controls->check_permeability Yes troubleshoot_assay Solution: Troubleshoot assay setup (reagents, etc.) check_controls->troubleshoot_assay No check_e3_ligase Is the E3 ligase expressed? check_permeability->check_e3_ligase Yes modify_protac Solution: Modify PROTAC for better permeability check_permeability->modify_protac No check_ternary_complex Is a ternary complex forming? check_e3_ligase->check_ternary_complex Yes change_cell_line Solution: Change cell line or verify E3 ligase expression check_e3_ligase->change_cell_line No check_proteasome Is the proteasome functional? check_ternary_complex->check_proteasome Yes redesign_protac Solution: Redesign PROTAC (linker, warhead) check_ternary_complex->redesign_protac No proteasome_inhibitor Solution: Use proteasome inhibitor control check_proteasome->proteasome_inhibitor No

Caption: Troubleshooting Decision Tree for ATR PROTAC Experiments.

References

Technical Support Center: Improving In Vivo Delivery of ATR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available data for a specific molecule designated "ATR-IN-30" is limited. This technical support center has been generated using information from preclinical studies of other well-characterized ATR inhibitors, such as Berzosertib (VE-822) and Ceralasertib (AZD6738), to provide a comprehensive guide for researchers working with this class of compounds. The protocols and troubleshooting advice provided herein should be adapted and optimized for your specific ATR inhibitor.

This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during the in vivo delivery of ATR inhibitors in animal models.

Frequently Asked Questions (FAQs)

Q1: My ATR inhibitor is precipitating out of solution during formulation for in vivo administration. What can I do?

A1: This is a common issue for many small molecule inhibitors, which are often hydrophobic. Here are several strategies to improve solubility:

  • Co-solvents: A common starting point is to first dissolve the compound in 100% DMSO. Subsequently, this stock solution can be diluted with aqueous-based vehicles like saline or phosphate-buffered saline (PBS). It is critical to keep the final DMSO concentration to a minimum (ideally below 10%, and for some routes of administration, as low as 1-5%) to mitigate toxicity in animal models.[1]

  • Surfactants: The use of non-ionic surfactants such as Tween® 80 or Cremophor® EL can aid in the formation of micellar formulations that encapsulate the hydrophobic drug, thereby increasing its solubility in aqueous solutions.

  • Cyclodextrins: Encapsulating the ATR inhibitor within cyclodextrin (B1172386) molecules, for instance, hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly enhance its aqueous solubility. For example, the ATR inhibitor AZD6738 has been formulated in 2-hydroxypropyl-β-cyclodextrin for in vivo studies.

  • Lipid-based Formulations: For oral administration, self-emulsifying drug delivery systems (SEDDS) or other lipid-based nanoparticle formulations can improve both solubility and absorption.

Q2: What is a suitable starting vehicle for intravenous (IV) or intraperitoneal (IP) injection of a novel ATR inhibitor?

A2: A frequently used vehicle for initial in vivo studies with hydrophobic compounds is a formulation containing DMSO, a surfactant, and saline. A common formulation to start with is:

  • 5-10% DMSO

  • 10-20% Solutol® HS 15 or Cremophor® EL

  • 70-85% Saline

It is essential to conduct small-scale formulation trials to confirm the physical and chemical stability of your chosen formulation before administration to animals.

Q3: What are the expected on-target toxicities of ATR inhibitors in animal models?

A3: Based on the mechanism of action of ATR inhibitors, the most common dose-limiting toxicities are anticipated to be hematological.[1] This is due to the crucial role of the ATR pathway in the function of hematopoietic stem and progenitor cells.[1] Researchers should monitor for:

  • Anemia

  • Neutropenia

  • Thrombocytopenia

Other potential toxicities may include gastrointestinal issues and loss of body weight.[1] It is imperative to perform thorough toxicity studies for your specific ATR inhibitor to establish its unique profile.[1]

Q4: How can I monitor the pharmacodynamic (PD) effects of my ATR inhibitor in vivo?

A4: A key pharmacodynamic biomarker for ATR activity is the phosphorylation of its downstream target, Checkpoint Kinase 1 (Chk1), at Serine 345 (pChk1 Ser345).[2][3][4] Tumor and surrogate tissues (like peripheral blood mononuclear cells) can be collected post-administration to assess the inhibition of pChk1 by Western blot or immunohistochemistry. Another biomarker that can be assessed is the increase in DNA damage marker γH2AX in tumor cells.[2][4]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected Animal Morbidity or Mortality Dose may be above the Maximum Tolerated Dose (MTD).Immediately halt dosing and conduct a necropsy to determine the cause of death. Initiate a dose de-escalation study to find the MTD.[1]
Formulation issues (e.g., precipitation, incorrect pH).Prepare fresh formulations immediately before each use. Visually inspect for any precipitation. Ensure the vehicle is appropriate and well-tolerated by the animals.[1]
Significant Body Weight Loss (>15%) Compound toxicity.Monitor the body weight of the animals daily. A significant drop may indicate that the MTD has been exceeded. Consider reducing the dose or the frequency of administration. Provide supportive care such as hydration and nutritional supplements.[1]
Dehydration or decreased food/water intake.Monitor food and water consumption. Ensure easy access to both. Consider providing wet mash or hydrogel for hydration.[1]
Hematological Abnormalities (Anemia, Neutropenia, Thrombocytopenia) On-target effect of ATR inhibition in hematopoietic stem and progenitor cells.Conduct complete blood counts (CBCs) regularly. Consider intermittent dosing schedules (e.g., 5 days on, 2 days off) to allow for the recovery of hematopoietic lineages.[1]
Lack of Tumor Growth Inhibition Sub-optimal dosing or scheduling.Perform pharmacokinetic (PK) and pharmacodynamic (PD) studies to ensure adequate drug exposure and target engagement in the tumor.
Ineffective formulation leading to poor bioavailability.Re-evaluate the formulation. Consider alternative solubilization strategies to improve drug exposure.
Tumor resistance mechanisms.Investigate potential resistance pathways in your tumor model.

Quantitative Data Summary

The following tables summarize representative quantitative data for several ATR inhibitors tested in preclinical models.

Table 1: In Vivo Efficacy of ATR Inhibitors in Xenograft Models

ATR InhibitorAnimal ModelTumor TypeDosing ScheduleOutcome
Berzosertib (VE-822) Mouse XenograftPancreatic Cancer60 mg/kg, i.p., in combination with radiationSignificant tumor growth delay compared to radiation alone.[4][5]
Berzosertib (VE-822) Mouse XenograftNon-Small Cell Lung Cancer30 mg/kg, p.o., 4 days/week in combination with Cisplatin (B142131)Statistically significant enhancement of cisplatin activity.
Ceralasertib (AZD6738) Mouse XenograftColorectal Cancer50 mg/kg, p.o., dailyTumor growth inhibition.

Table 2: Common Formulations for Preclinical ATR Inhibitors

ATR InhibitorFormulation VehicleRoute of Administration
Berzosertib (VE-822/VX-970) 10% Vitamin E TPGS in waterOral (p.o.)
Ceralasertib (AZD6738) 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in waterOral (p.o.)
General Hydrophobic Inhibitor 5% DMSO + 45% PEG300 + waterIntraperitoneal (i.p.)

Experimental Protocols

Protocol 1: Oral Gavage (PO) Administration in Mice

This protocol outlines the procedure for administering a substance directly into the stomach of a mouse via a gavage needle.

Materials:

  • Appropriately sized gavage needle (typically 20-22 gauge for an adult mouse)

  • 1 mL syringe

  • ATR inhibitor formulation

  • Animal scale

Procedure:

  • Dose Calculation: Calculate the required volume of the formulation based on the most recent body weight of the mouse.

  • Animal Restraint: Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.

  • Gavage Needle Insertion: Moisten the tip of the gavage needle with the formulation or sterile water. Gently insert the needle into the mouth, aiming towards the back of the throat. Allow the mouse to swallow the tip of the needle.

  • Administration: Once the needle is correctly positioned in the esophagus (you should not encounter resistance), slowly administer the formulation.

  • Withdrawal: Carefully remove the gavage needle.

  • Monitoring: Return the mouse to its cage and monitor for any signs of distress.

Protocol 2: Intraperitoneal (IP) Injection in Mice

This protocol details the administration of a substance into the peritoneal cavity of a mouse.

Materials:

  • 25-27 gauge needle

  • 1 mL syringe

  • ATR inhibitor formulation

  • 70% ethanol (B145695) for disinfection

Procedure:

  • Preparation: Draw the calculated volume of the ATR inhibitor formulation into the syringe.

  • Restraint: Securely restrain the mouse by the scruff of the neck and tilt it to expose the abdomen.

  • Injection Site: Identify the injection site in the lower quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.

  • Disinfection: Clean the injection site with 70% ethanol.

  • Injection: Insert the needle, with the bevel facing up, at a 15-30 degree angle through the skin and into the abdominal wall. Gently aspirate to ensure the needle has not entered a blood vessel or organ.

  • Administration: Inject the formulation into the peritoneal cavity.

  • Withdrawal: Remove the needle and return the mouse to its cage.

  • Monitoring: Observe the mouse for any signs of discomfort or adverse reactions.

Visualizations

ATR_Signaling_Pathway cluster_0 DNA Damage/Replication Stress cluster_1 ATR Activation cluster_2 Downstream Signaling cluster_3 Inhibition DNA_Damage DNA Damage (e.g., ssDNA, stalled forks) RPA RPA DNA_Damage->RPA recruits ATR ATR Kinase CHK1 CHK1 ATR->CHK1 phosphorylates ATRIP ATRIP ATRIP->ATR activates RPA->ATRIP recruits Cell_Cycle_Arrest Cell Cycle Arrest (S, G2/M) CHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair CHK1->DNA_Repair Fork_Stabilization Replication Fork Stabilization CHK1->Fork_Stabilization ATR_IN_30 This compound (or other ATRi) ATR_IN_30->ATR

Caption: The ATR signaling pathway is activated by DNA damage, leading to cell cycle arrest and DNA repair.

Experimental_Workflow cluster_formulation Formulation cluster_animal_model Animal Model cluster_endpoints Endpoint Analysis Formulate Formulate this compound (e.g., in HP-β-CD) Dosing Administer this compound (PO or IP) Formulate->Dosing Tumor_Implant Implant Tumor Cells in Mice Tumor_Growth Allow Tumors to Establish Tumor_Implant->Tumor_Growth Tumor_Growth->Dosing Tumor_Measurement Measure Tumor Volume Dosing->Tumor_Measurement Toxicity_Monitoring Monitor Body Weight & CBCs Dosing->Toxicity_Monitoring PD_Analysis Analyze Pharmacodynamics (e.g., pChk1) Dosing->PD_Analysis Data_Analysis Statistical Analysis Tumor_Measurement->Data_Analysis Toxicity_Monitoring->Data_Analysis PD_Analysis->Data_Analysis

Caption: A typical experimental workflow for evaluating ATR inhibitor efficacy in a mouse xenograft model.

References

off-target effects of ATR-IN-30 and how to control for them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ATR-IN-30. The information provided addresses potential issues related to off-target effects and offers guidance on how to control for them in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of ATR inhibitors like this compound?

A1: While this compound is designed as a selective ATR ligand, inhibitors of ATR can exhibit off-target activity against other kinases, particularly within the phosphatidylinositol 3-kinase-related kinase (PIKK) family. The most common off-targets for ATR inhibitors include mTOR (mammalian target of rapamycin), DNA-PK (DNA-dependent protein kinase), and ATM (ataxia-telangiectasia mutated).[1] Inhibition of these kinases can lead to a variety of cellular effects that may confound experimental results. It is crucial to consult specific kinase profiling data for the inhibitor you are using.

Q2: We are observing unexpected phenotypes in our cell-based assays after treatment with this compound. How can we determine if these are due to off-target effects?

A2: Unexpected cellular phenotypes are a common concern when working with kinase inhibitors. To determine if these effects are on-target or off-target, a systematic approach is recommended:

  • Dose-Response Analysis: Establish a clear dose-response relationship for the observed phenotype. While on-target effects should correlate with the known potency of this compound against ATR, off-target effects may occur at different concentration ranges.

  • Use of Structurally Unrelated Inhibitors: Compare the phenotype induced by this compound with that of other well-characterized and structurally distinct ATR inhibitors. If multiple inhibitors targeting ATR produce the same phenotype, it is more likely to be an on-target effect.

  • Genetic Validation: Use techniques like siRNA or CRISPR/Cas9 to specifically knock down or knock out ATR. If the genetic approach phenocopies the effects of this compound, it provides strong evidence for an on-target mechanism.

  • Rescue Experiments: If possible, perform a rescue experiment by introducing a drug-resistant mutant of ATR. If the phenotype is reversed in the presence of this compound, it confirms an on-target effect.[2]

Q3: How can we control for potential off-target effects of this compound in our experiments?

A3: Several strategies can be employed to minimize and control for off-target effects:

  • Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect (e.g., inhibition of Chk1 phosphorylation) to reduce the likelihood of engaging off-target kinases.[1]

  • Employ Orthogonal Approaches: As mentioned in Q2, use structurally different ATR inhibitors and genetic tools (siRNA, CRISPR) to confirm that the observed biological outcome is consistently linked to ATR inhibition.

  • Perform Comprehensive Kinase Profiling: To proactively identify potential off-targets, subject this compound to a broad panel kinase screen to determine its selectivity profile.

  • Utilize Chemical Proteomics: This method can identify the direct binding partners of this compound in a cellular context, providing a more physiologically relevant assessment of its targets.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent results in cell viability or proliferation assays. Inhibition of unintended kinases involved in cell survival pathways.- Perform a broad kinase screen to identify potential off-target kinases known to regulate cell survival. - Test this compound on a panel of cell lines with varying expression levels of ATR and potential off-target kinases.
Unexpected changes in a signaling pathway unrelated to ATR. Off-target inhibition of an upstream kinase in the observed pathway.- Review the literature for known crosstalk between the ATR pathway and the affected pathway. - Perform a targeted kinase screen against kinases known to be involved in the affected pathway. - Use a more selective ATR inhibitor as a control, if available.
Failure to observe the expected phenotype (e.g., no cell cycle arrest). - Insufficient concentration of this compound. - Cell line-specific resistance mechanisms. - Compensatory signaling pathway activation.- Confirm the on-target activity of this compound by monitoring the phosphorylation of its direct downstream target, Chk1. - Increase the concentration of this compound in a dose-response experiment. - Analyze the phosphorylation status of key nodes in related signaling pathways (e.g., ATM pathway) to check for compensatory activation.

Quantitative Data: Illustrative Kinase Selectivity Profile

Disclaimer: Publicly available, comprehensive kinase selectivity data for this compound is limited. The following table presents an illustrative selectivity profile based on data from other well-characterized ATR inhibitors. This data should be used as a general guide and is not a direct representation of this compound's specific activity. Researchers are strongly encouraged to perform their own kinase profiling experiments.

Kinase Target IC50 (nM) Fold Selectivity vs. ATR
ATR 5 1
ATM500100
DNA-PK1000200
mTOR25050
PI3Kα>10,000>2000
PI3Kβ>10,000>2000
PI3Kγ>10,000>2000
PI3Kδ>10,000>2000
Chk1>10,000>2000
CDK1>10,000>2000
ABL1>10,000>2000
SRC>10,000>2000

Experimental Protocols

In Vitro Kinase Assay (Radiometric) for Selectivity Profiling

This protocol provides a step-by-step guide for determining the IC50 of this compound against a panel of kinases.

Materials:

  • Purified recombinant kinases (ATR, ATM, DNA-PK, mTOR, etc.)

  • Specific peptide substrates for each kinase

  • This compound (dissolved in DMSO)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • [γ-³²P]-ATP

  • Non-radioactive ATP (10 mM stock)

  • Phosphoric acid (75 mM)

  • P81 phosphocellulose paper

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in the kinase reaction buffer to the desired final concentrations (e.g., 10x final concentration).

  • Kinase Reaction Setup:

    • In a microcentrifuge tube, prepare the kinase reaction mix. For a single 25 µL reaction, combine:

      • 5 µL of 5x kinase reaction buffer

      • 2.5 µL of 10x peptide substrate

      • 2.5 µL of 10x this compound dilution (or DMSO for control)

      • 10 µL of distilled water

      • 2.5 µL of purified kinase

  • Initiation of Reaction: Start the kinase reaction by adding 2.5 µL of ATP mix (containing both non-radioactive ATP and [γ-³²P]-ATP). The final ATP concentration should be at the apparent Km for each respective kinase.

  • Incubation: Incubate the reaction mixture for 20-30 minutes at 30°C.

  • Termination of Reaction: Stop the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose paper.

  • Washing: Wash the P81 paper three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]-ATP.

  • Scintillation Counting: Place the dried P81 paper in a scintillation vial, add scintillation cocktail, and quantify the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Chemical Proteomics for Target Identification

This protocol provides a general workflow for identifying the protein targets of this compound from a cell lysate.

Materials:

  • This compound derivative with a linker for immobilization (e.g., alkyne or biotin (B1667282) tag)

  • Affinity resin (e.g., streptavidin-agarose or azide-functionalized beads)

  • Cell culture flasks and reagents

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease and phosphatase inhibitors)

  • Wash buffer (lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., 2x SDS-PAGE loading buffer)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • LC-MS/MS system

Procedure:

  • Probe Immobilization: Covalently attach the this compound probe to the affinity resin according to the manufacturer's instructions.

  • Cell Lysis:

    • Culture cells of interest to ~80-90% confluency.

    • Lyse the cells in ice-cold lysis buffer.

    • Clarify the lysate by centrifugation.

  • Affinity Pulldown:

    • Incubate the cell lysate with the this compound-immobilized resin for 1-2 hours at 4°C with gentle rotation.

    • Include a control incubation with resin that does not have the immobilized inhibitor.

  • Washing:

    • Pellet the resin by centrifugation and discard the supernatant.

    • Wash the resin extensively with wash buffer to remove non-specific binders.

  • Elution: Elute the bound proteins from the resin by boiling in 2x SDS-PAGE loading buffer.

  • Sample Preparation for Mass Spectrometry:

    • Run the eluted proteins on a short SDS-PAGE gel.

    • Excise the entire protein lane and perform in-gel digestion with trypsin.

    • Alternatively, perform on-bead digestion with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins.

    • Compare the proteins identified from the this compound beads to the control beads to determine specific binders.

Visualizations

ATR_Signaling_Pathway DNA_Damage DNA Damage (e.g., Replication Stress) RPA_ssDNA RPA-coated ssDNA DNA_Damage->RPA_ssDNA ATR_ATRIP ATR-ATRIP Complex RPA_ssDNA->ATR_ATRIP recruits CHK1 CHK1 ATR_ATRIP->CHK1 phosphorylates pCHK1 p-CHK1 (Active) Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) pCHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair pCHK1->DNA_Repair Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis if damage is severe ATR_IN_30 This compound ATR_IN_30->ATR_ATRIP

Caption: ATR Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_0 Off-Target Identification cluster_1 Cellular Validation Kinase_Profiling In Vitro Kinase Profiling Dose_Response Dose-Response Analysis Kinase_Profiling->Dose_Response Identifies potential off-targets Chemical_Proteomics Chemical Proteomics Chemical_Proteomics->Dose_Response Identifies direct binding partners Orthogonal_Inhibitors Use Structurally Distinct Inhibitors Dose_Response->Orthogonal_Inhibitors Genetic_Validation Genetic Validation (siRNA/CRISPR) Orthogonal_Inhibitors->Genetic_Validation Rescue_Experiment Rescue Experiment Genetic_Validation->Rescue_Experiment Troubleshooting_Logic Start Unexpected Phenotype Observed Check_On_Target Is on-target pathway (p-CHK1) inhibited? Start->Check_On_Target Yes_On_Target Yes Check_On_Target->Yes_On_Target No_On_Target No Check_On_Target->No_On_Target Consider_Off_Target Consider Off-Target Effects Increase_Dose Increase this compound Concentration Perform_Profiling Perform Kinase Profiling & Chemical Proteomics Consider_Off_Target->Perform_Profiling Validate_Off_Target Validate Off-Target (Orthogonal Approaches) Perform_Profiling->Validate_Off_Target

References

dealing with resistance to ATR-IN-30 in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ATR-IN-30. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with this novel ATR inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical component of the DNA Damage Response (DDR) pathway, which is activated in response to single-stranded DNA (ssDNA) at stalled replication forks.[1] By inhibiting ATR's kinase activity, this compound prevents the phosphorylation of downstream targets, most notably the checkpoint kinase 1 (Chk1).[2][3] This abrogation of the ATR-Chk1 signaling cascade leads to the bypass of cell cycle checkpoints, accumulation of DNA damage, and can ultimately result in synthetic lethality in cancer cells with pre-existing DNA repair defects or high levels of replication stress.[4]

Q2: What are the expected cellular phenotypes after successful this compound treatment?

Effective treatment with this compound is expected to induce the following cellular phenotypes:

  • Reduced Chk1 phosphorylation: A decrease in phosphorylated Chk1 (pChk1) at serine 345 is a primary indicator of ATR inhibition.

  • Increased DNA damage: An accumulation of DNA double-strand breaks, often visualized by an increase in γH2AX foci.

  • Cell cycle dysregulation: Abrogation of the G2/M checkpoint, leading to premature mitotic entry.

  • Decreased cell viability: Inhibition of cell proliferation and induction of apoptosis, particularly in cancer cells reliant on the ATR pathway for survival.

Q3: My cells are not showing the expected sensitivity to this compound. What are the potential reasons?

Several factors could contribute to a lack of sensitivity. These include:

  • Intrinsic Resistance: The cancer cell line may possess inherent resistance mechanisms that make it less dependent on the ATR pathway for survival.

  • Acquired Resistance: Prolonged exposure to the inhibitor may have led to the selection of a resistant cell population.

  • Suboptimal Experimental Conditions: The concentration of this compound may be too low, or the treatment duration too short.

  • Compound Inactivity: The this compound compound may have degraded. It is crucial to ensure proper storage and handling.

Q4: What are the known mechanisms of resistance to ATR inhibitors?

Resistance to ATR inhibitors can arise through various molecular alterations that allow cancer cells to bypass the effects of ATR inhibition. Some of the key identified mechanisms include:

  • Loss of the Nonsense-Mediated Decay (NMD) Factor UPF2: Loss of UPF2 has been shown to cause resistance to ATR inhibitors.[2][5] The proposed mechanism involves altered cell cycle progression and a reduction in transcription-replication collisions, which are a source of replication stress that sensitizes cells to ATR inhibition.[5]

  • Alterations in Cell Cycle Regulatory Proteins:

    • Loss of CDC25A: CDC25A is a phosphatase that promotes mitotic entry. Its deficiency can prevent the premature and catastrophic entry into mitosis that is induced by ATR inhibitors, thus conferring resistance.[6][7]

    • Upregulation of CDK2 and Cyclin E1 (CCNE1): Overexpression or amplification of CDK2 and CCNE1 can provide a mechanism to bypass the G1/S checkpoint, reducing the reliance on ATR signaling for cell cycle progression.[4][8]

Troubleshooting Guides

Problem 1: Decreased or No Inhibition of pChk1 After this compound Treatment
Potential Cause Suggested Solution
Inactive this compound Compound Verify the integrity of your compound stock. If possible, use a fresh batch and ensure proper storage at -20°C or -80°C.
Low Basal ATR Activity The cell line may have low endogenous replication stress. Consider co-treatment with a DNA damaging agent (e.g., hydroxyurea, cisplatin) to induce ATR activity and make the effects of inhibition more apparent.
Incorrect Timing of Analysis The inhibition of pChk1 can be transient. Perform a time-course experiment (e.g., 1, 2, 4, 8, 24 hours) to identify the optimal time point for observing maximal pChk1 inhibition.
Suboptimal Western Blot Protocol Ensure you are using a validated antibody for pChk1 (Ser345). Optimize protein loading amounts (typically 20-40 µg) and include a positive control (e.g., cells treated with a known ATR activator).
Problem 2: Higher than Expected IC50 Value or Lack of Cell Death
Potential Cause Suggested Solution
Cell Line-Specific Resistance Characterize the genetic background of your cell line. Cells with robust, alternative DNA damage response pathways may be less sensitive. Consider testing a panel of cell lines with varying genetic backgrounds.
Insufficient Drug Concentration or Exposure Time Perform a dose-response experiment with a wider range of this compound concentrations and extend the treatment duration (e.g., 48, 72, 96 hours) to accurately determine the IC50 value.
Cell Seeding Density Inconsistent cell numbers can affect viability assay results. Ensure a consistent and optimal cell seeding density for your specific cell line.
Compensatory Pro-survival Signaling Cells may activate alternative survival pathways (e.g., Akt/mTOR) to counteract the effects of ATR inhibition. Investigate the activation of these pathways via Western blot.

Data Presentation

The following tables provide representative quantitative data for ATR inhibitors. Note: This data is for illustrative purposes and should be experimentally determined for this compound in your specific cancer cell lines.

Table 1: Representative IC50 Values of an ATR Inhibitor in Various Cancer Cell Lines

Cell LineCancer TypeATR InhibitorIC50 (µM)
HCT116Colon CarcinomaAZD6738>1
HT29Colorectal AdenocarcinomaAZD6738>1
SNU478Biliary Tract CancerAZD67380.46
SNU869Biliary Tract CancerAZD67380.52

Data adapted from relevant literature for illustrative purposes.

Table 2: Example of Western Blot Quantification for pChk1 Inhibition

TreatmentpChk1/Total Chk1 Ratio (Normalized to Control)
Vehicle Control1.00
This compound (Low Dose)0.65
This compound (High Dose)0.25
DNA Damaging Agent3.50
DNA Damaging Agent + this compound (High Dose)0.80

Experimental Protocols

Protocol 1: Western Blot Analysis of pChk1 (Ser345)
  • Cell Treatment and Lysis:

    • Seed cells and allow them to adhere overnight.

    • Treat cells with the desired concentrations of this compound and/or a DNA damaging agent for the determined time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-40 µg of protein per sample in Laemmli buffer.

    • Separate proteins on an 8-10% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against pChk1 (Ser345) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize bands using an ECL substrate and an imaging system.

    • Quantify band intensities and normalize the pChk1 signal to total Chk1 or a loading control (e.g., β-actin).

Protocol 2: Cell Viability (MTT/MTS) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate overnight.

  • Treatment: Treat cells with a serial dilution of this compound for 48-72 hours. Include a vehicle-only control.

  • Reagent Incubation: Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to calculate the IC50 value.

Protocol 3: Flow Cytometry for Cell Cycle Analysis
  • Cell Treatment and Harvesting:

    • Treat cells with this compound for the desired time.

    • Harvest cells by trypsinization, wash with PBS, and count.

  • Fixation: Fix approximately 1x10^6 cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells, wash with PBS, and resuspend in a propidium (B1200493) iodide (PI) staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. Use cell cycle analysis software to determine the percentage of cells in G1, S, and G2/M phases.

Visualizations

Signaling Pathways and Experimental Workflows

ATR_Signaling_Pathway cluster_stress Replication Stress / DNA Damage cluster_atr_activation ATR Activation cluster_downstream Downstream Signaling ssDNA ssDNA ATRIP ATRIP ssDNA->ATRIP recruits ATR ATR ATR_ATRIP ATR-ATRIP Complex ATRIP->ATR activates Chk1 Chk1 ATR_ATRIP->Chk1 phosphorylates pChk1 pChk1 (S345) CellCycleArrest Cell Cycle Arrest (G2/M) pChk1->CellCycleArrest DNA_Repair DNA Repair pChk1->DNA_Repair ATRIN30 This compound ATRIN30->ATR inhibits

Caption: The ATR signaling pathway is activated by replication stress, leading to Chk1 phosphorylation and cell cycle arrest. This compound inhibits ATR kinase activity.

Experimental_Workflow cluster_assays Downstream Assays start Start: Cancer Cell Culture treat Treat with This compound start->treat western Western Blot (pChk1, γH2AX) treat->western viability Cell Viability (MTT/MTS) treat->viability flow Flow Cytometry (Cell Cycle) treat->flow analysis Data Analysis (IC50, Protein Levels, Cell Cycle Distribution) western->analysis viability->analysis flow->analysis

Caption: A general experimental workflow for characterizing the cellular effects of this compound.

Troubleshooting_Logic start Unexpected Result (e.g., No pChk1 inhibition) check_compound Is the compound active? start->check_compound Step 1 check_protocol Is the protocol optimized? check_compound->check_protocol Yes solution_compound Use fresh compound stock check_compound->solution_compound No check_cell_line Is the cell line resistant? check_protocol->check_cell_line Yes solution_protocol Optimize protocol (time-course, dose-response) check_protocol->solution_protocol No solution_cell_line Characterize resistance mechanisms check_cell_line->solution_cell_line Yes

Caption: A logical flowchart for troubleshooting unexpected experimental outcomes with this compound.

References

Technical Support Center: Minimizing In Vivo Toxicity of ATR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific in vivo toxicity data for a compound designated "ATR-IN-30" is not publicly available. The following troubleshooting guides and frequently asked questions (FAQs) are based on the well-characterized effects and toxicity profiles of other ATR inhibitors, such as ceralasertib, elimusertib, and berzosertib. Researchers using this compound should perform initial dose-finding and toxicity studies to determine its specific in vivo characteristics and adapt these recommendations accordingly.

Frequently Asked Questions (FAQs)

Q1: What are the common on-target toxicities observed with ATR inhibitors in vivo?

A1: The primary on-target toxicities of ATR inhibitors stem from their mechanism of action, which involves inhibiting the DNA damage response (DDR) in rapidly dividing cells. These toxicities are often observed in tissues with high cell turnover, such as:

  • Hematological System: Myelosuppression, including anemia, neutropenia, and thrombocytopenia, is a common dose-limiting toxicity. This is due to the reliance of hematopoietic stem and progenitor cells on ATR for genomic stability during replication.[1]

  • Gastrointestinal Tract: Effects like diarrhea, mucositis, and weight loss can occur due to the inhibition of ATR in the rapidly proliferating epithelial cells of the gut.[1]

Q2: What are the potential off-target toxicities of ATR inhibitors?

A2: While many ATR inhibitors are highly selective, off-target effects can occur, particularly at higher concentrations. These can include inhibition of other related kinases in the PI3K-like kinase (PIKK) family, such as ATM and DNA-PK.[2] Off-target effects are compound-specific and can contribute to unexpected toxicities. For instance, cardiotoxicity was observed with single-dose ceralasertib in one study, which was hypothesized to be due to high unbound plasma drug concentrations.[3]

Q3: How can I establish the Maximum Tolerated Dose (MTD) for this compound?

A3: A dose escalation study is essential to determine the MTD. This typically involves administering increasing doses of this compound to different cohorts of animals and monitoring for signs of toxicity over a defined period. Key parameters to monitor include:

  • Clinical Observations: Daily monitoring of animal well-being, including changes in activity, posture, and grooming.

  • Body Weight: Daily measurement of body weight is a sensitive indicator of toxicity. A significant weight loss (e.g., >15-20%) often indicates that the MTD has been exceeded.[1]

  • Hematology: Complete blood counts (CBCs) should be performed to assess effects on red blood cells, white blood cells, and platelets.[1]

  • Clinical Chemistry: Analysis of blood plasma or serum can reveal effects on liver and kidney function.

  • Histopathology: At the end of the study, major organs should be collected for histopathological analysis to identify any tissue damage.

Q4: Can the formulation of this compound influence its in vivo toxicity?

A4: Yes, the formulation is critical. A poorly formulated compound can lead to issues such as precipitation at the injection site, poor bioavailability, and inconsistent exposure, all of which can affect the toxicity profile. It is crucial to use a well-tolerated vehicle that ensures the solubility and stability of this compound. Common vehicles for in vivo studies with ATR inhibitors include solutions containing DMSO, PEG300, and water.[4] However, the optimal vehicle for this compound must be determined experimentally.

Troubleshooting Guide: Common In Vivo Issues with ATR Inhibitors

Observed Issue Potential Cause Recommended Action
Unexpected Animal Mortality Dose exceeds the Maximum Tolerated Dose (MTD).Immediately halt the study and conduct a necropsy to determine the cause of death. Initiate a dose de-escalation study to find a safer starting dose.[1]
Formulation issues (e.g., precipitation, incorrect pH).Prepare fresh formulations before each administration and visually inspect for precipitates. Ensure the vehicle is appropriate and well-tolerated by the animal model.[1]
Significant Body Weight Loss (>15%) Compound toxicity is too high at the current dose.Monitor body weight daily. A significant drop suggests the MTD has been reached or exceeded. Consider reducing the dose or the frequency of administration. Provide supportive care such as hydration and nutritional supplements.[1]
Dehydration or reduced food/water intake.Monitor food and water consumption. Ensure easy access to both. Consider providing wet mash or hydration gel packs.[1]
Hematological Abnormalities (Anemia, Neutropenia, Thrombocytopenia) On-target effect of ATR inhibition on hematopoietic cells.Conduct regular complete blood counts (CBCs). Consider intermittent dosing schedules (e.g., dosing for 5 days followed by a 2-day break) to allow for bone marrow recovery. Monitor for signs of infection or bleeding.[1]
Gastrointestinal Toxicity (Diarrhea, Lethargy) Direct effect of the ATR inhibitor on the gastrointestinal tract.Monitor changes in stool consistency and animal activity. Provide supportive care. Investigate if the vehicle is contributing to the GI issues.
Lack of Efficacy at Tolerated Doses Insufficient target engagement at non-toxic doses.Perform pharmacodynamic (PD) studies to confirm ATR inhibition in tumor tissue and/or surrogate tissues like peripheral blood mononuclear cells (PBMCs). This can be assessed by measuring the phosphorylation of downstream targets like Chk1.[5]
Rapid metabolism or clearance of the compound.Conduct pharmacokinetic (PK) studies to determine the bioavailability, half-life, and exposure of this compound in the animal model.[6][7]

Quantitative Data Summary

The following tables summarize representative quantitative data for several well-characterized ATR inhibitors. This data can serve as a reference for designing in vivo studies with this compound, but it is crucial to determine the specific parameters for your compound.

Table 1: In Vivo Dosing and Efficacy of Select ATR Inhibitors

InhibitorAnimal ModelDose and ScheduleEfficacy OutcomeReference
VE-822 (Berzosertib)Pancreatic Cancer Xenografts (Mice)60 mg/kg, twice daily for 3 daysSignificant tumor growth delay in combination with radiation[8]
AZD6738 (Ceralasertib)Various Xenografts (Mice)25-50 mg/kg, dailyTumor growth inhibition[7][9]
BAY 1895344 (Elimusertib)Various Xenografts (Mice)10-40 mg/kg, dailyDose-dependent tumor growth inhibition[6]

Table 2: Reported In Vivo Toxicities of Select ATR Inhibitors

InhibitorAnimal ModelObserved ToxicitiesReference
CeralasertibMiceNeutrophilia, Cardiotoxicity (single high dose)[3][10]
ElimusertibMiceNeutrophilia[3]
BerzosertibMiceNeutrophilia, Amelioration of some radiation-induced toxicities[3][10]

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study
  • Animal Model: Use a relevant strain of mice (e.g., BALB/c or C57BL/6) or rats, with an adequate number of animals per group (n=3-5).

  • Dose Escalation: Based on in vitro cytotoxicity data, establish several dose cohorts. Start with a conservative dose and escalate in subsequent groups (e.g., 10, 20, 40, 80 mg/kg).

  • Formulation and Administration: Prepare this compound in a suitable vehicle just before use. Administer the compound via the intended route (e.g., oral gavage, intraperitoneal injection) once daily for a set period (e.g., 7-14 days).[1]

  • Monitoring:

    • Record clinical signs daily (e.g., changes in posture, activity, fur texture).

    • Measure body weight daily.

    • Collect blood samples at baseline and at the end of the study for CBC and clinical chemistry analysis.[1]

  • Endpoint: The MTD is typically defined as the highest dose that does not induce mortality or other unacceptable toxicities, such as more than 20% body weight loss.

  • Data Analysis: Compare changes in body weight, hematological parameters, and clinical chemistry between dose groups and the vehicle control group.

Protocol 2: In Vivo Pharmacodynamic (PD) Assay to Confirm ATR Inhibition
  • Animal Model and Dosing: Use tumor-bearing mice. Administer a single dose of this compound at a dose level expected to be therapeutic.

  • Sample Collection: At various time points after dosing (e.g., 2, 4, 8, 24 hours), collect tumor tissue and/or blood for PBMC isolation.

  • Western Blot Analysis of pChk1:

    • Prepare protein lysates from the collected tissues.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated Chk1 (pChk1), total Chk1, and a loading control (e.g., actin).[11]

    • Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.

  • Data Analysis: Quantify the band intensities for pChk1 and total Chk1. A significant reduction in the pChk1/total Chk1 ratio in the treated groups compared to the vehicle control indicates target engagement.

Visualizations

ATR Signaling Pathway and Inhibition

ATR_Pathway cluster_activation ATR Activation & CHK1 Phosphorylation DNA_Damage DNA Damage / Replication Stress ssDNA RPA-coated ssDNA DNA_Damage->ssDNA ATR_ATRIP ATR-ATRIP Complex ssDNA->ATR_ATRIP recruits CHK1 CHK1 ATR_ATRIP->CHK1 phosphorylates pCHK1 p-CHK1 (Active) ATR_IN_30 This compound ATR_IN_30->ATR_ATRIP inhibits Cell_Cycle_Arrest Cell Cycle Arrest (S, G2/M) pCHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair pCHK1->DNA_Repair Apoptosis Apoptosis / Cell Death

Caption: The ATR signaling pathway is activated by DNA damage, leading to CHK1 phosphorylation and cell cycle arrest. This compound inhibits this process.

Experimental Workflow for an In Vivo Toxicity Study

MTD_Workflow Start Start: Dose Escalation Cohorts Dosing Daily Dosing (e.g., 7-14 days) Start->Dosing Monitoring Daily Monitoring: - Clinical Signs - Body Weight Dosing->Monitoring Blood_Collection Blood Collection (Baseline & Endpoint) Dosing->Blood_Collection Histopathology Endpoint: Necropsy & Histopathology Dosing->Histopathology Monitoring->Dosing continue if tolerated Analysis Analyze: - CBC - Clinical Chemistry Blood_Collection->Analysis MTD Determine MTD Analysis->MTD Histopathology->MTD

References

Technical Support Center: ATR-IN-30 Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ATR-IN-30 based assays. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for common experimental challenges. As specific published data and protocols for this compound are limited, the following information is based on established methodologies for other well-characterized ATR inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and what are the expected cellular effects?

This compound is a selective ligand for Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1] ATR is a critical regulator of the DNA Damage Response (DDR), a network of signaling pathways that maintains genomic integrity.[2] In response to DNA damage or replication stress, ATR is activated and phosphorylates downstream targets, most notably Checkpoint Kinase 1 (Chk1).[3][4] This phosphorylation event initiates cell cycle arrest, providing time for DNA repair.[5]

By inhibiting ATR, this compound is expected to abrogate this signaling cascade, leading to:

  • Reduced phosphorylation of Chk1 (p-Chk1).

  • Increased accumulation of DNA damage, often visualized as an increase in γH2AX foci.

  • Abrogation of DNA damage-induced cell cycle checkpoints, particularly the G2/M checkpoint.[6][7]

  • Synthetic lethality in cancer cells with pre-existing DNA repair defects (e.g., ATM or p53 mutations).[8]

Q2: I am not observing the expected decrease in p-Chk1 levels after this compound treatment. What are the possible reasons?

Several factors could contribute to this observation. Please refer to the "Western Blot for p-Chk1" section in our troubleshooting guide below for a detailed breakdown of potential issues and solutions, covering aspects from antibody selection to experimental execution.

Q3: My cell viability assay shows inconsistent IC50 values for this compound. How can I improve reproducibility?

Inconsistent results in cell viability assays are a common challenge. Our troubleshooting guide for "Cell Viability Assays" addresses key factors such as cell seeding density, edge effects in multi-well plates, and potential compound interference with assay reagents.

Q4: I see an increase in γH2AX foci, but no significant cell death. Is this expected?

This can be an expected outcome under certain conditions. Cells may initiate cell cycle arrest to repair the DNA damage, thus delaying the onset of cell death.[9] It is also possible that the concentration or duration of this compound treatment is insufficient to induce apoptosis. Consider performing a time-course experiment and a dose-response analysis to optimize your experimental conditions.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the canonical ATR signaling pathway and a general experimental workflow for evaluating ATR inhibitors like this compound.

ATR_Signaling_Pathway ATR Signaling Pathway cluster_activation ATR Activation cluster_downstream Downstream Effects DNA Damage DNA Damage ssDNA ssDNA DNA Damage->ssDNA generates RPA RPA ssDNA->RPA coated by ATR-ATRIP ATR-ATRIP RPA->ATR-ATRIP recruits 9-1-1 Complex 9-1-1 Complex RPA->9-1-1 Complex recruits Activated ATR Activated ATR ATR-ATRIP->Activated ATR TOPBP1 TOPBP1 TOPBP1->Activated ATR activates 9-1-1 Complex->TOPBP1 recruits Chk1 Chk1 Activated ATR->Chk1 phosphorylates p-Chk1 p-Chk1 Chk1->p-Chk1 Cell Cycle Arrest Cell Cycle Arrest p-Chk1->Cell Cycle Arrest DNA Repair DNA Repair p-Chk1->DNA Repair Replication Fork Stability Replication Fork Stability p-Chk1->Replication Fork Stability This compound This compound This compound->Activated ATR inhibits

Caption: The ATR signaling pathway is activated by single-stranded DNA (ssDNA) and leads to the phosphorylation of Chk1, resulting in cell cycle arrest and DNA repair. This compound inhibits activated ATR.

Experimental_Workflow Experimental Workflow for ATR Inhibitor Evaluation Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment with this compound Endpoint Assays Endpoint Assays Treatment->Endpoint Assays Western Blot Western Blot Endpoint Assays->Western Blot p-Chk1 Immunofluorescence Immunofluorescence Endpoint Assays->Immunofluorescence γH2AX Cell Viability Assay Cell Viability Assay Endpoint Assays->Cell Viability Assay IC50 Cell Cycle Analysis Cell Cycle Analysis Endpoint Assays->Cell Cycle Analysis G2/M arrest Data Analysis Data Analysis Western Blot->Data Analysis Immunofluorescence->Data Analysis Cell Viability Assay->Data Analysis Cell Cycle Analysis->Data Analysis

Caption: A general workflow for assessing the cellular effects of this compound, including key endpoint assays.

Quantitative Data Summary

The following tables present representative data for well-characterized ATR inhibitors to illustrate expected outcomes.

Table 1: Inhibition of Chk1 Phosphorylation by a Representative ATR Inhibitor (VE-821)

Cell LineTreatmentFold Decrease in p-Chk1 (Ser345)
MCF710 µM VE-821 + 10 mM Hydroxyurea>60% reduction[10]
K56210 µM VE-821 + 20 J/m² UVSignificant decrease[10]
PBMCs10 µM VE-821 + 2.5 µM 4NQOSignificant decrease[10]

Table 2: Cell Viability (IC50) of Representative ATR Inhibitors

Cell LineCancer TypeATR InhibitorIC50 (µM)
HEC-1BEndometrial CancerVE-822~0.5-1[11]
HEC-6Endometrial CancerVE-822~0.5-1[11]
Chondrosarcoma CellsChondrosarcomaVE-821~2.5-10[12]
Ovarian Cancer LinesOvarian CancerElimusertib~0.01-0.1[13]

Table 3: Induction of γH2AX Foci by a Representative ATR Inhibitor (VE-821)

Cell LineTreatmentObservation
MCF710 µM VE-821 + 20 J/m² UVIncreased γH2AX foci[10]
K56210 µM VE-821 + 20 J/m² UVIncreased γH2AX foci[10]
NCI-H1299AZD6738 + RadiationIncreased γH2AX foci[14]

Experimental Protocols

Western Blot for Phospho-Chk1 (Ser345)

This assay confirms the on-target activity of this compound by measuring the phosphorylation of its primary downstream target, Chk1.[5][9]

Methodology:

  • Cell Treatment: Plate cells and allow them to adhere. Treat with a DNA damaging agent (e.g., 2 mM Hydroxyurea for 2-4 hours or UV-C at 10-20 J/m²) to induce ATR activity, with or without co-treatment with this compound at various concentrations for 1-2 hours.[15]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[15]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[15]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-Chk1 (Ser345) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.[15]

  • Stripping and Re-probing: Strip the membrane and re-probe for total Chk1 and a loading control (e.g., β-actin or GAPDH) for normalization.[5]

Immunofluorescence for γH2AX

This assay visualizes DNA double-strand breaks, a marker of DNA damage that accumulates following ATR inhibition.[16][17]

Methodology:

  • Cell Seeding and Treatment: Seed cells on glass coverslips and treat with this compound as described for the Western blot protocol.

  • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.25-0.3% Triton X-100.[16]

  • Blocking: Block with 1% BSA or a suitable blocking serum for 1 hour.[16]

  • Primary Antibody Incubation: Incubate with an anti-γH2AX primary antibody overnight at 4°C.[16]

  • Secondary Antibody Incubation: Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.[16]

  • Counterstaining and Mounting: Counterstain nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.

Cell Viability Assay (e.g., MTS/MTT)

This assay determines the cytotoxic effect of this compound on cancer cell lines.[11][15]

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Treatment: Treat cells with a serial dilution of this compound for 72 hours.

  • Reagent Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours.[15]

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.[15]

  • Data Analysis: Normalize the data to vehicle-treated control wells and calculate the IC50 value using non-linear regression analysis.[15]

Cell Cycle Analysis by Flow Cytometry

This assay determines the effect of this compound on cell cycle progression.[6][18][19]

Methodology:

  • Cell Treatment: Treat cells with this compound, with or without a DNA damaging agent that induces a specific cell cycle arrest.

  • Cell Harvesting and Fixation: Harvest cells and fix in ice-cold 70% ethanol.[18]

  • Staining: Resuspend fixed cells in a propidium (B1200493) iodide (PI) staining solution containing RNase A.[18]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle (G1, S, and G2/M).[18]

Troubleshooting Guides

Western Blot for p-Chk1
IssuePossible Cause(s)Suggested Solution(s)
No or Weak Signal Insufficient protein loading.Increase the amount of protein loaded per well.[1][20][21]
Low abundance of p-Chk1.Pre-treat cells with a DNA damaging agent to induce p-Chk1.[5]
Inefficient protein transfer.Confirm transfer with Ponceau S staining. Optimize transfer conditions.[1][3]
Inactive primary or secondary antibody.Use fresh antibody dilutions and ensure proper storage.[1][20]
High Background Antibody concentration too high.Titrate the primary and secondary antibody concentrations.[20][21]
Inadequate blocking.Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).[3][21]
Insufficient washing.Increase the number and duration of wash steps.[20][21]
Non-specific Bands Primary antibody is not specific.Use a more specific antibody or perform a negative control with an isotype control antibody.
Protein degradation.Use fresh lysates and always include protease and phosphatase inhibitors.[1][20]
Immunofluorescence for γH2AX
IssuePossible Cause(s)Suggested Solution(s)
No or Weak Signal Ineffective primary antibody.Titrate the primary antibody concentration. Ensure it is validated for immunofluorescence.[2]
Insufficient permeabilization.Optimize Triton X-100 concentration and incubation time.
Signal quenching.Use an anti-fade mounting medium and image samples promptly.[22]
High Background Non-specific antibody binding.Increase blocking time and use serum from the same species as the secondary antibody.[2][4][22][23][24]
Secondary antibody cross-reactivity.Run a secondary antibody-only control.[2][24]
Autofluorescence.Check for autofluorescence in unstained cells and consider using a different fluorophore.[22]
Cell Viability Assays
IssuePossible Cause(s)Suggested Solution(s)
Inconsistent Results Uneven cell seeding.Ensure a homogenous cell suspension and use a multichannel pipette for seeding.[25]
Edge effects in the 96-well plate.Avoid using the outer wells for experimental samples; fill them with sterile media or PBS.[25][26]
Pipetting errors.Calibrate pipettes regularly and use reverse pipetting for viscous solutions.[27]
High Background Compound interference with assay reagent.Run a cell-free control with the compound and media to check for direct reaction.[26][28]
Contamination (bacterial or fungal).Regularly check cell cultures for contamination.[26][27]
Low Signal Insufficient incubation time.Optimize the incubation time with the viability reagent.[27]
Cell number too low.Optimize the initial cell seeding density.[27]

References

Validation & Comparative

Validating ATR-IN-30 Target Engagement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the target engagement of ATR-IN-30, a selective ligand for the Ataxia Telangiectasia and Rad3-related (ATR) kinase. To offer a thorough comparative landscape, this document will contrast the validation methodologies with those of established ATR inhibitors such as Ceralasertib (AZD6738), Berzosertib (VE-822), and M4344. All experimental data is presented to facilitate objective comparison, and detailed protocols for key validation assays are provided.

ATR kinase is a critical regulator of the DNA damage response (DDR), making it a prime target in oncology.[1][2] ATR inhibitors function by disrupting the DDR pathway, leading to cell death in cancer cells that are often under high replicative stress.[1] Validating that a compound like this compound directly interacts with and inhibits ATR within a cellular context is a crucial step in its development as a potential therapeutic agent or a component of a proteolysis-targeting chimera (PROTAC).[3]

Comparative Analysis of ATR Inhibitors

The following table summarizes the inhibitory activities of several well-characterized ATR inhibitors. While specific quantitative data for this compound's direct inhibitory effect is not extensively published, as it is primarily described as a ligand for PROTACs, the data for these alternative compounds provide a benchmark for the expected potency of an effective ATR inhibitor.[3]

InhibitorAssay TypeCell LineIC50 / EC50Reference
Ceralasertib (AZD6738) Cell ViabilityCT26~1 µM[4]
Cell ViabilityB16>10 µM[4]
Berzosertib (VE-822) γH2AX InhibitionWhole Blood600 nM[5]
M4344 Cell ViabilityDU145Potent (surpassed other ATRi)[6][7]
VE-821 Cell ViabilityMSI Cell LinesLower IC50 than MSS lines[4]
AZ20 Cell ViabilityMSI Cell LinesLower IC50 than MSS lines[4]

Experimental Protocols for Target Engagement Validation

Three primary methods are widely employed to validate the target engagement of ATR inhibitors: Western Blotting for downstream target modulation, Cellular Thermal Shift Assay (CETSA) for direct target binding, and NanoBioluminescence Resonance Energy Transfer (NanoBRET) for intracellular target occupancy.

Western Blotting for Phospho-Chk1 Inhibition

A reliable indirect method to confirm ATR target engagement is to measure the phosphorylation status of its primary downstream substrate, Chk1, at Serine 345 (p-Chk1 S345). Inhibition of ATR will lead to a dose-dependent decrease in p-Chk1 levels.

Protocol:

  • Cell Culture and Treatment: Plate cancer cell lines (e.g., MCF7, U2OS) and allow them to adhere. To induce ATR activity, treat cells with a DNA damaging agent like hydroxyurea (B1673989) (HU) or UV radiation. Concurrently, treat the cells with a dose range of the ATR inhibitor (e.g., this compound) or vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours).[1]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.

    • Separate proteins on an 8-10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for p-Chk1 (Ser345).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities for p-Chk1. To ensure equal protein loading, strip the membrane and re-probe for total Chk1 and a loading control like β-actin or GAPDH.[8]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to directly assess the physical binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[9]

Protocol:

  • Cell Treatment: Treat intact cells with the ATR inhibitor or vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Detection: Analyze the amount of soluble ATR protein in each sample using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble ATR against the temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to a target protein in living cells. It relies on energy transfer between a NanoLuc® luciferase-tagged ATR protein and a fluorescently labeled tracer that binds to the same target. A test compound that binds to ATR will compete with the tracer, leading to a decrease in the BRET signal.[10]

Protocol:

  • Cell Transfection: Transfect cells (e.g., HEK293) with a vector expressing an ATR-NanoLuc® fusion protein.

  • Assay Preparation: Plate the transfected cells and add the NanoBRET® tracer.

  • Compound Treatment: Add a serial dilution of the ATR inhibitor (e.g., this compound) to the wells.

  • Substrate Addition and Signal Detection: Add the NanoLuc® substrate and measure the BRET signal using a luminometer capable of detecting both the donor and acceptor emission wavelengths.

  • Data Analysis: Calculate the BRET ratio and plot it against the inhibitor concentration to determine the intracellular IC50 value, which reflects the compound's potency in a cellular environment.[10]

Visualizing Key Processes

To further clarify the mechanisms and workflows discussed, the following diagrams have been generated.

ATR_Signaling_Pathway cluster_stress Cellular Stress cluster_atr_activation ATR Activation cluster_downstream Downstream Signaling cluster_inhibitor Inhibition DNA_Damage DNA Damage / Replication Stress RPA_ssDNA RPA-ssDNA DNA_Damage->RPA_ssDNA ATR ATR Chk1 Chk1 ATR->Chk1 phosphorylates ATRIP ATRIP ATRIP->ATR recruits RPA_ssDNA->ATRIP pChk1 p-Chk1 (S345) Chk1->pChk1 Cell_Cycle_Arrest Cell Cycle Arrest pChk1->Cell_Cycle_Arrest DNA_Repair DNA Repair pChk1->DNA_Repair ATR_IN_30 This compound ATR_IN_30->ATR inhibits Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis Cell_Culture 1. Cell Culture & Treatment (ATR Inhibitor + Stressor) Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-pChk1) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. ECL Detection Secondary_Ab->Detection Analysis 10. Densitometry & Normalization Detection->Analysis

References

A Comparative Guide to ATR-IN-30 and Other ATR Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the targeting of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a pivotal regulator of the DNA Damage Response (DDR), represents a promising frontier in oncology. This guide provides an objective comparison of ATR-IN-30, a ligand for ATR protein degradation, with leading ATR kinase inhibitors, supported by experimental data and detailed methodologies.

This compound and similar molecules represent a novel modality in targeting ATR, distinct from traditional kinase inhibition. This compound is a selective ATR ligand utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). These PROTACs, such as the described ATR degrader molecule '8i', function by inducing the targeted degradation of the ATR protein, a kinase-independent mechanism. This contrasts with conventional ATR inhibitors like Berzosertib, Ceralasertib, and Elimusertib, which act by competitively binding to the ATP-binding site of the ATR kinase domain, thereby inhibiting its catalytic activity. This fundamental difference in the mechanism of action can lead to distinct cellular phenotypes and therapeutic outcomes. For instance, the degradation of ATR has been shown to cause a breakdown in the nuclear envelope and trigger rapid p53-mediated apoptosis in acute myeloid leukemia (AML) cells, a potent effect not observed with kinase inhibitors alone[1].

Quantitative Comparison of ATR-Targeting Compounds

The following tables summarize the potency and selectivity of an ATR degrader (representing the application of ligands like this compound) against well-established ATR kinase inhibitors.

Table 1: Potency and Cellular Activity
Compound ClassExample CompoundMechanism of ActionPotency (DC50/IC50)Cellular Potency (IC50)Key Cellular Effects
ATR Degrader ZS-7 (PROTAC)ATR Protein DegradationDC50: 0.53 µM (in LoVo cells)[2]Not explicitly reportedInduces degradation of ATR protein, leading to downstream pathway inhibition.
ATR Kinase Inhibitor Berzosertib (VE-822)Kinase InhibitionIC50: 19 nM[3]19 nM (in HT29 cells)[3]Inhibits ATR kinase activity, abrogates G2/M checkpoint, increases DNA damage.
ATR Kinase Inhibitor Ceralasertib (AZD6738)Kinase InhibitionIC50: 1 nM[4]74 nM (Chk1 phosphorylation inhibition)[4]Potent inhibition of ATR signaling, leading to cell cycle arrest and apoptosis in ATM-deficient cells.
ATR Kinase Inhibitor Elimusertib (BAY 1895344)Kinase InhibitionIC50: 7 nM[4]78 nM (median for cell proliferation)[4]Strong anti-proliferative activity across a broad range of tumor cell lines.
Table 2: Kinase Selectivity Profile
CompoundATR (IC50, nM)ATM (IC50, nM)DNA-PK (IC50, nM)mTOR (IC50, nM)PI3K (IC50, nM)
Berzosertib (VE-822) 19[3]2600[3]18100[3]>1000220 (PI3Kγ)
Ceralasertib (AZD6738) 1[4]>5000>50005700 (GI50)>5000
Elimusertib (BAY 1895344) 7[4]1420332~4273270

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the distinct mechanisms of ATR kinase inhibitors and ATR degraders, as well as a typical experimental workflow for their evaluation.

ATR_Signaling_Pathway ATR Signaling Pathway and Inhibition cluster_upstream DNA Damage/Replication Stress cluster_atr_complex ATR Activation cluster_downstream Downstream Signaling cluster_inhibitor Mechanism of Kinase Inhibitors DNA Damage DNA Damage ATR ATR DNA Damage->ATR activates ATRIP ATRIP ATR->ATRIP binds CHK1 CHK1 ATR->CHK1 phosphorylates CellCycleArrest Cell Cycle Arrest (G2/M) CHK1->CellCycleArrest DNARepair DNA Repair CHK1->DNARepair ATR_Inhibitor Berzosertib Ceralasertib Elimusertib ATR_Inhibitor->ATR inhibits

Caption: ATR signaling pathway activation by DNA damage and its inhibition by kinase inhibitors.

ATR_PROTAC_Mechanism Mechanism of ATR PROTAC Degrader cluster_protac PROTAC Action cluster_degradation Protein Degradation Pathway PROTAC ATR Degrader (e.g., from this compound) E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase recruits ATR ATR PROTAC->ATR binds Ternary_Complex ATR-PROTAC-E3 Complex PROTAC->Ternary_Complex E3_Ligase->Ternary_Complex ATR->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination leads to Proteasome Proteasome Ubiquitination->Proteasome targets for Degradation ATR Degradation Proteasome->Degradation

Caption: Mechanism of action for an ATR PROTAC degrader synthesized from a ligand like this compound.

Experimental_Workflow Experimental Workflow for Evaluating ATR-Targeting Compounds cluster_invitro In Vitro Assays cluster_analysis Data Analysis CellCulture Cancer Cell Line Culture Treatment Treat with ATR Inhibitor/Degrader CellCulture->Treatment CellViability Cell Viability Assay (e.g., MTT/MTS) Treatment->CellViability WesternBlot Western Blot (p-CHK1, Total ATR) Treatment->WesternBlot IF Immunofluorescence (γH2AX foci) Treatment->IF IC50_DC50 Determine IC50/DC50 CellViability->IC50_DC50 Mechanism Confirm Mechanism of Action WesternBlot->Mechanism CellularEffects Quantify Cellular Effects IF->CellularEffects

Caption: A standard experimental workflow for the in vitro evaluation of ATR inhibitors and degraders.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate comparison.

Cell Viability Assay (MTT/MTS Assay)

This assay determines the concentration of the compound that inhibits cell viability by 50% (IC50).

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the ATR inhibitor or degrader. Include a vehicle-only control.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions.

  • Reagent Addition: Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle-treated control wells. Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.

Western Blot for ATR Degradation and CHK1 Phosphorylation

This method is used to detect the levels of total ATR protein (for degraders) and the phosphorylation status of its downstream target, CHK1 (for kinase inhibitors).

  • Cell Treatment and Lysis: Plate cells and treat with the compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on a polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against total ATR, phospho-CHK1 (Ser345), total CHK1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the total ATR or phospho-CHK1 signal to the loading control and total CHK1, respectively. For degraders, calculate the DC50 (the concentration at which 50% of the protein is degraded).

Immunofluorescence for γH2AX Foci Formation

This assay visualizes DNA double-strand breaks, a marker of DNA damage that can result from ATR inhibition.

  • Cell Seeding and Treatment: Grow cells on glass coverslips in a multi-well plate and treat with the ATR-targeting compound, with or without a DNA-damaging agent.

  • Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with 0.25% Triton X-100.

  • Immunostaining:

    • Block with 1% BSA in PBS for 30-60 minutes.

    • Incubate with a primary antibody against phospho-Histone H2A.X (Ser139), also known as γH2AX.

    • Wash and incubate with a fluorescently-labeled secondary antibody.

  • Imaging and Analysis: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides. Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus. An increase in foci indicates an accumulation of DNA damage.

References

A Tale of Two Mechanisms: ATR-IN-30-Derived Degraders Versus ATR Kinase Inhibitors in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in targeting the DNA Damage Response (DDR) has emerged with the development of molecules like ATR-IN-30, which serves as a precursor for potent ATR protein degraders. These degraders, operating through a distinct mechanism from traditional ATR kinase inhibitors, offer a novel strategy for researchers and drug developers in the oncology space. This guide provides an objective comparison of these two therapeutic modalities, supported by experimental data, detailed protocols, and visual pathway representations.

Executive Summary

Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DDR, a network of signaling pathways essential for maintaining genomic integrity.[1] In response to DNA damage and replication stress, ATR activates downstream signaling to orchestrate cell cycle arrest and promote DNA repair.[1] Many cancer cells, characterized by high levels of intrinsic replication stress, are particularly dependent on the ATR pathway for survival, making it a prime therapeutic target.[1]

Traditional ATR kinase inhibitors , such as ceralasertib (AZD6738) and berzosertib (M6620/VX-970), function by competitively binding to the ATP-binding pocket of the ATR enzyme. This action prevents the phosphorylation of downstream targets, most notably Checkpoint Kinase 1 (CHK1), thereby abrogating the S-phase and G2/M checkpoints and leading to mitotic catastrophe in cancer cells with underlying DDR defects.

In contrast, molecules like This compound are utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which represent a fundamentally different therapeutic approach. These ATR degraders do not merely inhibit the kinase function but induce the complete degradation of the ATR protein. An ATR PROTAC consists of a ligand that binds to ATR (derived from a molecule like this compound), a linker, and a ligand that recruits an E3 ubiquitin ligase. This trimolecular complex formation leads to the ubiquitination of ATR, tagging it for destruction by the cell's proteasome. This degradation mechanism has the potential to eliminate both the kinase and non-kinase scaffolding functions of the ATR protein.

Quantitative Performance Comparison

The efficacy of ATR-targeting compounds can be quantified using various metrics. For kinase inhibitors, the half-maximal inhibitory concentration (IC50) in biochemical assays and cellular growth inhibition (GI50) are key parameters. For degraders, the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax) are critical measures of potency and efficacy.

CompoundMechanismTargetBiochemical IC50 (nM)Cellular Potency (GI50/IC50, various cell lines)DC50 (µM)Dmax (%)References
ATR Degrader (compound 8i) Protein Degrader (PROTAC)ATR-GI50: Not widely reported0.53 (in LoVo cells)84.3[2][3]
Ceralasertib (AZD6738) Kinase InhibitorATR1GI50: Median of 1.47 µM across 276 cell lines--[1]
Berzosertib (M6620/VX-970) Kinase InhibitorATR<10IC50: Potent in various cancer cell lines--
VE-821 Kinase InhibitorATR13IC50: Potent in various cancer cell lines--

Mechanism of Action: A Visual Depiction

The distinct mechanisms of ATR kinase inhibitors and ATR degraders can be visualized through their impact on the ATR signaling pathway.

ATR_Signaling_Pathway ATR Signaling Pathway: Inhibition vs. Degradation cluster_upstream Upstream Events cluster_downstream Downstream Signaling & Cellular Response cluster_intervention Therapeutic Intervention DNA_Damage DNA Damage / Replication Stress ssDNA RPA-coated ssDNA DNA_Damage->ssDNA generates ATR_ATRIP ATR-ATRIP Complex ssDNA->ATR_ATRIP recruits ATR_Kinase ATR Kinase ATR_ATRIP->ATR_Kinase activates pCHK1 p-CHK1 (Ser345) Cell_Cycle_Arrest G2/M Checkpoint Arrest pCHK1->Cell_Cycle_Arrest activates DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair allows for Cell_Survival Cell Survival DNA_Repair->Cell_Survival promotes ATR_Kinase->pCHK1 phosphorylates Proteasome Proteasome ATR_Kinase->Proteasome targeted for degradation Kinase_Inhibitor ATR Kinase Inhibitor (e.g., Ceralasertib) Kinase_Inhibitor->ATR_Kinase inhibits ATP binding Degrader ATR Degrader (from this compound) Degrader->ATR_Kinase binds to E3_Ligase E3 Ubiquitin Ligase Degrader->E3_Ligase recruits E3_Ligase->ATR_Kinase ubiquitinates

Caption: ATR Signaling: Inhibition vs. Degradation.

Experimental Protocols

Cell Viability Assay (MTS Assay)

Objective: To determine the half-maximal inhibitory concentration (GI50) of ATR kinase inhibitors or the cytotoxic effect of ATR degraders.

Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density that allows for logarithmic growth over the treatment period.

  • Compound Treatment: Treat cells with a serial dilution of the ATR inhibitor or degrader. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours, or as per the manufacturer's instructions.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to calculate the percentage of cell viability. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the GI50 value.

Western Blot Analysis for Phospho-CHK1 (Ser345) and Total ATR

Objective: To assess the pharmacodynamic effect of ATR inhibitors on downstream signaling (inhibition of CHK1 phosphorylation) and the efficacy of ATR degraders in reducing total ATR protein levels.

Western_Blot_Workflow Western Blot Experimental Workflow Cell_Culture 1. Cell Culture & Treatment (with ATR inhibitor or degrader) Lysis 2. Cell Lysis & Protein Quantification Cell_Culture->Lysis SDS_PAGE 3. SDS-PAGE (Protein Separation) Lysis->SDS_PAGE Transfer 4. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 5. Blocking (prevents non-specific binding) Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation (e.g., anti-p-CHK1, anti-ATR, anti-Actin) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent Detection Secondary_Ab->Detection Analysis 9. Image Acquisition & Analysis Detection->Analysis

Caption: Western Blot Experimental Workflow.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of ATR inhibitor or degrader for the specified time. To induce ATR activity for inhibitor studies, cells can be co-treated with a DNA-damaging agent (e.g., hydroxyurea).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against p-CHK1 (Ser345), total CHK1, total ATR, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities and normalize the p-CHK1 signal to total CHK1 and the total ATR signal to the loading control.

Concluding Remarks

The advent of ATR degraders, facilitated by molecules like this compound, marks a significant advancement in the field of DDR-targeted cancer therapy. While ATR kinase inhibitors have demonstrated clinical promise by disrupting a critical survival pathway in cancer cells, ATR degraders offer the potential for a more profound and sustained therapeutic effect by eliminating the entire ATR protein. This not only ablates the kinase activity but also any non-canonical, scaffolding functions of the protein.

Recent studies have shown that ATR degraders can induce distinct and more potent cellular phenotypes compared to kinase inhibitors, including a more rapid and robust induction of apoptosis.[2][3] The choice between an inhibitor and a degrader will likely depend on the specific tumor biology, the desired therapeutic window, and the potential for resistance mechanisms. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative advantages and disadvantages of these two promising therapeutic strategies. The continued exploration of both ATR inhibition and degradation will undoubtedly pave the way for more effective and personalized cancer treatments.

References

Selectivity Profile of ATR Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profiles of prominent Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors. ATR kinase is a critical regulator of the DNA damage response (DDR), and its inhibition is a promising therapeutic strategy in oncology. Understanding the selectivity of these inhibitors is crucial for minimizing off-target effects and enhancing the therapeutic window.

Introduction to ATR-IN-30

While specific selectivity panel data for this compound is not widely available in the public domain, the closely related compound, ATR-IN-29 , has been identified as a potent, orally active inhibitor of ATR kinase with an IC50 of 1 nM. This guide will focus on a comparative analysis of leading clinical-stage ATR inhibitors to provide a framework for evaluating the performance of emerging compounds like ATR-IN-29.

Comparative Selectivity of ATR Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of several key ATR inhibitors against ATR and other related kinases. Lower IC50 values indicate higher potency.

KinaseATR-IN-29 IC50 (nM)Ceralasertib (AZD6738) IC50 (nM)Elimusertib (BAY 1895344) IC50 (nM)Berzosertib (VE-822) IC50 (nM)
ATR 1 1 [1][2]7 [3][4][5]19 [6][7]
ATM->5000[6]1420[3][8]2600[6]
DNA-PK->5000[6]332[3][8]18100[6]
mTOR-5700 (GI50)[6]~427 (61-fold selective over ATR)[6]>1000[6]
PI3K->5000[6]3270 (PI3Kγ)[3][6][8]220 (PI3Kγ)[6]

Note: Data for ATR-IN-29 is limited to its ATR IC50. The other values are compiled from multiple sources and assay conditions may vary.

Signaling Pathway and Mechanism of Action

ATR is a central kinase in the DNA damage response pathway. It is activated by single-stranded DNA (ssDNA) that arises from various forms of DNA damage and replication stress.[9] Once activated, ATR phosphorylates a number of substrates, most notably Checkpoint Kinase 1 (Chk1), which in turn orchestrates cell cycle arrest, DNA repair, and stabilization of replication forks.[9] Inhibition of ATR abrogates this response, leading to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells with defects in other DNA repair pathways.

ATR_Signaling_Pathway DNA Damage DNA Damage ssDNA ssDNA DNA Damage->ssDNA Replication Stress Replication Stress Replication Stress->ssDNA RPA RPA ssDNA->RPA recruits ATR_ATRIP ATR-ATRIP RPA->ATR_ATRIP recruits Chk1 Chk1 ATR_ATRIP->Chk1 phosphorylates pChk1 p-Chk1 (S345) Chk1->pChk1 Cell Cycle Arrest Cell Cycle Arrest pChk1->Cell Cycle Arrest DNA Repair DNA Repair pChk1->DNA Repair Fork Stabilization Fork Stabilization pChk1->Fork Stabilization

ATR Signaling Pathway

Experimental Protocols

The determination of an ATR inhibitor's selectivity profile involves a series of biochemical and cell-based assays.

Biochemical Kinase Inhibition Assay (IC50 Determination)

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of ATR kinase.

Protocol Overview:

  • Reaction Setup: A reaction mixture is prepared in a microplate containing recombinant human ATR protein, a suitable substrate (e.g., a peptide with the Chk1 phosphorylation site), and ATP.

  • Compound Addition: The test inhibitor is added in a series of dilutions. Controls for 0% inhibition (DMSO) and 100% inhibition (a known potent inhibitor) are included.

  • Incubation: The reaction is incubated to allow for the kinase reaction to proceed.

  • Detection: The reaction is stopped, and the amount of phosphorylated substrate is measured. Common detection methods include:

    • Radiometric Assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.

    • Fluorescence-Based Assays: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common method that measures the proximity of a labeled antibody that recognizes the phosphorylated substrate and a labeled substrate.

    • Luminescence-Based Assays: These assays, such as ADP-Glo™, quantify the amount of ADP produced, which is directly proportional to kinase activity.

  • Data Analysis: The percentage of inhibition is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 value.

Biochemical_Assay_Workflow A Prepare Reaction Mixture (ATR Enzyme, Substrate, ATP) B Add Serial Dilutions of Inhibitor A->B C Incubate at 30°C B->C D Stop Reaction & Detect (e.g., TR-FRET, Radiometry) C->D E Analyze Data & Determine IC50 D->E

Biochemical Kinase Assay Workflow
Cell-Based ATR Inhibition Assay (Chk1 Phosphorylation)

This assay measures the ability of an inhibitor to block ATR activity within a cellular context by quantifying the phosphorylation of its direct downstream target, Chk1.

Protocol Overview:

  • Cell Culture and Treatment: Cancer cells are cultured and treated with a DNA damaging agent (e.g., hydroxyurea (B1673989) or UV radiation) to induce replication stress and activate ATR. The cells are then treated with various concentrations of the ATR inhibitor.

  • Cell Lysis: After treatment, the cells are lysed to extract cellular proteins.

  • Western Blotting: The protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated Chk1 (p-Chk1, typically at Ser345) and total Chk1 (as a loading control).

  • Detection: The primary antibodies are detected using secondary antibodies conjugated to an enzyme (e.g., HRP) or a fluorophore, and the signal is visualized.

  • Quantification: The band intensities for p-Chk1 are normalized to total Chk1, and the percentage of inhibition is calculated relative to the vehicle-treated control. The EC50 value, the concentration that causes 50% inhibition in cells, can then be determined.

Cell_Based_Assay_Workflow A Seed and Culture Cells B Induce DNA Damage (e.g., Hydroxyurea) A->B C Treat with ATR Inhibitor B->C D Lyse Cells & Extract Protein C->D E Western Blot for p-Chk1 & Total Chk1 D->E F Quantify Band Intensity & Determine EC50 E->F

Cell-Based p-Chk1 Assay Workflow

Conclusion

The data presented in this guide highlights the high potency and selectivity of several ATR kinase inhibitors. Ceralasertib, in particular, demonstrates exceptional selectivity against other PIKK family members. While comprehensive selectivity data for ATR-IN-29 is not yet publicly available, its potent IC50 against ATR positions it as a promising compound for further investigation. The provided experimental protocols offer a foundational approach for researchers to independently assess and compare the selectivity profiles of these and other novel ATR inhibitors. This information is critical for the continued development of targeted cancer therapies that leverage the synthetic lethality of ATR inhibition.

References

A Comparative Analysis of ATR-IN-30 Based PROTACs for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality to eliminate disease-causing proteins. This guide provides a comparative analysis of PROTACs developed using ATR-IN-30, a selective ligand for the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response. We will delve into the performance of different this compound based PROTACs, detail the experimental methodologies used for their evaluation, and explore the broader landscape of targeted protein degradation technologies as potential alternatives.

Performance Comparison of this compound Based PROTACs

Several PROTACs have been developed by linking the this compound ligand to a ligand for an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery to degrade the ATR protein. Here, we compare the performance of three prominent examples: PROTAC ATR degrader-1 (ZS-7), PROTAC ATR degrader-2 (compound 8i), and compound 42i (also known as Abd110 or Ramotac-1). All three compounds recruit the Cereblon (CRBN) E3 ligase.

PROTACTargetE3 Ligase LigandDC50DmaxCell Line(s)Reference(s)
PROTAC ATR degrader-1 (ZS-7) ATRPomalidomide-based0.53 µM84.3%LoVo (human colorectal cancer)[1]
PROTAC ATR degrader-2 (compound 8i) ATRLenalidomide-based22.9 nM~93% (at 0.5 µM)MV-4-11 (acute myeloid leukemia)[2][3]
34.5 nMNot explicitly statedMOLM-13 (acute myeloid leukemia)[2]
Compound 42i (Abd110/Ramotac-1) ATRLenalidomide-basedNot explicitly statedReduced ATR to 40% of controlMIA PaCa-2 (pancreatic cancer), HeLa (cervical cancer)[1][4][5]
Up to 90% degradation of ATR and p-ATRMOLT-4 (T-cell acute lymphoblastic leukemia)[6]

Note: DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achieved.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these PROTACs, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_Cell Cellular Environment cluster_Ternary Ternary Complex Formation PROTAC This compound PROTAC ATR ATR Protein (Target) PROTAC->ATR Binds to Target E3_Ligase CRBN E3 Ligase PROTAC->E3_Ligase Recruits E3 Ligase PROTAC->E3_Ligase ATR->PROTAC Proteasome 26S Proteasome ATR->Proteasome Targeted for Degradation E3_Ligase->ATR Ubiquitination Ub Ubiquitin Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades Protein

Caption: Mechanism of ATR protein degradation by an this compound based PROTAC.

Western_Blot_Workflow Start Cell Seeding & Treatment with ATR PROTAC Cell_Lysis Cell Lysis Start->Cell_Lysis Protein_Quantification Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Protein Transfer (to PVDF/Nitrocellulose Membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Anti-ATR) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (Densitometry to quantify ATR protein levels) Detection->Analysis

References

Validating the Downstream Effects of ATR Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the downstream cellular effects of validated ATR inhibitors, offering researchers, scientists, and drug development professionals a detailed resource for evaluating their performance. The focus is on key pharmacodynamic markers and cellular outcomes following ATR inhibition, supported by experimental data and detailed protocols for replication. While this guide focuses on well-characterized ATR inhibitors, the provided framework can be used to evaluate novel compounds like ATR-IN-30 as data becomes available.

The ATR Signaling Pathway and Its Inhibition

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR).[1][2] Activated by single-stranded DNA (ssDNA) that forms at sites of DNA damage or replication stress, ATR phosphorylates a cascade of downstream targets to orchestrate cell cycle arrest, DNA repair, and replication fork stability.[1][3][4] A key substrate of ATR is the checkpoint kinase 1 (CHK1).[1][5][6] Phosphorylation of CHK1 at serine 345 (p-CHK1 S345) is a critical event that initiates cell cycle checkpoints, primarily at the G2/M phase, allowing time for DNA repair.[7]

ATR inhibitors are small molecules that block the kinase activity of ATR, thereby preventing the phosphorylation of CHK1 and other downstream targets.[5][6] This abrogation of the ATR signaling pathway in cancer cells, which often have a high degree of replication stress and may harbor other DNA repair defects, leads to the accumulation of DNA damage, mitotic catastrophe, and ultimately, apoptosis.[2][5]

ATR_Signaling_Pathway cluster_0 Nucleus DNA_Damage DNA Damage / Replication Stress ssDNA RPA-coated ssDNA DNA_Damage->ssDNA ATR ATR ssDNA->ATR recruits CHK1 CHK1 ATR->CHK1 phosphorylates pCHK1 p-CHK1 (S345) CHK1->pCHK1 Cell_Cycle_Arrest G2/M Checkpoint pCHK1->Cell_Cycle_Arrest activates Apoptosis Apoptosis DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair allows time for ATR_IN_30 This compound / Other ATRi ATR_IN_30->ATR inhibits

Figure 1: Simplified ATR Signaling Pathway and Point of Inhibition.

Comparative Analysis of ATR Inhibitor Downstream Effects

This section compares the experimentally observed downstream effects of two well-characterized ATR inhibitors, Berzosertib (also known as M6620 or VX-970) and Ceralasertib (AZD6738). Data for this compound is not currently available in the public domain.

Inhibition of CHK1 Phosphorylation

A primary pharmacodynamic biomarker for ATR inhibition is the reduction of CHK1 phosphorylation at Serine 345.

ATR InhibitorCell LineTreatment Conditions% Inhibition of p-CHK1 (S345)Reference
This compound Data Not AvailableData Not AvailableData Not Available
Berzosertib (VX-970) H2009 Lung Cancer+ CisplatinSignificant Inhibition[8]
COLO205 Colorectal+ SN-38 (Irinotecan metabolite)IC50 shift ≥ 8-fold[9]
Ceralasertib (AZD6738) K84842 µM for 7 hours (+ LY-188011)Complete Prevention[10]
VariousIC50 of 0.074µM50% Inhibition[11]
Effects on Cell Cycle Progression

ATR inhibition abrogates the G2/M checkpoint, forcing cells with DNA damage to enter mitosis, leading to mitotic catastrophe.

ATR InhibitorCell LineTreatment ConditionsEffect on Cell CycleReference
This compound Data Not AvailableData Not AvailableData Not Available
Berzosertib (VX-970) Head and Neck Squamous Carcinoma72 hoursDose-dependent decrease in viability[12]
Ceralasertib (AZD6738) SNU-6010-1 µmol/L for 5 daysDose-dependent increase in S and sub-G1 populations[10]
Various0.3-1.0µMS-phase accumulation, impaired cell cycle progression[11]
Induction of Apoptosis

The ultimate downstream effect of ATR inhibition in cancer cells is the induction of programmed cell death.

ATR InhibitorCell LineTreatment ConditionsApoptotic EffectReference
This compound Data Not AvailableData Not AvailableData Not Available
Berzosertib (VX-970) NSCLC Brain Metastasis PDX+ RadiationIncreased apoptosis[13]
Ceralasertib (AZD6738) ATM-deficient H23+ NSC 119875Strong synergy to induce rapid cell death[10]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Western Blot for Phospho-CHK1 (S345)

This protocol is used to detect and quantify the phosphorylation of CHK1 at Serine 345 as a measure of ATR activity.

1. Cell Lysis and Protein Quantification:

  • Treat cells with the ATR inhibitor and/or DNA damaging agent for the desired time.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the supernatant using a BCA assay.

2. SDS-PAGE and Protein Transfer:

  • Denature protein lysates by boiling in Laemmli buffer.

  • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phospho-CHK1 (Ser345) overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • To normalize for protein loading, the membrane can be stripped and re-probed for total CHK1 and a loading control like β-actin.

Western_Blot_Workflow start Cell Treatment lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-CHK1) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis detection->analysis

Figure 2: Experimental Workflow for Western Blot Analysis of p-CHK1.
Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

1. Cell Preparation and Fixation:

  • Harvest cells after treatment and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while gently vortexing.

  • Incubate the cells on ice or at -20°C for at least 30 minutes.

2. Staining:

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Incubate at room temperature in the dark for 15-30 minutes.

3. Flow Cytometry:

  • Analyze the stained cells on a flow cytometer.

  • The DNA content is measured by the fluorescence intensity of PI.

  • The data is used to generate a histogram to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V Staining

This assay is used to detect and quantify apoptotic cells.

1. Cell Preparation:

  • Harvest both adherent and floating cells after treatment.

  • Wash the cells with cold PBS.

2. Staining:

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubate at room temperature in the dark for 15 minutes.

3. Flow Cytometry:

  • Analyze the stained cells by flow cytometry.

  • Live cells are Annexin V-negative and PI-negative.

  • Early apoptotic cells are Annexin V-positive and PI-negative.

  • Late apoptotic or necrotic cells are Annexin V-positive and PI-positive.

Comparison_Logic cluster_1 Comparative Analysis Framework ATR_IN_30 This compound pCHK1_Assay p-CHK1 Inhibition ATR_IN_30->pCHK1_Assay Cell_Cycle_Assay Cell Cycle Arrest ATR_IN_30->Cell_Cycle_Assay Apoptosis_Assay Apoptosis Induction ATR_IN_30->Apoptosis_Assay Alternative_ATRi Alternative ATRi (e.g., Berzosertib, Ceralasertib) Alternative_ATRi->pCHK1_Assay Alternative_ATRi->Cell_Cycle_Assay Alternative_ATRi->Apoptosis_Assay Performance_Data Quantitative Performance Data pCHK1_Assay->Performance_Data Cell_Cycle_Assay->Performance_Data Apoptosis_Assay->Performance_Data Objective_Comparison Objective Comparison Performance_Data->Objective_Comparison

Figure 3: Logical Framework for Comparing ATR Inhibitors.

References

Navigating the Kinome: A Comparative Guide to ATR-IN-30 Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount for interpreting experimental results and predicting potential off-target effects. This guide provides a comparative analysis of the cross-reactivity of the Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, ATR-IN-30, against other key cellular kinases. By presenting supporting experimental data and detailed methodologies, this document aims to offer an objective comparison with alternative ATR inhibitors.

ATR kinase is a critical regulator of the DNA damage response (DDR), a network of signaling pathways that safeguard genomic integrity.[1][2] As a central transducer of the checkpoint signaling pathway, ATR is activated by a wide range of DNA damage and replication stress.[2][3] Upon activation, ATR phosphorylates multiple substrates, including the kinase Chk1, to orchestrate cell cycle progression, stabilize replication forks, and promote DNA repair.[2][4] The reliance of many cancer cells on the ATR pathway for survival has made it an attractive target for therapeutic intervention.[1]

This compound is a potent inhibitor of ATR kinase. However, like many kinase inhibitors, its activity may not be exclusively limited to its intended target. Cross-reactivity with other kinases, particularly those with structurally similar ATP-binding pockets, can lead to unintended biological consequences and complicate the interpretation of research findings. This guide provides a framework for evaluating the selectivity of this compound and compares its hypothetical profile to that of well-characterized ATR inhibitors.

Kinase Selectivity Profiles: A Comparative Analysis

To assess the selectivity of this compound, its inhibitory activity should be profiled against a panel of related kinases, especially members of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, which includes ATM, DNA-dependent protein kinase (DNA-PK), and the mammalian target of rapamycin (B549165) (mTOR). The following table summarizes the inhibitory activity (IC50 values) of several established ATR inhibitors against key kinases, providing a benchmark for comparison.

KinaseThis compound (Hypothetical IC50, nM)Berzosertib (VE-822) (IC50, nM)Ceralasertib (AZD6738) (IC50, nM)Elimusertib (BAY 1895344) (IC50, nM)
ATR <10 19 [1]1 [5]7 [5]
ATM>1000>5000[1]1420[2]>1000
DNA-PK>1000>5000[1]-332[2]
mTOR>500>5000[1]-~427[2]
PI3K>1000-3270[2]>1000

Data for Berzosertib, Ceralasertib, and Elimusertib are compiled from published studies. The IC50 value for this compound is hypothetical and should be determined experimentally.

Experimental Protocols

Accurate determination of kinase inhibitor selectivity relies on robust and well-defined experimental methodologies. Below are detailed protocols for key in vitro and cell-based assays commonly used to assess the cross-reactivity of ATR inhibitors.

In Vitro Kinase Inhibition Assay

This biochemical assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

    • Reconstitute purified recombinant kinases (e.g., ATR, ATM, DNA-PK, mTOR) in their respective kinase reaction buffers.

    • Prepare a solution containing a suitable kinase substrate (e.g., a specific peptide or a generic substrate like myelin basic protein) and adenosine (B11128) triphosphate (ATP).

  • Assay Procedure:

    • In a multi-well plate, perform serial dilutions of this compound.

    • Add the purified kinase to each well.

    • Initiate the kinase reaction by adding the ATP/substrate mixture.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction and quantify the amount of phosphorylated substrate. Common detection methods include:

      • Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.

      • Fluorescence-based assays: Employing antibodies that specifically recognize the phosphorylated substrate.

      • Luminescence-based assays: Measuring the amount of ADP produced, which is proportional to kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of this compound relative to a DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[2]

Cellular Target Engagement Assay

This cell-based assay confirms that the inhibitor can access and bind to its intended target within a cellular context.

Objective: To measure the inhibition of ATR-dependent phosphorylation of Chk1 in cells treated with this compound.

Methodology:

  • Cell Culture and Treatment:

    • Culture a suitable cancer cell line (e.g., HT29, LoVo) in appropriate media.

    • Treat the cells with a DNA damaging agent (e.g., hydroxyurea, UV radiation, or a topoisomerase inhibitor) to activate the ATR pathway.[4][6]

    • Concurrently, treat the cells with a range of concentrations of this compound.

  • Cell Lysis and Protein Analysis:

    • After a specified incubation period, lyse the cells to extract total protein.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (Western blotting).

  • Detection:

    • Probe the membrane with primary antibodies specific for phosphorylated Chk1 (pChk1 Ser345), a well-established biomarker of ATR activity, and total Chk1 as a loading control.[3]

    • Use a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase) and a chemiluminescent substrate to visualize the protein bands.

  • Data Analysis:

    • Quantify the intensity of the pChk1 bands and normalize to the total Chk1 signal.

    • Determine the concentration of this compound required to inhibit pChk1 by 50% (IC50).

Visualizing Cellular Pathways and Workflows

To further elucidate the context of this compound's activity, the following diagrams illustrate the ATR signaling pathway and a typical experimental workflow for assessing kinase selectivity.

ATR_Signaling_Pathway cluster_dna_damage DNA Damage / Replication Stress cluster_atr_activation ATR Activation cluster_downstream_effectors Downstream Effectors cluster_cellular_response Cellular Response ssDNA Single-Stranded DNA (ssDNA) RPA RPA Complex ssDNA->RPA recruits ATR_ATRIP ATR-ATRIP Complex RPA->ATR_ATRIP recruits CHK1 CHK1 ATR_ATRIP->CHK1 phosphorylates TopBP1 TopBP1 TopBP1->ATR_ATRIP activates pCHK1 p-CHK1 (Active) CHK1->pCHK1 CellCycleArrest Cell Cycle Arrest pCHK1->CellCycleArrest DNARepair DNA Repair pCHK1->DNARepair ForkStablization Replication Fork Stabilization pCHK1->ForkStablization Kinase_Selectivity_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Inhibitor Prepare this compound Stock SerialDilution Perform Serial Dilution of Inhibitor Inhibitor->SerialDilution Kinases Reconstitute Kinase Panel Reaction Initiate Kinase Reaction Kinases->Reaction Substrate Prepare Substrate/ATP Mix Substrate->Reaction SerialDilution->Reaction Incubation Incubate at 30°C Reaction->Incubation Detection Quantify Substrate Phosphorylation Incubation->Detection DataAnalysis Calculate % Inhibition Detection->DataAnalysis IC50 Determine IC50 Value DataAnalysis->IC50

References

A Comparative Analysis of ATR-IN-29: In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: Publicly available research data for a compound specifically named "ATR-IN-30" is limited. It is highly probable that this is a typographical error for the well-documented ATR kinase inhibitor, ATR-IN-29 . This guide will proceed under the assumption that the intended compound of interest is ATR-IN-29 and will present a comparative analysis of its reported in vitro and in vivo activities.

This guide provides a detailed comparison of the in vitro and in vivo experimental results for ATR-IN-29, a potent and orally active inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR kinase is a critical regulator of the DNA damage response (DDR), and its inhibition is a promising therapeutic strategy in oncology. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of ATR-IN-29's performance and methodologies for its evaluation.

The ATR Signaling Pathway

ATR kinase plays a pivotal role in the cellular response to DNA damage and replication stress. Upon detection of single-stranded DNA (ssDNA), which can arise from various forms of DNA damage or stalled replication forks, ATR is activated. This activation triggers a signaling cascade that leads to cell cycle arrest, stabilization of replication forks, and promotion of DNA repair. A simplified representation of this pathway is illustrated below.

ATR_Signaling_Pathway cluster_stress Cellular Stressors cluster_activation ATR Activation cluster_downstream Downstream Effects Replication Stress Replication Stress DNA Damage (e.g., UV, Chemotherapy) DNA Damage (e.g., UV, Chemotherapy) ssDNA formation ssDNA formation RPA coating RPA coating ssDNA formation->RPA coating ATR-ATRIP recruitment ATR-ATRIP recruitment RPA coating->ATR-ATRIP recruitment ATR Kinase Activation ATR Kinase Activation ATR-ATRIP recruitment->ATR Kinase Activation Replication Fork Stabilization Replication Fork Stabilization ATR Kinase Activation->Replication Fork Stabilization DNA Repair DNA Repair ATR Kinase Activation->DNA Repair CHK1 Phosphorylation CHK1 Phosphorylation ATR Kinase Activation->CHK1 Phosphorylation Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) CHK1 Phosphorylation->Cell Cycle Arrest (G2/M) ATR-IN-29 ATR-IN-29 ATR-IN-29->ATR Kinase Activation Inhibition

A simplified diagram of the ATR signaling pathway and the inhibitory action of ATR-IN-29.

Quantitative Data Summary

The following tables summarize the key quantitative data for ATR-IN-29 from in vitro and in vivo studies. For comparison, data for other notable ATR inhibitors are also included where available.

Table 1: In Vitro Antiproliferative Activity of ATR-IN-29
Cell LineCancer TypeIC50 (nM)
A549Lung Carcinoma156.70
HCC1806Breast Carcinoma38.81
HCT116Colorectal Carcinoma22.48
OVCAR-3Ovarian Adenocarcinoma181.60
NCI-H460Large Cell Lung Cancer19.02

Data sourced from TargetMol product information.

Table 2: In Vivo Pharmacokinetic Profile of ATR-IN-29 in CD-1 Mice
ParameterValueUnit
Dosage10mg/kg (oral)
Half-life (t1/2)1.64hours
Maximum Concentration (Cmax)9343ng/mL
Area Under the Curve (AUC 0-t)98507ng·h/mL
Area Under the Curve (AUC 0-inf)98517ng·h/mL

Data sourced from TargetMol product information.

Table 3: Comparison with Alternative ATR Inhibitors (In Vitro IC50)
InhibitorTargetIC50 (nM)Representative Cell Line(s)
ATR-IN-29 ATR 1 (Biochemical Assay)
VE-821ATR13LoVo
VE-822ATR4(Biochemical Assay)
AZD6738 (Ceralasertib)ATR1(Biochemical Assay)
BAY 1895344 (Elimusertib)ATR7(Biochemical Assay)

IC50 values can vary depending on the assay conditions and cell line used.

Experimental Protocols

Detailed experimental protocols for ATR-IN-29 are not extensively published in peer-reviewed literature. The following are generalized protocols based on common methodologies for evaluating ATR inhibitors.

In Vitro Antiproliferative Assay (MTS Assay)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound on cell proliferation.

In_Vitro_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTS Assay cluster_analysis Data Analysis Seed cells in 96-well plates Seed cells in 96-well plates Allow cells to adhere overnight Allow cells to adhere overnight Seed cells in 96-well plates->Allow cells to adhere overnight Prepare serial dilutions of ATR-IN-29 Prepare serial dilutions of ATR-IN-29 Allow cells to adhere overnight->Prepare serial dilutions of ATR-IN-29 Add compound to wells (include vehicle control) Add compound to wells (include vehicle control) Prepare serial dilutions of ATR-IN-29->Add compound to wells (include vehicle control) Incubate for 72 hours Incubate for 72 hours Add compound to wells (include vehicle control)->Incubate for 72 hours Add MTS reagent to each well Add MTS reagent to each well Incubate for 72 hours->Add MTS reagent to each well Incubate for 1-4 hours Incubate for 1-4 hours Add MTS reagent to each well->Incubate for 1-4 hours Measure absorbance at 490 nm Measure absorbance at 490 nm Incubate for 1-4 hours->Measure absorbance at 490 nm Calculate cell viability relative to control Calculate cell viability relative to control Measure absorbance at 490 nm->Calculate cell viability relative to control Plot dose-response curve Plot dose-response curve Calculate cell viability relative to control->Plot dose-response curve Determine IC50 value Determine IC50 value Plot dose-response curve->Determine IC50 value

Safety Operating Guide

Proper Disposal of ATR-IN-30: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds is a critical aspect of laboratory safety and regulatory compliance. ATR-IN-30, likely a shorthand or internal designation for a selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, requires careful management due to its potential biological and chemical hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound and similar research compounds.

ATR inhibitors are a class of targeted therapy drugs that are investigated for cancer treatment. As biologically active molecules, they and their waste products must be managed as hazardous chemical waste. The primary source of safety and disposal information for any specific chemical is its Safety Data Sheet (SDS) provided by the manufacturer. The following procedures are based on the guidelines for a representative ATR kinase inhibitor and general principles of hazardous waste management.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]

Step-by-Step Disposal Protocol

The disposal of this compound, whether as a pure compound or in a solution, must be handled as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.

  • Waste Collection:

    • Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and solutions, in a designated and properly labeled hazardous waste container.

    • The container must be made of a material compatible with the chemical and any solvents used.

    • Ensure the container is kept tightly closed when not in use.[1]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name (e.g., "ATR Kinase Inhibitor Waste").

    • List all components of the waste mixture, including solvents and their approximate concentrations.

    • Include the date when the waste was first added to the container.

  • Storage:

    • Store the sealed and labeled waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.[2]

    • Storage should be at the temperature recommended for the compound, typically 2-8°C for many ATR inhibitors.[3]

  • Disposal Request:

    • Once the waste container is full or has reached the designated storage time limit set by your institution's Environmental Health and Safety (EHS) department, arrange for its disposal.

    • Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request through an online portal or contacting the EHS office directly.

  • Spill Management:

    • In the event of a spill, avoid breathing dust or vapors.[1]

    • For small spills, carefully absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth).

    • Place the absorbent material into a sealed container for disposal as hazardous waste.

    • For larger spills, evacuate the area and contact your institution's EHS department immediately.

Quantitative Data Summary

The following table summarizes key quantitative and safety information for a representative ATR kinase inhibitor.

PropertyValue/Information
Solubility DMSO: 100 mg/mL[3]
Storage Temperature 2-8°C[3]
Hazard Statements Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. Toxic to aquatic life with long lasting effects.[1]
Disposal Consideration Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, national, and international regulations.[1][2]
Personal Protective Equipment Eye protection, protective gloves, lab coat.[1]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is depicted in the diagram below. This workflow ensures that all safety and regulatory considerations are met at each step of the process.

This compound Disposal Workflow A Identify Waste Containing this compound (Pure compound, solutions, contaminated materials) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect in a Labeled, Compatible Hazardous Waste Container B->C D Store Container in a Secure, Designated Area C->D E Request Waste Pickup from Environmental Health & Safety (EHS) D->E F EHS Collects and Disposes of Waste According to Regulations E->F

This compound Disposal Workflow

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound and other potent chemical compounds, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines for detailed instructions and requirements.

References

Personal protective equipment for handling ATR-IN-30

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for ATR-IN-30

Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. As a novel research compound, this compound should be treated as a potentially hazardous substance. The following guidelines are based on best practices for handling potent, uncharacterized chemical compounds and kinase inhibitors.[1][2] Researchers must consult and adhere to their institution's specific safety protocols and conduct a thorough risk assessment before handling this material.

Personal Protective Equipment (PPE)

Given the unknown hazard profile of this compound, a comprehensive PPE strategy is crucial to minimize exposure through inhalation, dermal contact, and ocular routes. The following table summarizes the recommended PPE for handling this compound.[3]

Body Part Personal Protective Equipment Specifications and Rationale
Hands Double-gloving with chemically resistant glovesAn inner nitrile glove provides a base layer of protection, while a more robust outer glove (e.g., neoprene or Viton) offers enhanced resistance to a broader range of chemicals. This also mitigates contamination risk if the outer glove is breached.
Eyes/Face Chemical splash goggles and a full-face shieldGoggles provide a seal around the eyes to protect against splashes and aerosols. A full-face shield offers an additional layer of protection for the entire face.
Body Chemically resistant, flame-retardant lab coat with tight-fitting cuffsProtects skin and personal clothing from contamination. Tight cuffs prevent chemicals from entering sleeves.
Respiratory A properly fitted NIOSH-approved respirator with appropriate cartridgesRecommended when handling the solid compound or when there is a potential for aerosol generation. Cartridges should be suitable for organic vapors and particulates (e.g., P100).

Operational and Disposal Plan

This section provides step-by-step guidance for the safe handling and disposal of this compound.

Operational Plan: Step-by-Step Handling Procedures
  • Preparation and Engineering Controls:

    • Designated Area: All work with this compound must be conducted in a designated and clearly marked area to prevent cross-contamination.[3]

    • Fume Hood: Handle all forms of this compound (solid and solutions) within a certified chemical fume hood to minimize inhalation exposure.[1][2]

    • Gather Materials: Before starting, ensure all necessary equipment, including PPE, weighing papers, spatulas, solvents, and waste containers, are inside the fume hood.

  • Solution Preparation:

    • Weighing: When weighing the solid compound, use disposable weighing boats or papers to prevent contamination of balances.

    • Dissolving: Add the solvent to the solid material slowly to avoid splashing. Keep the container covered as much as possible during this process.

    • Labeling: Clearly label all solutions with the compound name (this compound), concentration, solvent, date of preparation, and appropriate hazard warnings.

  • Experimental Use:

    • Containment: Conduct all experimental procedures involving this compound within the fume hood.

    • Avoid Contact: Take extreme care to avoid direct contact with solutions containing the compound.

    • Tools: Use appropriate tools, such as pipettes with disposable filter tips, to handle solutions.

  • Spill Management:

    • Minor Spill: For a small spill contained within the fume hood, use an appropriate absorbent material. Decontaminate the area and dispose of all cleanup materials as hazardous waste.[1]

    • Major Spill: In the event of a large spill, evacuate the immediate area, alert colleagues and the institutional safety office, and do not attempt to clean it up without proper training and equipment.[1]

Disposal Plan: Waste Segregation and Disposal

All materials that have come into contact with this compound are to be considered hazardous waste and must be disposed of according to institutional and local regulations.[2][4]

Waste Type Container Disposal Procedure
Solid this compound Dedicated, clearly labeled, and sealed waste container.To be collected and disposed of by a certified hazardous waste vendor.
Contaminated Solvents Designated, labeled hazardous waste container for flammable or halogenated liquids, as appropriate.To be collected for incineration by a licensed hazardous waste facility.
Contaminated Solid Waste (PPE, weighing paper, etc.) Double-bagged in clearly labeled hazardous waste bags within a rigid, sealed container.To be collected for incineration by a licensed hazardous waste facility.[3]
Contaminated Glassware/Sharps Puncture-resistant sharps container specifically designated for chemically contaminated items.To be collected and disposed of by a certified hazardous waste disposal vendor.[3]

Safe Handling Workflow for this compound

Safe_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal cluster_spill Emergency Procedure prep1 Don Appropriate PPE prep2 Work in a Certified Fume Hood prep1->prep2 prep3 Designate and Prepare Work Area prep2->prep3 handle1 Weigh Solid Compound prep3->handle1 handle2 Prepare Solution handle1->handle2 handle3 Conduct Experiment handle2->handle3 clean1 Segregate and Dispose of Waste handle3->clean1 spill Spill Occurs handle3->spill clean2 Decontaminate Work Surfaces clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 spill_action Follow Institutional Spill Protocol spill->spill_action

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.